molecular formula C9H7BrN2O B1281886 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone CAS No. 90929-73-0

2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Cat. No.: B1281886
CAS No.: 90929-73-0
M. Wt: 239.07 g/mol
InChI Key: HRNCQDZUEOUQJP-UHFFFAOYSA-N
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Description

2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is a useful research compound. Its molecular formula is C9H7BrN2O and its molecular weight is 239.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

2-bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7BrN2O/c10-4-8(13)7-5-12-9-6(7)2-1-3-11-9/h1-3,5H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNCQDZUEOUQJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2C(=O)CBr)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00534734
Record name 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one
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Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90929-73-0
Record name 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one
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Record name 2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, a key intermediate in the development of various therapeutic agents. The synthesis is a two-step process commencing with the Friedel-Crafts acylation of 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole), followed by the α-bromination of the resulting ketone. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.

Reaction Pathway

The synthesis proceeds in two sequential steps:

  • Friedel-Crafts Acylation: 7-Azaindole undergoes acylation at the C3 position with acetic anhydride, typically in the presence of a Lewis acid catalyst, to yield 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone.

  • Alpha-Bromination: The intermediate ketone is then selectively brominated at the alpha-position of the acetyl group to afford the final product, this compound.

Synthesis_Pathway Synthesis of this compound 7-Azaindole 7-Azaindole Intermediate_Ketone 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone 7-Azaindole->Intermediate_Ketone Friedel-Crafts Acylation Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Intermediate_Ketone Lewis_Acid Lewis_Acid Lewis_Acid->Intermediate_Ketone Final_Product This compound Intermediate_Ketone->Final_Product Alpha-Bromination Brominating_Agent Brominating_Agent Brominating_Agent->Final_Product

Caption: Overall synthetic scheme for this compound.

Quantitative Data

The following table summarizes the key quantitative parameters for the two-step synthesis. Please note that yields can vary based on reaction scale and purification efficiency.

StepReactantsReagents & SolventsTemperature (°C)Time (h)Yield (%)
Friedel-Crafts Acylation 1. 1H-pyrrolo[2,3-b]pyridine (7-azaindole)2. Acetic AnhydrideLewis Acid (e.g., ZnCl₂, AlCl₃)Solvent (e.g., Toluene)Reflux4-670-85
Alpha-Bromination 1. 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone2. Brominating AgentCopper(II) Bromide (CuBr₂)Solvent (e.g., Ethyl Acetate/Chloroform)Room Temp. to Reflux2-1280-95

Experimental Protocols

Step 1: Synthesis of 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (Friedel-Crafts Acylation)

This protocol is adapted from established methods for the acylation of indole and its derivatives.

Materials:

  • 1H-pyrrolo[2,3-b]pyridine (7-azaindole)

  • Acetic Anhydride

  • Anhydrous Zinc Chloride (ZnCl₂) or Aluminum Chloride (AlCl₃)

  • Anhydrous Toluene

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexane

Procedure:

  • To a stirred suspension of anhydrous zinc chloride (1.2 equivalents) in anhydrous toluene, add 1H-pyrrolo[2,3-b]pyridine (1.0 equivalent).

  • Slowly add acetic anhydride (1.5 equivalents) to the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully quench with water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone as a solid.

Acylation_Workflow Workflow for Friedel-Crafts Acylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Mix Mix 7-Azaindole and ZnCl₂ in Toluene Add_Ac2O Add Acetic Anhydride Mix->Add_Ac2O Reflux Reflux for 4-6 hours Add_Ac2O->Reflux TLC Monitor by TLC Reflux->TLC Quench Quench with Water TLC->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography

Caption: Experimental workflow for the Friedel-Crafts acylation of 7-azaindole.

Step 2: Synthesis of this compound (Alpha-Bromination)

This protocol utilizes copper(II) bromide for a selective and efficient bromination.

Materials:

  • 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

  • Copper(II) Bromide (CuBr₂)

  • Ethyl Acetate

  • Chloroform (or Dichloromethane)

  • Water

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (1.0 equivalent) in a mixture of ethyl acetate and chloroform.

  • Add copper(II) bromide (2.2 equivalents) to the suspension.

  • Heat the mixture to reflux and stir for 2-12 hours. The progress of the reaction can be monitored by TLC. The disappearance of the starting material and the formation of a new, less polar spot indicates product formation.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the copper salts.

  • Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude this compound can be further purified by recrystallization or flash chromatography if necessary.

Bromination_Workflow Workflow for Alpha-Bromination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification (Optional) Suspend_Ketone Suspend Ketone in EtOAc/CHCl₃ Add_CuBr2 Add CuBr₂ Suspend_Ketone->Add_CuBr2 Reflux Reflux for 2-12 hours Add_CuBr2->Reflux TLC Monitor by TLC Reflux->TLC Filter Filter Copper Salts TLC->Filter Reaction Complete Wash Wash with Water, NaHCO₃, Brine Filter->Wash Dry Dry over MgSO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Recrystallize Recrystallization/Chromatography Evaporate->Recrystallize

Caption: Experimental workflow for the alpha-bromination of the intermediate ketone.

Conclusion

The synthesis of this compound is a robust two-step process that is crucial for the generation of advanced intermediates in drug discovery. The outlined protocols for Friedel-Crafts acylation and subsequent alpha-bromination provide a reliable pathway to this valuable compound. Careful execution of these experimental procedures and purification techniques is essential for obtaining high yields and purity of the final product. Researchers are encouraged to adapt and optimize these methods based on their specific laboratory conditions and scale of synthesis.

Preparation of 2-Bromo-1-(7-azaindol-3-yl)ethanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for the preparation of 2-Bromo-1-(7-azaindol-3-yl)ethanone, a key intermediate in the development of various pharmaceutical compounds. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways and workflows.

Introduction

2-Bromo-1-(7-azaindol-3-yl)ethanone, also known as 2-bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (CAS No. 90929-73-0), is a crucial building block in medicinal chemistry. The 7-azaindole scaffold is a bioisostere of indole and is present in numerous biologically active molecules. The introduction of a bromoacetyl group at the 3-position provides a reactive handle for further molecular elaboration, making this compound a valuable precursor for the synthesis of kinase inhibitors and other therapeutic agents.

This guide explores the two most viable synthetic strategies for the preparation of this target molecule:

  • Route 1: Bromination of 1-(7-Azaindol-3-yl)ethanone. This two-step approach involves the initial synthesis of the ketone precursor followed by alpha-bromination of the acetyl group.

  • Route 2: Direct Friedel-Crafts Acylation of 7-Azaindole. This method aims to introduce the bromoacetyl group in a single step via an electrophilic aromatic substitution reaction.

Synthetic Pathways and Methodologies

Route 1: Bromination of 1-(7-Azaindol-3-yl)ethanone

This synthetic route is a two-step process, beginning with the synthesis of the precursor ketone, 1-(7-azaindol-3-yl)ethanone.

Step 1: Synthesis of 1-(7-Azaindol-3-yl)ethanone (3-Acetyl-7-azaindole)

Two primary methods are proposed for the synthesis of this key intermediate.

This method involves the direct acylation of 7-azaindole with an acetylating agent. A reported procedure involves the use of acetic anhydride in acetic acid.[1]

Experimental Protocol: Friedel-Crafts Acylation of 7-Azaindole

  • Reagents and Materials:

    • 7-Azaindole (1.0 eq)

    • Acetic anhydride (3.0 eq)

    • Glacial acetic acid

    • Sodium bicarbonate (saturated aqueous solution)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of 7-azaindole in glacial acetic acid, add acetic anhydride.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a stirred, saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 1-(7-azaindol-3-yl)ethanone.

This alternative three-step sequence begins with the formylation of 7-azaindole.

Experimental Workflow: Vilsmeier-Haack/Grignard Route

G start 7-Azaindole vilsmeier Vilsmeier-Haack (POCl3, DMF) start->vilsmeier aldehyde 7-Azaindole-3- carboxaldehyde vilsmeier->aldehyde grignard Grignard Reaction (CH3MgBr, THF) aldehyde->grignard alcohol 1-(7-Azaindol-3-yl)ethanol grignard->alcohol oxidation Oxidation (e.g., PCC, MnO2) alcohol->oxidation ketone 1-(7-Azaindol-3-yl)ethanone oxidation->ketone

Vilsmeier-Haack/Grignard route to the ketone precursor.

Step 2: Alpha-Bromination of 1-(7-Azaindol-3-yl)ethanone

The selective bromination of the methyl group of the acetyl moiety can be achieved using various brominating agents. A method utilizing copper(II) bromide is proposed based on its effectiveness in the regioselective bromination of azaindoles.[2]

Experimental Protocol: Alpha-Bromination

  • Reagents and Materials:

    • 1-(7-Azaindol-3-yl)ethanone (1.0 eq)

    • Copper(II) bromide (2.2 eq)

    • Acetonitrile

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Suspend 1-(7-azaindol-3-yl)ethanone and copper(II) bromide in acetonitrile.

    • Stir the mixture at room temperature and monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture to remove insoluble copper salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-Bromo-1-(7-azaindol-3-yl)ethanone.

Route 2: Direct Friedel-Crafts Acylation of 7-Azaindole

This approach aims to synthesize the target compound in a single step by reacting 7-azaindole with a bromoacetylating agent in the presence of a Lewis acid.

Reaction Scheme: Direct Friedel-Crafts Acylation

G cluster_conditions Conditions azaindole 7-Azaindole product 2-Bromo-1-(7-azaindol-3-yl)ethanone azaindole->product 1. bromoacetyl Bromoacetyl bromide bromoacetyl->product 2. lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->product Catalyst solvent Inert Solvent (e.g., CS2, nitrobenzene)

References

An In-depth Technical Guide to the Friedel-Crafts Acylation of 7-Azaindole with Bromoacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts acylation of 7-azaindole with bromoacetyl chloride, a critical reaction for synthesizing key intermediates in drug discovery. This document details the reaction's core principles, experimental protocols, and the application of its products, particularly in the development of kinase inhibitors.

Introduction

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous biologically active compounds.[1][2] Its structural similarity to purine bases allows it to effectively interact with the ATP-binding sites of various kinases, making it a valuable framework for the design of kinase inhibitors. The Friedel-Crafts acylation is a classic and powerful method for introducing an acyl group onto an aromatic ring, proceeding via electrophilic aromatic substitution.[3][4] The acylation of 7-azaindole, specifically at the C-3 position, provides a versatile intermediate that can be further functionalized to generate libraries of potential drug candidates.

The reaction between 7-azaindole and bromoacetyl chloride results in the formation of 3-bromoacetyl-7-azaindole. The bromoacetyl group serves as a reactive handle for subsequent nucleophilic substitution reactions, allowing for the facile introduction of various functionalities.

The Reaction: Friedel-Crafts Acylation of 7-Azaindole

The Friedel-Crafts acylation of 7-azaindole with bromoacetyl chloride is typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction proceeds with high regioselectivity, favoring acylation at the C-3 position of the pyrrole ring, which is the most nucleophilic site.[5]

Reaction Mechanism

The mechanism of the Friedel-Crafts acylation of 7-azaindole involves several key steps:

  • Formation of the Acylium Ion: Bromoacetyl chloride reacts with the Lewis acid catalyst (e.g., AlCl₃) to form a highly electrophilic acylium ion.[3]

  • Nucleophilic Attack: The electron-rich pyrrole ring of 7-azaindole attacks the acylium ion, preferentially at the C-3 position. This step results in the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex.

  • Deprotonation: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the C-3 position, restoring the aromaticity of the pyrrole ring and yielding the 3-bromoacetyl-7-azaindole product complexed with the Lewis acid.

  • Work-up: Aqueous work-up liberates the final product from the Lewis acid complex.

A key challenge in the Friedel-Crafts acylation of nitrogen-containing heterocycles like 7-azaindole is the potential for the Lewis acid to coordinate with the basic nitrogen atom of the pyridine ring. This coordination can deactivate the aromatic system towards electrophilic attack. Therefore, an excess of the Lewis acid is often required to ensure the availability of the catalyst to activate the acyl chloride.

Friedel_Crafts_Acylation_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation cluster_3 Step 4: Work-up Bromoacetyl_Chloride Br-CH₂-CO-Cl Acylium_Ion_Complex Br-CH₂-C≡O⁺  [AlCl₄]⁻ Bromoacetyl_Chloride->Acylium_Ion_Complex + AlCl₃ AlCl3 AlCl₃ 7_Azaindole 7-Azaindole Sigma_Complex Sigma Complex (Cationic Intermediate) 7_Azaindole->Sigma_Complex + Acylium Ion Sigma_Complex_2 Sigma Complex Product_Complex Product-AlCl₃ Complex Sigma_Complex_2->Product_Complex + [AlCl₄]⁻ Product_Complex_2 Product-AlCl₃ Complex Final_Product 3-Bromoacetyl-7-azaindole Product_Complex_2->Final_Product H₂O

Figure 1: Reaction Mechanism Workflow.

Quantitative Data

The Friedel-Crafts acylation of 7-azaindole with bromoacetyl chloride has been reported to proceed with good yield. The following table summarizes the available quantitative data for this reaction. It is important to note that the yield can be influenced by various factors, including the purity of reagents, reaction scale, and work-up procedure.

Acylating AgentCatalyst (equiv.)SolventTemperatureTime (h)Yield (%)Reference
Bromoacetyl chlorideAlCl₃ (excess)CH₂Cl₂rt-75[6]

Experimental Protocols

The following is a representative experimental protocol for the Friedel-Crafts acylation of 7-azaindole with bromoacetyl chloride, based on general procedures for similar reactions. Researchers should optimize the conditions for their specific needs.

Materials:

  • 7-Azaindole

  • Bromoacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (2.5 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add bromoacetyl chloride (1.2 equivalents) dropwise.

  • After stirring for 15 minutes at 0 °C, add a solution of 7-azaindole (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Suspend AlCl₃ in anhydrous CH₂Cl₂ at 0 °C B Add bromoacetyl chloride dropwise A->B C Add 7-azaindole solution dropwise B->C D Warm to room temperature and stir for 2-4 h C->D E Quench with ice and HCl D->E F Separate layers and extract aqueous phase E->F G Wash combined organic layers F->G H Dry and concentrate G->H I Column chromatography H->I

Figure 2: Experimental Workflow Diagram.

Applications in Drug Development

The 3-bromoacetyl-7-azaindole product is a valuable intermediate in the synthesis of various pharmaceutical agents, particularly kinase inhibitors.[7] The 7-azaindole core mimics the purine structure of ATP, allowing it to bind to the hinge region of kinase active sites. The bromoacetyl group can be readily displaced by nucleophiles to introduce a variety of side chains that can interact with other regions of the kinase, leading to potent and selective inhibitors.

Targeting Kinase Signaling Pathways

Many cancers are driven by aberrant signaling through kinase pathways such as the PI3K/AKT/mTOR and RAF-MEK-ERK (MAPK) pathways.[8] 7-Azaindole derivatives have been successfully developed as inhibitors of key kinases in these pathways.

Kinase_Signaling_Pathways cluster_PI3K PI3K/AKT/mTOR Pathway cluster_MAPK RAF-MEK-ERK (MAPK) Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Inhibitor_PI3K 7-Azaindole Derivative Inhibitor_PI3K->PI3K RAF RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression Inhibitor_RAF 7-Azaindole Derivative Inhibitor_RAF->RAF

Figure 3: Targeted Kinase Signaling Pathways.

Safety Precautions

It is imperative to handle the reagents involved in this reaction with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Bromoacetyl chloride: Is corrosive, a lachrymator, and reacts violently with water.[9][10] It can cause severe skin burns and eye damage.[11]

  • Aluminum chloride (anhydrous): Is corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride gas.[12] It can cause severe skin and eye burns.

Conclusion

The Friedel-Crafts acylation of 7-azaindole with bromoacetyl chloride is a valuable and efficient method for the synthesis of 3-bromoacetyl-7-azaindole. This intermediate serves as a versatile building block for the development of novel therapeutics, particularly kinase inhibitors targeting critical cancer signaling pathways. A thorough understanding of the reaction mechanism, optimization of experimental conditions, and adherence to strict safety protocols are essential for the successful and safe execution of this important transformation.

References

Spectroscopic and Synthetic Profile of 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, a plausible synthetic route, and the potential biological context of 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone. This compound, belonging to the 7-azaindole class, is of significant interest in medicinal chemistry due to the established role of the pyrrolo[2,3-b]pyridine scaffold as a core structure in various kinase inhibitors.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 12.5br s1HN1-H (pyrrolo)
~8.5 - 8.7d1HH4
~8.2 - 8.4d1HH6
~7.8 - 8.0s1HH2
~7.2 - 7.4dd1HH5
~4.5 - 4.7s2H-CH₂Br

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~185 - 190C=O
~150 - 152C7a
~145 - 147C6
~130 - 132C4
~128 - 130C2
~118 - 120C5
~115 - 117C3a
~100 - 105C3
~35 - 40-CH₂Br

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3300BroadN-H stretch (pyrrolo)
1670 - 1690StrongC=O stretch (ketone)
1580 - 1620Medium-StrongC=C and C=N stretches (aromatic)
1400 - 1450MediumC-H bend
1200 - 1250MediumC-N stretch
650 - 700StrongC-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/zRelative IntensityAssignment
253/255High[M]⁺ isotopic pattern for Br
173Medium[M - Br]⁺
145High[M - COCH₂Br]⁺
118Medium[C₇H₆N₂]⁺

Experimental Protocols

The synthesis of this compound can be conceptually approached through a two-step process starting from 7-azaindole (1H-pyrrolo[2,3-b]pyridine).

Step 1: Friedel-Crafts Acylation of 7-Azaindole

A plausible method for the synthesis of the intermediate, 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, involves the Friedel-Crafts acylation of 7-azaindole.

Materials:

  • 7-Azaindole

  • Acetyl chloride or Acetic anhydride

  • A Lewis acid catalyst (e.g., AlCl₃, SnCl₄)

  • Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for workup)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 7-azaindole in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), the Lewis acid catalyst is added portion-wise at 0 °C.

  • The mixture is stirred for a short period before the dropwise addition of the acylating agent (acetyl chloride or acetic anhydride).

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed with water, sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone.

Step 2: Bromination of the Acetyl Group

The second step involves the α-bromination of the ketone.

Materials:

  • 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

  • Brominating agent (e.g., N-Bromosuccinimide (NBS), Br₂ in acetic acid)

  • Radical initiator (e.g., AIBN, if using NBS)

  • Solvent (e.g., carbon tetrachloride, acetic acid)

  • Sodium thiosulfate solution (for workup with Br₂)

  • Sodium bicarbonate solution (for workup)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • The starting ketone is dissolved in a suitable solvent.

  • The brominating agent is added portion-wise. If using NBS, a radical initiator may be added, and the reaction might be initiated with light or heat.

  • The reaction is stirred at an appropriate temperature until completion, monitored by TLC.

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent.

  • The organic layer is washed with sodium thiosulfate solution (if Br₂ was used), followed by sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford this compound.

Biological Context and Signaling Pathways

Compounds bearing the 1H-pyrrolo[2,3-b]pyridine scaffold are known to act as inhibitors of various protein kinases, playing crucial roles in cell signaling pathways implicated in diseases such as cancer. Notably, a close analog, 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone, has been identified as an inhibitor of SGK-1 kinase[1]. Furthermore, other derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). Therefore, this compound is a compound of high interest for its potential to modulate these or other kinase-driven pathways.

FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is critical for cell proliferation, differentiation, and migration.[2] Its aberrant activation is a known driver in various cancers.

FGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR FGFR_dimer FGFR Dimerization & Autophosphorylation FGFR->FGFR_dimer Binding HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR_dimer->FRS2 PLCg PLCγ FGFR_dimer->PLCg STAT STAT FGFR_dimer->STAT GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor This compound Inhibitor->FGFR_dimer Inhibition

Caption: Potential inhibition of the FGFR signaling pathway.

SGK-1 Signaling Pathway

Serum and glucocorticoid-regulated kinase 1 (SGK1) is a downstream effector of the PI3K pathway and plays a role in cell survival and proliferation.

SGK1_Signaling cluster_extracellular Extracellular Signal cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GrowthFactor Growth Factors RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation mTORC2 mTORC2 PIP3->mTORC2 Activation SGK1 SGK1 PDK1->SGK1 Phosphorylation mTORC2->SGK1 Phosphorylation Substrates Downstream Substrates SGK1->Substrates CellSurvival Cell Survival & Proliferation Substrates->CellSurvival Inhibitor This compound Inhibitor->SGK1 Inhibition

Caption: Potential inhibition of the SGK-1 signaling pathway.

Experimental Workflow for Kinase Inhibition Assay

A general workflow to assess the inhibitory activity of this compound against a target kinase is outlined below.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis CompoundPrep Prepare serial dilutions of test compound Incubation Incubate kinase with test compound CompoundPrep->Incubation ReagentPrep Prepare kinase, substrate, and ATP solution ReagentPrep->Incubation Initiation Initiate reaction with ATP and substrate Incubation->Initiation ReactionStep Allow kinase reaction to proceed Initiation->ReactionStep Termination Stop reaction and add detection reagent ReactionStep->Termination Measurement Measure signal (e.g., luminescence, fluorescence) Termination->Measurement Analysis Calculate % inhibition and determine IC₅₀ Measurement->Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

References

An In-depth Technical Guide to the 1H and 13C NMR of 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry.[1][2] Its derivatives are key components in a wide array of pharmacologically active compounds.[1][2] The introduction of a bromoacetyl group at the C3 position provides a versatile handle for further chemical modifications, making this compound a valuable intermediate in drug discovery.

Predicted 1H and 13C NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the title compound. These predictions are based on an analysis of the parent 7-azaindole scaffold and the anticipated effects of acylation at the 3-position.

Table 1: Predicted 1H NMR Data for this compound

Solvent: DMSO-d6, Spectrometer Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~12.5br s-H1 (NH)
~8.6s-H2
~8.4ddJ = 4.8, 1.6H6
~8.2ddJ = 7.8, 1.6H4
~7.3ddJ = 7.8, 4.8H5
~4.9s-H8 (CH2Br)

Table 2: Predicted 13C NMR Data for this compound

Solvent: DMSO-d6, Spectrometer Frequency: 101 MHz

Chemical Shift (δ, ppm)Assignment
~185C7 (C=O)
~149C7a
~144C6
~132C2
~130C4
~118C5
~115C3a
~114C3
~35C8 (CH2Br)

Experimental Protocols

The following sections detail the proposed synthesis of this compound and the general procedure for acquiring its NMR spectra.

Synthesis of this compound via Friedel-Crafts Acylation

This protocol is based on the well-established Friedel-Crafts acylation of electron-rich aromatic and heteroaromatic compounds.[5][6]

  • Materials and Reagents:

    • 1H-pyrrolo[2,3-b]pyridine (7-azaindole)

    • Bromoacetyl bromide

    • Anhydrous aluminum chloride (AlCl3)

    • Anhydrous dichloromethane (DCM)

    • Hydrochloric acid (1 M)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

    • Silica gel for column chromatography

    • Hexane and Ethyl Acetate (for chromatography)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add bromoacetyl bromide (1.1 equivalents) dropwise to the stirred suspension.

    • After the addition is complete, add a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

NMR Data Acquisition

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • 1H and 13C NMR Acquisition Parameters (400 MHz Spectrometer):

    • 1H NMR:

      • Pulse Program: Standard single-pulse (e.g., zg30)

      • Number of Scans: 16-64

      • Relaxation Delay (D1): 1-2 seconds

      • Spectral Width: 12-16 ppm

    • 13C NMR:

      • Pulse Program: Proton-decoupled (e.g., zgpg30)

      • Number of Scans: 1024 or more, depending on concentration

      • Relaxation Delay (D1): 2-5 seconds

      • Spectral Width: 200-240 ppm

    • Data Processing:

      • Apply Fourier transformation to the acquired free induction decay (FID).

      • Phase and baseline correct the resulting spectrum.

      • Calibrate the chemical shift scale using the residual solvent peak as a reference.[7]

Mandatory Visualization

The following diagram illustrates the synthetic pathway for the preparation of this compound.

Synthesis_Pathway cluster_reactants Reactants Azaindole 1H-Pyrrolo[2,3-b]pyridine Catalyst AlCl3, DCM Azaindole->Catalyst Bromoacetyl Bromoacetyl bromide Bromoacetyl->Catalyst Product This compound Catalyst->Product Friedel-Crafts Acylation

Caption: Synthetic pathway for this compound.

References

Mass Spectrometry of 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines predicted fragmentation patterns, general experimental protocols, and visual workflows to aid in the structural elucidation and analysis of this molecule.

Predicted Mass Spectral Data

Due to the limited availability of specific experimental mass spectral data for this compound, the following table summarizes the predicted key ions and their corresponding mass-to-charge ratios (m/z) based on the known fragmentation patterns of the 1H-pyrrolo[2,3-b]pyridine core and bromo-acetophenones. The presence of bromine isotopes (79Br and 81Br in approximately a 1:1 ratio) will result in characteristic isotopic patterns for bromine-containing fragments, appearing as pairs of peaks separated by 2 m/z units.

Predicted m/z (for 79Br)Predicted m/z (for 81Br)Predicted Fragment IonPutative StructureNotes
253255[M]+•[C9H7BrN2O]+•Molecular ion
174174[M - Br]+[C9H7N2O]+Loss of a bromine radical
145145[M - Br - CO]+[C8H7N2]+Subsequent loss of carbon monoxide
118118[C7H6N2]+•[1H-pyrrolo[2,3-b]pyridine]+•Resulting from cleavage of the acyl group
133135[Br-C=O]+[BrCO]+Brominated acylium ion
120122[CH2Br]+[CH2Br]+Bromomethyl cation

Predicted Fragmentation Pathways

The fragmentation of this compound under electron ionization (EI) is anticipated to proceed through several key pathways, primarily involving the cleavage of the bonds adjacent to the carbonyl group and within the heterocyclic ring system.

A significant fragmentation route is the alpha-cleavage, leading to the loss of a bromine radical or the formation of an acylium ion. The pyrrolo[2,3-b]pyridine ring itself is relatively stable and its fragmentation is expected to follow patterns observed for the parent heterocycle, including the loss of HCN.

Fragmentation_Pathway M [M]+• m/z 253/255 F1 [M - Br]+ m/z 174 M->F1 - Br• F2 [M - COCH2Br]+ m/z 117 M->F2 - •COCH2Br F4 [COCH2Br]+ m/z 121/123 M->F4 - C7H5N2• F3 [C7H5N]+• m/z 103 F2->F3 - HCN Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample Solid Sample Dissolve Dissolution in Solvent (for ESI) Sample->Dissolve Ionization Ionization (EI or ESI) Sample->Ionization Direct Inlet (for EI) Filter Filtration Dissolve->Filter Filter->Ionization MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum Generation Detector->Spectrum Interpretation Spectral Interpretation Spectrum->Interpretation

Stability and Storage of 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, a key intermediate in the synthesis of various pharmacologically active compounds. Due to the limited availability of specific stability data for this compound, this guide draws upon general principles of chemical stability for analogous structures, including α-bromoketones and pyrrolopyridine derivatives, to provide a robust framework for its handling and storage.

Chemical Properties and Inherent Stability

This compound possesses a complex molecular structure that includes a reactive α-bromoketone moiety and a pyrrolo[2,3-b]pyridine core. This combination of functional groups dictates its chemical reactivity and potential degradation pathways. The α-bromoketone group is susceptible to nucleophilic substitution and elimination reactions, while the pyrrolopyridine ring system can be sensitive to oxidation and photolytic degradation.

Recommended Storage Conditions

To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended based on safety data sheets for structurally similar compounds.

ParameterRecommended ConditionRationale
Temperature Refrigerated (2-8 °C)To minimize the rate of potential degradation reactions.
Atmosphere Under an inert atmosphere (e.g., Argon, Nitrogen)To prevent oxidation of the pyrrolopyridine ring.
Light Protected from light (amber vials)To prevent photolytic degradation.
Moisture Dry, tightly sealed containerTo prevent hydrolysis of the α-bromoketone.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods and for ensuring the quality of the compound over time.

A This compound B Hydrolysis (Presence of Water) A->B Moisture C Photodegradation (Exposure to Light) A->C UV/Visible Light D Thermal Degradation (Elevated Temperature) A->D Heat E Oxidation (Presence of Oxygen) A->E Air F Hydroxylated Product + HBr B->F G Radical-mediated decomposition products C->G H Dehydrobromination and other products D->H I Oxidized pyrrolopyridine derivatives E->I

Caption: Potential degradation pathways for this compound.

  • Hydrolysis: The α-bromoketone functionality is susceptible to hydrolysis, particularly in the presence of moisture, leading to the formation of the corresponding α-hydroxyketone and hydrogen bromide. The generated hydrobromic acid can further catalyze degradation.

  • Photodegradation: Exposure to light, especially UV radiation, can induce cleavage of the carbon-bromine bond, generating radical intermediates that can lead to a complex mixture of degradation products.

  • Thermal Degradation: At elevated temperatures, the compound may undergo decomposition. A likely pathway is the elimination of hydrogen bromide (dehydrobromination), which can lead to the formation of unsaturated ketone derivatives. Studies on the thermal decomposition of brominated compounds suggest that hydrogen bromide is a common degradation product.

  • Oxidation: The electron-rich pyrrolo[2,3-b]pyridine ring system can be susceptible to oxidation, especially in the presence of air and light.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, a forced degradation study should be conducted. This involves subjecting the compound to various stress conditions to accelerate its degradation.

Forced Degradation Experimental Workflow

cluster_0 Stress Conditions cluster_1 Analysis A Acidic Hydrolysis (e.g., 0.1 N HCl, 60°C) F Time-point Sampling A->F B Basic Hydrolysis (e.g., 0.1 N NaOH, RT) B->F C Oxidative Degradation (e.g., 3% H2O2, RT) C->F D Thermal Degradation (e.g., 80°C, solid state) D->F E Photolytic Degradation (ICH Q1B guidelines) E->F G Sample Preparation (Neutralization, Dilution) F->G H LC-MS/MS Analysis G->H I Purity Assessment (HPLC-UV) G->I J Degradant Identification H->J

Caption: Workflow for forced degradation studies.

Detailed Methodologies

4.2.1. Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

4.2.2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N hydrochloric acid. Heat the solution at 60°C. Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 N sodium hydroxide before analysis.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N sodium hydroxide at room temperature. Withdraw aliquots at appropriate time intervals. Neutralize the samples with an equivalent amount of 0.1 N hydrochloric acid before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide at room temperature. Protect the solution from light. Withdraw aliquots at appropriate time intervals.

  • Thermal Degradation: Store the solid compound in a controlled temperature oven at 80°C. Withdraw samples at specified time points and prepare solutions for analysis.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

4.2.3. Analytical Method: A stability-indicating HPLC method should be developed and validated.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm and 300 nm).

  • Mass Spectrometry: Couple the HPLC system to a mass spectrometer (LC-MS/MS) to identify the mass of the parent compound and any degradation products.

Summary and Recommendations

An In-depth Technical Guide on the Reactivity of the Alpha-Bromo Ketone in 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of α-bromo ketones in 7-azaindole derivatives. These compounds are of significant interest in medicinal chemistry, particularly as intermediates in the synthesis of targeted covalent inhibitors. This document details the experimental protocols for their preparation and reactions, presents quantitative data on their biological activity, and illustrates the key signaling pathways involved.

Introduction: The Significance of 7-Azaindole α-Bromo Ketones

The 7-azaindole scaffold is a privileged structure in medicinal chemistry due to its ability to mimic the purine core of ATP, making it a common framework for kinase inhibitors.[1][2] The introduction of an α-bromo ketone moiety at the 3-position of the 7-azaindole ring provides a reactive electrophilic center. This functional group can engage in nucleophilic substitution reactions, most notably with the thiol group of cysteine residues in target proteins, leading to the formation of a stable covalent bond. This irreversible or slowly reversible binding can offer advantages in drug design, such as prolonged pharmacodynamic effects and increased potency. A prime example of their application is in the development of selective covalent inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma.[3][4]

Synthesis of 7-Azaindole α-Bromo Ketones

The primary method for the synthesis of 7-azaindole α-bromo ketones is through the Friedel-Crafts acylation of a 7-azaindole derivative with bromoacetyl bromide.

Experimental Protocol: Synthesis of 3-Bromoacetyl-7-azaindole

A key precursor for many targeted covalent inhibitors is 3-bromoacetyl-7-azaindole. A representative synthetic procedure is the Friedel-Crafts acylation of a protected 7-azaindole or a suitably substituted derivative. For instance, the acylation of 2-methyl-7-azaindole with bromoacetyl bromide has been reported to yield 3-bromoacetyl-2-methyl-7-azaindole in good yield.[3]

Materials:

  • 2-Methyl-7-azaindole

  • Bromoacetyl bromide

  • Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

  • Lewis acid catalyst (e.g., aluminum chloride)

Procedure:

  • To a stirred solution of 2-methyl-7-azaindole in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst portion-wise at 0 °C.

  • Allow the mixture to stir for 15-30 minutes at 0 °C.

  • Slowly add a solution of bromoacetyl bromide in the same anhydrous solvent to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-bromoacetyl-7-azaindole.

Reactivity of the α-Bromo Ketone Moiety

The α-bromo ketone is a potent electrophile, susceptible to attack by a variety of nucleophiles. In the context of drug design, the most relevant reaction is the nucleophilic substitution by the thiol group of a cysteine residue within the target protein.

Covalent Inhibition of FGFR4

The FGF19/FGFR4 signaling pathway is a critical driver in the progression of hepatocellular carcinoma.[5][6] Aberrant activation of this pathway leads to increased cell proliferation and survival. 7-Azaindole derivatives bearing an α-bromo ketone or a related Michael acceptor can act as covalent inhibitors of FGFR4 by targeting a non-catalytic cysteine residue (Cys552) in the ATP binding pocket.[7]

The reaction proceeds via an SN2 mechanism where the sulfur atom of the cysteine residue attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether linkage. This covalent modification of the receptor leads to its irreversible inhibition.

Covalent_Inhibition cluster_inhibitor 7-Azaindole α-Bromo Ketone cluster_protein FGFR4 Kinase Domain cluster_complex Covalent Adduct Inhibitor 7-Azaindole-CO-CH2Br FGFR4_Cys FGFR4 with Cys552-SH Inhibitor->FGFR4_Cys Nucleophilic Attack Covalent_Complex 7-Azaindole-CO-CH2-S-Cys552-FGFR4 FGFR4_Cys->Covalent_Complex Covalent Bond Formation (Irreversible Inhibition)

Covalent modification of FGFR4 by a 7-azaindole α-bromo ketone.

Quantitative Data

The efficacy of 7-azaindole-based covalent inhibitors is typically assessed through in vitro kinase assays and cellular assays. The following table summarizes representative data for a potent 7-azaindole covalent inhibitor of FGFR4.

Compound IDTargetAssay TypeIC50 (nM)Reference
Compound 24 FGFR4In vitro Kinase Assay1.8[1]
FGFR1In vitro Kinase Assay>1000[1]
FGFR2In vitro Kinase Assay>1000[1]
FGFR3In vitro Kinase Assay>1000[1]
Compound 30 FGFR4In vitro Kinase Assay2.5[1]
HuH-7 Cell ProliferationCellular Assay15[1]

These data highlight the high potency and selectivity of these covalent inhibitors for FGFR4 over other members of the FGFR family.

Signaling Pathway Visualization

The FGF19/FGFR4 signaling pathway plays a crucial role in hepatocellular carcinoma. The binding of the FGF19 ligand to the FGFR4 receptor, in complex with its co-receptor β-Klotho, initiates a downstream signaling cascade that promotes cell growth and survival. Covalent inhibitors of FGFR4 block this signaling cascade at its origin.

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates BetaKlotho β-Klotho BetaKlotho->FGFR4 Co-receptor GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 7-Azaindole Covalent Inhibitor Inhibitor->FGFR4 Irreversibly Inhibits

The FGF19/FGFR4 signaling pathway and its inhibition.

Conclusion

7-Azaindole derivatives functionalized with an α-bromo ketone group are valuable tools in modern drug discovery. Their ability to act as targeted covalent inhibitors offers a powerful strategy for achieving high potency and selectivity. The synthesis of these compounds via Friedel-Crafts acylation is a key enabling step, and their reactivity towards nucleophilic residues like cysteine is central to their mechanism of action. A thorough understanding of the underlying chemistry and biology, as outlined in this guide, is essential for the successful development of novel therapeutics based on this promising scaffold.

References

Potential Biological Targets of 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is a heterocyclic compound featuring a 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) core. While this specific molecule is often utilized as a synthetic intermediate in the development of more complex pharmaceutical agents, its core structure is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from the ability of the 7-azaindole framework to serve as a foundation for compounds that bind to a wide array of biological targets with high affinity. This guide provides an in-depth analysis of the potential biological targets of compounds derived from this scaffold, supported by experimental evidence from the scientific literature.

The 7-Azaindole Scaffold: A Versatile Pharmacophore

The 7-azaindole nucleus is a common feature in numerous biologically active molecules, including approved drugs and clinical candidates. Its unique electronic properties and ability to form key hydrogen bond interactions with protein targets contribute to its broad therapeutic potential. Derivatives of this scaffold have been extensively investigated and have shown activity against a diverse range of biological targets.

Potential Biological Target Classes

Based on extensive research into 7-azaindole derivatives, the primary potential biological targets for compounds derived from this compound fall into several major classes, with protein kinases being the most prominent.

Protein Kinase Inhibitors

The 7-azaindole scaffold is a well-established hinge-binding motif in numerous protein kinase inhibitors. These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.

  • BRAF Kinase: Vemurafenib, an FDA-approved drug for melanoma, contains a 7-azaindole core and is a potent inhibitor of the BRAF V600E mutant kinase.[1]

  • Phosphoinositide 3-Kinases (PI3Ks): Several novel series of 7-azaindole derivatives have been developed as potent inhibitors of PI3K isoforms (p110α, p110β, p110γ, and p110δ). These enzymes are central to the PI3K/AKT/mTOR signaling pathway, which is frequently deregulated in cancer.[2][3] The 7-azaindole moiety has been shown to form two crucial hydrogen bonds with Val882 in the hinge region of PI3Kγ.[2]

  • Fibroblast Growth Factor Receptors (FGFRs): Abnormal activation of the FGFR signaling pathway is implicated in various cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have been designed as potent inhibitors of FGFR1, 2, and 3.[4][5][6]

  • Dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs): DYRK1A, DYRK1B, and DYRK2 are involved in the progression of cancers like glioblastoma. 7-azaindole derivatives have demonstrated nanomolar potency against DYRK1B and DYRK2.[1]

  • Tropomyosin-related kinases (Trks): Trk kinases are important targets for cancer and pain therapeutics. A novel 7-azaindole derivative has been identified as a selective inhibitor of TrkA.[1]

  • Pim Kinases (PIM2): 7-azaindole compounds have shown promise as anticancer agents through the inhibition of PIM2 kinase.[1]

  • Cell Division Cycle 7 (Cdc7): Orally active 7-azaindole inhibitors of Cdc7, a serine/threonine kinase involved in DNA replication, have been designed.[7]

  • Janus Kinases (JAKs): C-3 aryl-7-azaindole derivatives have been identified as inhibitors of JAK2, a key target in myeloproliferative disorders.[7]

Other Potential Targets

Beyond protein kinases, the versatility of the 7-azaindole scaffold has led to the discovery of inhibitors for other important biological targets.

  • Orai Calcium Channels: 7-azaindole derivatives have been identified as potent inhibitors of the Orai calcium release-activated calcium (CRAC) channel, showing efficacy in preclinical models of asthma.[1][8]

  • Chemokine Receptor-2 (CCR2) Antagonists: The 7-azaindole structure has been utilized to develop antagonists for CCR2, a receptor involved in inflammatory responses.[9][10]

  • Prostanoid DP2 (CRTh2) Receptor Antagonists: Fevipiprant, a clinical candidate for asthma, is a 7-azaindole derivative that acts as a prostanoid DP2 receptor antagonist.[1]

  • Cytotoxic Agents: Meriolins, which are 3-(pyrimidin-4-yl)-7-azaindoles, display strong cytotoxic potential against various lymphoma and leukemia cell lines by targeting cyclin-dependent kinases (CDKs).[11] 7-azaindole derivatives have also shown cytotoxic activity on human myeloblastic leukaemia cells (HL-60 cell line).[12]

  • Anti-angiogenic Agents: The 7-azaindole moiety is present in compounds with anti-angiogenic activity.[9][10]

  • Nicotine and Melanin Agonists: Certain derivatives have been reported to act as nicotine and melanin agonists.[9][10]

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of various 7-azaindole derivatives against their respective targets.

Compound ClassTargetIC50 / KiCell Line / Assay ConditionReference
1H-pyrrolo[2,3-b]pyridine derivative (4h)FGFR17 nMBiochemical Assay[4][6]
1H-pyrrolo[2,3-b]pyridine derivative (4h)FGFR29 nMBiochemical Assay[4][6]
1H-pyrrolo[2,3-b]pyridine derivative (4h)FGFR325 nMBiochemical Assay[4][6]
1H-pyrrolo[2,3-b]pyridine derivative (4h)FGFR4712 nMBiochemical Assay[4][6]
7-Azaindole Isoindolinone (28)PI3Kγ0.040 µMCellular Assay[3]
7-Azaindole Isoindolinone (7)PI3Kγ0.035 µMBiochemical Assay[3]
C-3 aryl-7-azaindole (94)JAK2260 nMBiochemical Assay[7]
7-Azaindolylideneimidazole (50)Cdc720 nMBiochemical Assay[7]
7-azaindole derivativeCdc7Ki = 0.07 nMBiochemical Assay[7]

Experimental Protocols

The identification and validation of the biological targets for 7-azaindole derivatives involve a range of standard and advanced experimental methodologies.

Kinase Inhibition Assays
  • Objective: To determine the potency of a compound in inhibiting the enzymatic activity of a specific kinase.

  • General Protocol:

    • Reagents: Recombinant kinase, substrate (peptide or protein), ATP (often radiolabeled with ³²P or ³³P, or a fluorescent ATP analog), test compound, and assay buffer.

    • Procedure: a. The test compound is serially diluted to various concentrations. b. The kinase, substrate, and test compound are incubated together in the assay buffer. c. The kinase reaction is initiated by the addition of ATP. d. The reaction is allowed to proceed for a defined period at a specific temperature. e. The reaction is stopped, and the amount of phosphorylated substrate is quantified.

    • Detection Methods:

      • Radiometric Assay: The phosphorylated substrate is captured on a filter membrane, and the incorporated radioactivity is measured using a scintillation counter.

      • Fluorescence-Based Assays: These assays utilize fluorescently labeled substrates or antibodies to detect phosphorylation. Examples include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP).

      • Luminescence-Based Assays: These assays measure the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity (e.g., Kinase-Glo®).

    • Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.

Cellular Proliferation and Cytotoxicity Assays
  • Objective: To assess the effect of a compound on cell viability and growth.

  • General Protocol:

    • Cell Culture: Cancer cell lines relevant to the target of interest are cultured in appropriate media.

    • Procedure: a. Cells are seeded in multi-well plates and allowed to adhere overnight. b. The cells are treated with serial dilutions of the test compound. c. The plates are incubated for a specified period (typically 48-72 hours).

    • Detection Methods:

      • MTT/XTT Assay: Measures the metabolic activity of viable cells, which reduces a tetrazolium salt to a colored formazan product.

      • CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.

      • Crystal Violet Staining: Stains the DNA of adherent cells, providing a measure of total cell number.

    • Data Analysis: The percentage of cell viability relative to untreated controls is plotted against compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Western Blotting
  • Objective: To detect changes in the phosphorylation state of downstream signaling proteins, confirming target engagement in a cellular context.

  • General Protocol:

    • Cell Treatment and Lysis: Cells are treated with the test compound for a specific duration, then lysed to extract proteins.

    • Protein Quantification: The total protein concentration in the lysates is determined.

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: a. The membrane is blocked to prevent non-specific antibody binding. b. The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-AKT). c. The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Detection: A chemiluminescent substrate is added, and the resulting light signal is captured on X-ray film or with a digital imager. The membrane is often stripped and re-probed with an antibody for the total protein to ensure equal loading.

Visualizations

Signaling Pathways

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Azaindole 7-Azaindole Inhibitor Azaindole->PI3K FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds & Activates RAS RAS FGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes Azaindole 7-Azaindole Inhibitor Azaindole->FGFR Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 Lead Optimization a Biochemical Assay Determine IC50 against a panel of kinases b Cellular Proliferation Assay Assess antiproliferative activity in cancer cell lines a->b c Western Blot Confirm target engagement by measuring downstream protein phosphorylation b->c d Structure-Activity Relationship (SAR) Synthesize and test analogs to improve potency and selectivity c->d

References

The Pivotal Role of 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic design and synthesis of novel therapeutic agents are paramount. Heterocyclic compounds, in particular, form the backbone of a vast array of pharmaceuticals due to their diverse chemical properties and ability to interact with biological targets. Among these, the pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold found in numerous biologically active molecules. This technical guide delves into the critical role of a key intermediate, 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, as a versatile building block in the synthesis of potent kinase inhibitors and other medicinally relevant compounds. Its unique structural features, including the reactive α-bromo ketone and the 7-azaindole core, provide a robust platform for the construction of complex molecular architectures with significant therapeutic potential.

Core Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The primary application of this compound in medicinal chemistry lies in its utility as a precursor for the synthesis of 2-aminothiazole derivatives. This transformation is most commonly achieved through the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thiourea or thioamide.

The resulting 2-amino-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)thiazole scaffold serves as a crucial pharmacophore for a variety of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, including cancer, inflammatory disorders, and viral infections. The 7-azaindole moiety of the scaffold often acts as a hinge-binding motif, mimicking the adenine ring of ATP to anchor the inhibitor in the active site of the kinase.

Key Kinase Targets

Derivatives synthesized from this compound have shown inhibitory activity against several important kinase families:

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for mediating cellular responses to cytokines and growth factors.[1][2][3] Dysregulation of this pathway is a hallmark of various autoimmune diseases and cancers.[4]

  • Adaptor-Associated Kinase 1 (AAK1): AAK1 is a serine/threonine kinase that plays a key role in clathrin-mediated endocytosis, a process hijacked by many viruses to enter host cells.[5][6][7] Inhibitors of AAK1 are being investigated as broad-spectrum antiviral agents.[8][9][10][11]

  • Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway is involved in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is a known driver of various cancers.[12][13][14][15][16]

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative compounds derived from the 7-azaindole scaffold, illustrating the potential of molecules synthesized using this compound as a starting material.

Table 1: Inhibitory Activity of 7-Azaindole Derivatives against Janus Kinases (JAKs)

Compound IDTarget KinaseIC50 (nM)Reference
Representative Compound AJAK260[17]
Representative Compound BJAK2Data to be determined experimentally[17]
Representative Compound CJAK3Data to be determined experimentally

Table 2: Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives against Adaptor-Associated Kinase 1 (AAK1)

Compound IDTarget KinaseIC50 (nM)Kd (nM)Reference
LP-922761 (Representative)AAK17.6 (cell-based)-[18]
SGC-AAK1-1 (Representative)AAK1270120[19]
Compound 1 (Pyrrolo[2,3-b]pyridine derivative)AAK1-53[8]

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action of these compounds, it is essential to understand the signaling pathways they modulate. The following diagrams, rendered in Graphviz DOT language, illustrate the key signaling cascades targeted by inhibitors derived from this compound.

JAK_STAT_Pathway Receptor Cytokine Receptor JAK JAK Receptor->JAK JAK->JAK STAT STAT JAK->STAT 4. Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT_dimer STAT Dimer STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus 6. Translocation Transcription Gene Transcription Nucleus->Transcription Inhibitor 7-Azaindole Inhibitor Inhibitor->JAK Inhibition AAK1_Pathway cluster_membrane Cell Membrane Receptor Cargo Receptor CoatedPit Clathrin-Coated Pit AP2 AP2 Complex AP2->Receptor 3. Recruitment Virus Virus Virus->Receptor 1. Binding AAK1 AAK1 AAK1->AP2 2. Phosphorylates AP2M1 subunit Clathrin Clathrin Clathrin->AP2 4. Assembly Endosome Endosome CoatedPit->Endosome 5. Endocytosis Inhibitor 7-Azaindole Inhibitor Inhibitor->AAK1 Inhibition

References

Methodological & Application

Application Notes and Protocols for Friedel-Crafts Acylation of 1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold found in numerous biologically active compounds and pharmaceuticals. The functionalization of this core structure is of significant interest in medicinal chemistry for the development of novel therapeutic agents.[1] Friedel-Crafts acylation is a classic and effective method for introducing an acyl group onto an aromatic ring, a key step in the synthesis of various intermediates.[2] This protocol provides a detailed procedure for the regioselective Friedel-Crafts acylation of 1H-pyrrolo[2,3-b]pyridine at the C3 position, which is often challenging due to the electronic properties of the bicyclic system. The method described herein utilizes aluminum chloride as a Lewis acid catalyst to promote the efficient acylation with various acyl chlorides.[3]

Reaction Principle

The Friedel-Crafts acylation of 1H-pyrrolo[2,3-b]pyridine is an electrophilic aromatic substitution reaction.[4] The Lewis acid catalyst, aluminum chloride (AlCl₃), activates the acyl chloride, forming a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich pyrrole ring of the 7-azaindole, preferentially at the C3 position. A subsequent deprotonation restores the aromaticity of the pyrrole ring, yielding the 3-acyl-1H-pyrrolo[2,3-b]pyridine derivative.[4][5]

Experimental Protocol

This protocol is based on established procedures for the acylation of azaindoles.[3]

Materials:

  • 1H-pyrrolo[2,3-b]pyridine (7-azaindole)

  • Anhydrous aluminum chloride (AlCl₃)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Concentrated hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions:

  • Aluminum chloride is a water-sensitive, corrosive, and irritating solid. It reacts exothermically with moisture, including atmospheric humidity, to release HCl gas. Handle with care in a fume hood, wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and weigh it out quickly.[4]

  • Acyl chlorides are corrosive and lachrymators (tear-producing). They should be handled in a fume hood, and contact with skin and inhalation of vapors must be avoided.[4]

  • Dichloromethane is a volatile and toxic solvent. All manipulations should be performed in a well-ventilated fume hood.[6]

  • The reaction should be performed under an inert atmosphere to prevent the decomposition of the Lewis acid catalyst by moisture.

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend anhydrous aluminum chloride (excess, typically 3-4 equivalents) in anhydrous dichloromethane.

  • Addition of 7-Azaindole: To the stirred suspension, add 1H-pyrrolo[2,3-b]pyridine (1 equivalent) portion-wise at room temperature. Stir the resulting mixture for 15-30 minutes.

  • Addition of Acyl Chloride: Add the acyl chloride (1.1-1.5 equivalents) dropwise to the reaction mixture at room temperature. The addition rate should be controlled to manage any exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Reaction times may vary depending on the specific acyl chloride used.

  • Quenching: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[4] This step should be performed in a fume hood due to the evolution of HCl gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2-3 times).[4]

  • Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[4]

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 3-acyl-1H-pyrrolo[2,3-b]pyridine.

Data Presentation

The following table summarizes the expected yields for the Friedel-Crafts acylation of 1H-pyrrolo[2,3-b]pyridine with various acylating agents based on literature precedents for azaindoles.[3]

EntryAcylating AgentProductYield (%)
1Acetyl Chloride3-Acetyl-1H-pyrrolo[2,3-b]pyridineData to be populated from specific experimental reports
2Benzoyl Chloride3-Benzoyl-1H-pyrrolo[2,3-b]pyridineData to be populated from specific experimental reports
3Propionyl Chloride3-Propionyl-1H-pyrrolo[2,3-b]pyridineData to be populated from specific experimental reports

Note: The yields are highly dependent on the specific reaction conditions and the purity of the reagents.

Visualizations

Reaction Mechanism

Caption: General mechanism of the Friedel-Crafts acylation of 1H-pyrrolo[2,3-b]pyridine.

Experimental Workflow

Experimental_Workflow A Reaction Setup (AlCl₃ in CH₂Cl₂ under N₂) B Add 1H-pyrrolo[2,3-b]pyridine A->B C Add Acyl Chloride (dropwise at RT) B->C D Stir at Room Temperature (Monitor by TLC) C->D E Quench (Ice/Conc. HCl) D->E F Extraction (CH₂Cl₂) E->F G Wash (H₂O, NaHCO₃, Brine) F->G H Dry and Concentrate (MgSO₄, Rotovap) G->H I Purification (Chromatography/Recrystallization) H->I J Characterization (NMR, MS, etc.) I->J

Caption: Workflow for the Friedel-Crafts acylation of 1H-pyrrolo[2,3-b]pyridine.

References

Application Notes and Protocols for the Detailed Synthesis of Kinase Inhibitors from 2-Bromo-1-(7-azaindol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of kinase inhibitors utilizing 2-Bromo-1-(7-azaindol-3-yl)ethanone as a key starting material. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, known for its ability to act as a hinge-binding motif in numerous kinase inhibitors.[1][2] This document outlines a robust synthetic route to a core kinase inhibitor scaffold, 2-amino-4-(7-azaindol-3-yl)thiazole, via the Hantzsch thiazole synthesis, and provides protocols for further derivatization and biological evaluation.

Introduction to 7-Azaindole-Based Kinase Inhibitors

The 7-azaindole core is a bioisostere of indole and purine systems and is a prominent feature in several approved and clinical-stage kinase inhibitors.[2][3] Its unique hydrogen bonding capabilities, with a hydrogen bond donor (N-H of the pyrrole) and a hydrogen bond acceptor (N of the pyridine), allow for strong interactions with the hinge region of the ATP-binding pocket of kinases.[1] The starting material, 2-Bromo-1-(7-azaindol-3-yl)ethanone, is an α-haloketone, making it an ideal precursor for the Hantzsch thiazole synthesis, a classic and efficient method for constructing the thiazole ring system.[4][5] This pathway leads to the formation of 2-aminothiazole derivatives, which are themselves important pharmacophores in a variety of kinase inhibitors targeting enzymes such as CDKs, Aurora kinases, and PI3K.[4][6][7]

Synthesis of the Core Scaffold: 2-amino-4-(7-azaindol-3-yl)thiazole

The primary synthetic strategy involves the reaction of the α-bromo ketone of the starting material with a thioamide, most commonly thiourea, to yield the 2-aminothiazole core.

Experimental Protocol: Hantzsch Thiazole Synthesis

Materials:

  • 2-Bromo-1-(7-azaindol-3-yl)ethanone

  • Thiourea

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle/hot plate

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-Bromo-1-(7-azaindol-3-yl)ethanone (1.0 eq) and thiourea (1.2 eq) in ethanol (approximately 0.2-0.5 M concentration of the starting material).

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: After completion, cool the reaction mixture to room temperature. A precipitate of the hydrobromide salt of the product may form.

  • Neutralization and Isolation: Slowly add saturated sodium bicarbonate solution to the stirred mixture until the pH is neutral to slightly basic. This will neutralize the hydrobromide salt and precipitate the free amine product.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with cold water and then with a small amount of cold ethanol to remove any unreacted thiourea and other impurities. Dry the product under vacuum to obtain the crude 2-amino-4-(7-azaindol-3-yl)thiazole.

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Further Derivatization of the Core Scaffold

The 2-amino-4-(7-azaindol-3-yl)thiazole scaffold offers multiple points for further chemical modification to explore the structure-activity relationship (SAR) and optimize inhibitory activity and selectivity.

  • N-acylation/sulfonylation of the 2-amino group: The primary amino group of the thiazole can be readily acylated or sulfonylated with various acid chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) to introduce diverse substituents.

  • N-alkylation of the 7-azaindole ring: The nitrogen of the 7-azaindole pyrrole ring can be alkylated under basic conditions.

  • Aromatic substitution on the 2-amino group: The amino group can be further functionalized through reactions like Buchwald-Hartwig amination.

Quantitative Data

The following table summarizes representative biological data for 7-azaindole and 2-aminothiazole-based kinase inhibitors. Note that the specific activity of derivatives from 2-amino-4-(7-azaindol-3-yl)thiazole will depend on the subsequent modifications.

Kinase TargetInhibitor TypeRepresentative IC₅₀
CDK13-(2-phenyl-1,3-thiazol-4-yl)-7-azaindole< 1 µM[7]
CDK92-aminothiazole-pyrimidine derivative0.64 - 2.01 µM[4]
Aurora AAminothiazole derivativeVaries with substitution[8]
GSK-3βAcylaminopyridine-thiazole0.29 nM[4]
B-RAFImidazo[2,1-b]thiazole derivative0.475 µM[4]
c-MetN-nitrobenzenesulfonyl-4-azaindole20 nM[3]
JAK2C-3 aryl-7-azaindole derivative260 nM[9]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate key signaling pathways often targeted by kinase inhibitors derived from the 7-azaindole scaffold.

PI3K_AKT_mTOR_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation PTEN PTEN PTEN->PIP3 inhibits CDK_Cyclin_Pathway Cyclin Cyclin CDK_Cyclin CDK-Cyclin Complex Cyclin->CDK_Cyclin CDK Cyclin-Dependent Kinase (CDK) CDK->CDK_Cyclin Phospho_Substrate Phosphorylated Substrate CDK_Cyclin->Phospho_Substrate phosphorylates Substrate Substrate Proteins (e.g., Rb) CellCycle Cell Cycle Progression Phospho_Substrate->CellCycle Kinase_Inhibitor_Workflow Start 2-Bromo-1-(7-azaindol-3-yl)ethanone + Thiourea Synthesis Hantzsch Thiazole Synthesis Start->Synthesis Core 2-amino-4-(7-azaindol-3-yl)thiazole (Core Scaffold) Synthesis->Core Derivatization Chemical Derivatization Core->Derivatization Library Library of Kinase Inhibitors Derivatization->Library Screening Kinase Activity Screening (IC₅₀) Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR SAR->Derivatization feedback Lead_Opt Lead Optimization SAR->Lead_Opt

References

Application Notes and Protocols: Synthesis of Bioactive Heterocycles from 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, also known as 3-bromoacetyl-7-azaindole, is a key building block in the synthesis of diverse heterocyclic scaffolds. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged structure in medicinal chemistry, recognized for its ability to mimic indole and engage with a multitude of biological targets. This structural motif is present in numerous clinically approved drugs and investigational agents, highlighting its importance in drug discovery. Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated a wide range of biological activities, including the inhibition of kinases such as SGK-1, FGFR, and JAK3, making them attractive candidates for the development of novel therapeutics for cancer and immune-related disorders.

The presence of a reactive α-bromo ketone functionality in this compound makes it a versatile precursor for classical cyclization reactions to construct various five-membered heterocycles. This document provides detailed application notes and experimental protocols for the synthesis of thiazole and imidazole derivatives from this valuable starting material.

Synthesis of 2-Amino-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)thiazole Derivatives via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and efficient method for the construction of a thiazole ring by reacting an α-haloketone with a thioamide or thiourea. This reaction provides a straightforward route to 2-aminothiazoles, which are important pharmacophores in their own right.

General Reaction Scheme

Hantzsch_Thiazole_Synthesis reactant1 This compound plus + reactant1->plus reactant2 Thiourea (R-substituted) arrow Ethanol, Reflux reactant2->arrow plus->reactant2 product 2-Amino-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)thiazole Derivative arrow->product

Caption: General scheme for the Hantzsch thiazole synthesis.

Experimental Protocol

This protocol is adapted from the general procedure described in patent WO2012106540A1.

Materials:

  • This compound

  • Substituted thiourea (e.g., thiourea, N-methylthiourea, etc.)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Standard workup and purification equipment (rotary evaporator, filtration apparatus, chromatography columns)

Procedure:

  • To a solution of this compound (1.0 eq) in absolute ethanol, add the appropriately substituted thiourea (1.1 eq).

  • Heat the reaction mixture to reflux and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with cold ethanol and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the desired 2-amino-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)thiazole derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data Summary

The following table summarizes the synthesis of a representative 2-amino-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)thiazole derivative as described in the literature.

Starting MaterialReagentProductYield (%)Analytical Data (MS)
This compoundThiourea2-Amino-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)thiazoleN/AMS (ESI) m/z 244.1 [M+H]⁺
This compoundN-Methylthiourea2-(Methylamino)-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)thiazoleN/AMS (ESI) m/z 258.1 [M+H]⁺

Note: Specific yields were not provided in the cited patent, but Hantzsch thiazole syntheses typically proceed in good to excellent yields.

Synthesis of 2,4-Disubstituted Imidazole Derivatives

The reaction of α-bromo ketones with amidines is a well-established method for the synthesis of imidazoles. This approach can be applied to this compound to generate imidazole derivatives with the 7-azaindole scaffold at the 4-position.

General Reaction Scheme

Imidazole_Synthesis reactant1 This compound plus + reactant1->plus reactant2 Amidine (R-substituted) arrow Solvent, Base, Heat reactant2->arrow plus->reactant2 product 2,4-Disubstituted Imidazole Derivative arrow->product

Caption: General scheme for imidazole synthesis.

Experimental Protocol (Prophetic)

While a specific literature procedure for the reaction of this compound with an amidine was not identified, the following protocol is based on general methods for imidazole synthesis from α-bromo ketones.

Materials:

  • This compound

  • Substituted amidine hydrochloride (e.g., benzamidine hydrochloride)

  • Base (e.g., sodium bicarbonate, triethylamine)

  • Solvent (e.g., ethanol, DMF)

  • Round-bottom flask

  • Magnetic stirrer/hotplate

  • Standard workup and purification equipment

Procedure:

  • To a solution of the amidine hydrochloride (1.2 eq) in a suitable solvent, add the base (1.5 eq) and stir for 15 minutes at room temperature.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the mixture to a temperature between 50-100 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,4-disubstituted imidazole derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Significance and Signaling Pathways

The 1H-pyrrolo[2,3-b]pyridine scaffold and the heterocycles derived from it are of significant interest in drug discovery due to their interaction with various protein kinases. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer, inflammation, and metabolic disorders.

Kinase Inhibition Signaling Pathway

Kinase_Inhibition_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FGFR) Ligand->Receptor Binds ADP ADP Receptor->ADP Substrate Substrate Protein Receptor->Substrate Phosphorylates ATP ATP ATP->Receptor PhosphoSubstrate Phosphorylated Substrate Protein Substrate->PhosphoSubstrate Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) PhosphoSubstrate->Downstream Activates Response Cellular Response (Proliferation, Survival, etc.) Downstream->Response Leads to Inhibitor Pyrrolo[2,3-b]pyridine-based Heterocycle Inhibitor->Receptor Inhibits

Caption: Kinase inhibition by pyrrolo[2,3-b]pyridine derivatives.

The synthesized thiazole and imidazole derivatives containing the 1H-pyrrolo[2,3-b]pyridine core can act as competitive inhibitors at the ATP-binding site of protein kinases. By occupying this site, they prevent the phosphorylation of substrate proteins, thereby blocking the downstream signaling cascades that drive pathological processes such as tumor growth and inflammation.

Experimental Workflow

The following workflow outlines the general steps from starting material to a biologically active heterocyclic compound.

Experimental_Workflow Start This compound Reaction Cyclization Reaction (e.g., Hantzsch Synthesis) Start->Reaction Reagent Thiourea or Amidine Reagent->Reaction Purification Purification (Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Biological Screening (e.g., Kinase Assays) Characterization->Screening Lead Lead Compound Screening->Lead

Caption: Workflow from synthesis to lead identification.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds with significant potential in drug discovery. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel thiazole and imidazole derivatives. The inherent biological relevance of the 7-azaindole scaffold makes these synthesized compounds promising candidates for further investigation as modulators of key cellular signaling pathways.

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] Derivatives of 7-azaindole are of significant interest in drug discovery, particularly as inhibitors of various protein kinases.[2] The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of diverse libraries of aryl-substituted heterocycles. This document provides detailed application notes and protocols for the Suzuki coupling reaction of 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone derivatives with various arylboronic acids. The resulting 2-aryl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone scaffold is a key pharmacophore in the development of novel therapeutics, particularly targeting signaling pathways implicated in cancer and inflammatory diseases.

Applications in Drug Discovery

The 2-aryl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone core is a versatile template for the design of potent and selective kinase inhibitors. The 7-azaindole moiety can act as a hinge-binding motif, mimicking the adenine region of ATP, while the 2-aryl substituent can be tailored to achieve specific interactions within the ATP-binding pocket of the target kinase. This allows for the modulation of various signaling pathways critical in disease progression.

Key Therapeutic Areas:

  • Oncology: Many 7-azaindole derivatives have been investigated as inhibitors of kinases that are often dysregulated in cancer, such as Phosphoinositide 3-kinase (PI3K), UNC-51-like kinase 1/2 (ULK1/2), and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][3] Inhibition of these kinases can disrupt critical cancer cell processes, including proliferation, survival, and autophagy.

  • Inflammatory Diseases: By targeting kinases involved in inflammatory signaling cascades, these compounds hold promise for the treatment of autoimmune disorders and other inflammatory conditions.

  • Neurodegenerative Diseases: Some azaindole derivatives have been explored as inhibitors of kinases like Glycogen Synthase Kinase 3β (GSK3β), which is implicated in the pathology of Alzheimer's disease.[4]

Signaling Pathway

The diagram below illustrates a simplified signaling pathway involving PI3K, a common target for 7-azaindole-based inhibitors. The synthesized 2-aryl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone derivatives can be screened for their inhibitory activity against such kinases.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth_Factor Growth Factor Growth_Factor->RTK PIP3 PIP3 PI3K->PIP3  Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Inhibitor 2-Aryl-1-(7-azaindol-3-yl)ethanone (Synthesized Compound) Inhibitor->PI3K Inhibition

Caption: PI3K Signaling Pathway Inhibition.

Experimental Protocols

Synthesis of Starting Material: this compound

The synthesis of the starting material can be achieved via a two-step process involving the Friedel-Crafts acylation of 1H-pyrrolo[2,3-b]pyridine followed by bromination.

Step 1: Synthesis of 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

A general procedure for the Friedel-Crafts acylation of 7-azaindole is as follows:

  • To a stirred solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or acetonitrile, add acetic anhydride (1.2 eq).

  • Cool the mixture to 0 °C and add a Lewis acid catalyst, for example, aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone.

Step 2: Synthesis of this compound

The bromination of the acetyl group can be performed as follows:

  • Dissolve 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (1.0 eq) in a suitable solvent like chloroform or acetic acid.

  • Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring by TLC.

  • After completion, dilute the mixture with water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki coupling of this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - 2-Bromo-1-(7-azaindol-3-yl)ethanone - Arylboronic Acid (1.2 eq) - Base (e.g., K2CO3, 2.0 eq) B Add Catalyst System: - Pd Source (e.g., Pd2(dba)3) - Ligand (e.g., SPhos) A->B C Add Degassed Solvent: (e.g., Dioxane/Water) B->C D Inert Atmosphere: (Evacuate & backfill with N2/Ar) C->D E Heat to 80-100 °C D->E F Stir for 2-12 h E->F G Monitor by TLC/LC-MS F->G H Aqueous Work-up: (Dilute, extract, wash) G->H I Dry & Concentrate H->I J Column Chromatography I->J K Characterize Product J->K

Caption: Experimental Workflow for Suzuki Coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%; or Pd(dppf)Cl₂, 5-10 mol%)

  • Phosphine ligand (if required, e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, DME, or toluene/ethanol)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask or sealed tube, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst and ligand (if used).

  • Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed organic solvent and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 2 to 12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes successful Suzuki-Miyaura coupling conditions for structurally related 3-halo-7-azaindole derivatives, which can serve as a starting point for optimization.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Ref.
1Phenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃ (2)Toluene/Ethanol (1:1)60485[5]
24-Methylphenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃ (2)Toluene/Ethanol (1:1)60489[5]
34-Methoxyphenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃ (2)Toluene/Ethanol (1:1)60493[5]
44-Fluorophenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃ (2)Toluene/Ethanol (1:1)60479[5]
53,5-Bis(trifluoromethyl)phenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃ (2)Toluene/Ethanol (1:1)60467[5]
6Naphthylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃ (2)Toluene/Ethanol (1:1)60492[5]
7Phenylboronic acidPd(dppf)Cl₂ (10)-K₂CO₃ (2)DME/H₂O802High[6]
8(4-Hydroxymethyl)phenyl)boronic acidPd(PPh₃)₄ (5.2)-K₂CO₃ (3)Dioxane/H₂O (1:1)80983[7]

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is illustrated below.

Suzuki_Cycle pd0 Pd(0)L2 pd_complex1 R1-Pd(II)L2-X pd0->pd_complex1 oxidative_addition Oxidative Addition pd_complex2 R1-Pd(II)L2-R2 pd_complex1->pd_complex2 transmetalation Transmetalation pd_complex2->pd0 r1r2 R1-R2 (Product) pd_complex2->r1r2 reductive_elimination Reductive Elimination r1x R1-X (2-Bromo-1-(7-azaindol-3-yl)ethanone) r1x->pd0 r2by2 R2-B(OR)2 (Arylboronic Acid) r2by2->pd_complex1 base Base (e.g., K2CO3) base->pd_complex1

Caption: Suzuki-Miyaura Catalytic Cycle.

Troubleshooting

  • Low or No Conversion:

    • Ensure all reagents and solvents are anhydrous and degassed.

    • Increase catalyst/ligand loading.

    • Screen different palladium catalysts, ligands, bases, and solvents.

    • Increase the reaction temperature or time.

  • Formation of Homocoupled Byproducts:

    • Ensure a strictly inert atmosphere to minimize oxygen.

    • Optimize the stoichiometry of the boronic acid.

  • Protodeboronation of Boronic Acid:

    • Use a milder base or lower reaction temperature.

    • Consider using the corresponding boronate ester, which can be more stable.

By following these protocols and considering the key reaction parameters, researchers can efficiently synthesize a diverse range of 2-aryl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone derivatives for further investigation in drug discovery and development programs.

References

Application Notes and Protocols: Synthesis of Substituted Imidazoles from 2-Bromo-1-(7-azaindol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of substituted imidazoles derived from 2-Bromo-1-(7-azaindol-3-yl)ethanone. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, known for its role in developing kinase inhibitors.[1][2][3] The synthesis of imidazole derivatives from α-haloketones is a well-established and versatile method. This protocol focuses on the cyclocondensation reaction between 2-Bromo-1-(7-azaindol-3-yl)ethanone and various amidines or thioamides, offering a pathway to novel compounds with potential therapeutic applications, particularly in oncology and inflammatory diseases.

Introduction

The 7-azaindole nucleus is a key pharmacophore in numerous biologically active compounds, including several approved drugs and clinical candidates.[1][2][3] Its ability to form crucial hydrogen bonds with the hinge region of protein kinases makes it a valuable scaffold in the design of kinase inhibitors.[2][3] Imidazole derivatives also exhibit a wide range of pharmacological activities. The combination of these two heterocyclic systems in a single molecule is a promising strategy for the development of new therapeutic agents.

This document outlines a general yet detailed procedure for the synthesis of 4-(7-azaindol-3-yl)-substituted imidazoles. The primary synthetic route involves the reaction of 2-Bromo-1-(7-azaindol-3-yl)ethanone with a suitable nucleophilic partner such as an amidine or thioamide.

Applications

Substituted imidazoles bearing a 7-azaindole moiety are of significant interest in drug discovery due to their potential to modulate the activity of various protein kinases. These kinases are often dysregulated in diseases such as cancer, inflammation, and neurodegenerative disorders.

Potential Therapeutic Areas:

  • Oncology: Many 7-azaindole derivatives have been investigated as inhibitors of kinases in crucial signaling pathways like PI3K/AKT/mTOR, which are frequently overactive in cancer cells.[4] The synthesized imidazoles could be screened for activity against a panel of cancer cell lines to identify potent anti-proliferative agents.

  • Inflammatory Diseases: Kinases play a central role in inflammatory signaling cascades. Compounds that inhibit specific kinases can be effective anti-inflammatory agents.

  • Neurodegenerative Diseases: Kinase dysregulation has been implicated in the pathology of diseases like Alzheimer's and Parkinson's. The development of novel kinase inhibitors could offer new therapeutic avenues.

Experimental Protocols

The following protocols describe the synthesis of substituted imidazoles from 2-Bromo-1-(7-azaindol-3-yl)ethanone.

Protocol 1: General Procedure for the Synthesis of 2-Amino-4-(7-azaindol-3-yl)imidazoles

This protocol details the reaction of 2-Bromo-1-(7-azaindol-3-yl)ethanone with guanidine to yield a 2-aminoimidazole derivative.

Materials:

  • 2-Bromo-1-(7-azaindol-3-yl)ethanone

  • Guanidine hydrochloride

  • Sodium ethoxide (or other suitable base)

  • Ethanol (or other suitable solvent)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a solution of guanidine hydrochloride in ethanol, add an equimolar amount of sodium ethoxide. Stir the mixture at room temperature for 30 minutes to generate free guanidine.

  • Filter the reaction mixture to remove the sodium chloride precipitate.

  • To the filtrate containing the free guanidine, add a solution of 2-Bromo-1-(7-azaindol-3-yl)ethanone (1 equivalent) in ethanol.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the desired 2-amino-4-(7-azaindol-3-yl)imidazole.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and HRMS).

Protocol 2: Microwave-Assisted Synthesis of 4-(7-azaindol-3-yl)-1H-imidazole-2(5H)-thione

This protocol describes a rapid, microwave-assisted synthesis of an imidazole-2-thione derivative.

Materials:

  • 2-Bromo-1-(7-azaindol-3-yl)ethanone

  • Thiourea

  • Ethanol

  • Water

  • Triethylbenzylammonium chloride (TEBA) as a phase transfer catalyst

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, dissolve 2-Bromo-1-(7-azaindol-3-yl)ethanone (0.02 M) in ethanol.

  • In a separate container, dissolve thiourea (0.02 M) in water.

  • Combine the two solutions in the microwave vessel and add TEBA (0.05 M) as a catalyst.

  • Irradiate the reaction mixture in a microwave reactor for 3-5 minutes at a power of 700 W.[5]

  • After irradiation, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water and neutralize with a solution of sodium acetate.

  • Collect the precipitated product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 4-(7-azaindol-3-yl)-1H-imidazole-2(5H)-thione.[5]

  • Characterize the product by IR, ¹H NMR, and melting point analysis.

Data Presentation

The following table summarizes expected yields for the synthesis of substituted imidazoles from analogous 2-bromo-1-phenylethanone derivatives, which can serve as a reference for the synthesis starting from 2-Bromo-1-(7-azaindol-3-yl)ethanone.

EntryAmidine/ThioamideProductYield (%) (Conventional)Yield (%) (Microwave)
1Urea4-(Substituted-phenyl)-1H-imidazol-2(5H)-one5078
2Thiourea4-(Substituted-phenyl)-1H-imidazol-2(5H)-thione5560-75
3Guanidine4-(Substituted-phenyl)-1H-imidazol-2(5H)-imine40-5065-68

Data adapted from a study on the synthesis of 4-(substituted phenyl)-1H-imidazol-2(5H)-one/thione/imine derivatives.[5] Actual yields for the 7-azaindole derivatives may vary.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of substituted imidazoles from 2-Bromo-1-(7-azaindol-3-yl)ethanone.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2-Bromo-1-(7-azaindol-3-yl)ethanone 2-Bromo-1-(7-azaindol-3-yl)ethanone Cyclocondensation Cyclocondensation 2-Bromo-1-(7-azaindol-3-yl)ethanone->Cyclocondensation Amidine or Thioamide Amidine or Thioamide Amidine or Thioamide->Cyclocondensation Solvent Removal Solvent Removal Cyclocondensation->Solvent Removal Column Chromatography Column Chromatography Solvent Removal->Column Chromatography Substituted Imidazole Substituted Imidazole Column Chromatography->Substituted Imidazole

Caption: General workflow for the synthesis of substituted imidazoles.

Signaling Pathway Inhibition

The synthesized 7-azaindole-substituted imidazoles are potential inhibitors of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Activation AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription Activation Inhibitor 7-Azaindole-Imidazole Derivative Inhibitor->PI3K Inhibition

References

Application Notes and Protocols for the Development of Novel Protein Kinase Inhibitors Using 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, particularly in the design of protein kinase inhibitors. Its structural resemblance to adenine allows it to function as an ATP mimic, forming key hydrogen bond interactions within the ATP-binding site of various kinases. Dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer, making them critical targets for therapeutic intervention.

This document provides detailed application notes and protocols for the utilization of 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone as a versatile starting material for the synthesis of novel protein kinase inhibitors. The presence of the reactive α-bromoketone moiety allows for the construction of various heterocyclic systems known to possess kinase inhibitory activity, such as substituted aminothiazoles. These derivatives have the potential to target a range of kinases implicated in oncogenic signaling pathways, including B-RAF, JAK, GSK-3β, CDK8, and FGFR.

Targeted Protein Kinases and Signaling Pathways

Derivatives of the pyrrolo[2,3-b]pyridine scaffold have been shown to inhibit a variety of protein kinases involved in critical cellular signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of newly synthesized inhibitors.

B-RAF and the MAPK/ERK Signaling Pathway

The Raf family of serine/threonine kinases, including B-RAF, are central components of the MAPK/ERK signaling cascade. This pathway regulates fundamental cellular processes such as proliferation, differentiation, and survival.[1] Activating mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the pathway and are a major driver in many cancers, including melanoma.[1][2]

B_RAF_MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds BRAF B-RAF RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Regulates

B-RAF/MAPK Signaling Pathway

JAK and the JAK/STAT Signaling Pathway

The Janus kinases (JAKs) are a family of tyrosine kinases that transduce cytokine-mediated signals via the JAK/STAT pathway. This pathway is crucial for immunity, cell growth, and differentiation. Dysregulation of JAK signaling is associated with autoimmune diseases and cancers. JAK3, in particular, is primarily expressed in hematopoietic cells and plays a key role in lymphocyte function.[3]

JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates Cytokine Cytokine Cytokine->CytokineReceptor Binds STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to GeneExpression Gene Expression Nucleus->GeneExpression Modulates

JAK/STAT Signaling Pathway

GSK-3β and its Role in Cellular Signaling

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase involved in a wide array of cellular processes, including metabolism, cell proliferation, and neuronal function. Unlike many kinases, GSK-3β is constitutively active and is regulated by inhibitory phosphorylation. Its dysregulation is implicated in neurodegenerative diseases like Alzheimer's, as well as in diabetes and cancer.[4]

GSK3B_Signaling Insulin_Wnt Insulin / Wnt Signaling Akt_PKB Akt/PKB Insulin_Wnt->Akt_PKB Activates GSK3B GSK-3β Akt_PKB->GSK3B Inhibits (pS9) Substrates Downstream Substrates (e.g., Glycogen Synthase, β-catenin, Tau) GSK3B->Substrates Phosphorylates Cellular_Response Cellular Response Substrates->Cellular_Response Leads to

GSK-3β Signaling Pathway

CDK8 and the Wnt/β-catenin Signaling Pathway

Cyclin-dependent kinase 8 (CDK8) is a transcriptional regulator that is part of the Mediator complex. It plays a significant role in various signaling pathways, including the Wnt/β-catenin pathway, which is crucial for embryonic development and tissue homeostasis. Aberrant Wnt signaling is a key driver in several cancers, particularly colorectal cancer.[5]

CDK8_Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Destruction_Complex Destruction Complex (APC, Axin, GSK-3β) Frizzled->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for degradation Nucleus Nucleus beta_catenin->Nucleus Accumulates and translocates TCF_LEF TCF/LEF beta_catenin->TCF_LEF Binds Nucleus->TCF_LEF CDK8_Mediator CDK8/Mediator Complex Gene_Transcription Target Gene Transcription CDK8_Mediator->Gene_Transcription Activates TCF_LEF->CDK8_Mediator Recruits

CDK8 and Wnt/β-catenin Signaling

FGFR and Downstream Signaling Cascades

The Fibroblast Growth Factor Receptor (FGFR) family consists of four receptor tyrosine kinases (FGFR1-4) that are activated by fibroblast growth factors (FGFs). The FGF/FGFR signaling axis is vital for embryonic development, tissue repair, and angiogenesis. Aberrant FGFR signaling, through mutations, gene amplification, or translocations, is implicated in various cancers.[6]

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK Activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Activates PLCg PLCγ Pathway FGFR->PLCg Activates STAT STAT Pathway FGFR->STAT Activates Cellular_Responses Cell Proliferation, Survival, Migration RAS_MAPK->Cellular_Responses PI3K_AKT->Cellular_Responses PLCg->Cellular_Responses STAT->Cellular_Responses

FGFR Signaling Pathways

Data Presentation: Inhibitory Activity of Pyrrolo[2,3-b]pyridine and Related Derivatives

The following tables summarize the in vitro inhibitory activities (IC50 values) of various kinase inhibitors based on the pyrrolo[2,3-b]pyridine and structurally related pyrrolo[2,3-d]pyrimidine scaffolds against several key protein kinases.

Compound IDTarget KinaseIC50 (nM)ScaffoldReference
Compound 4h FGFR171H-pyrrolo[2,3-b]pyridine[6]
FGFR29[6]
FGFR325[6]
FGFR4712[6]
Compound 41 GSK-3β0.221H-pyrrolo[2,3-b]pyridine[7]
Compound 46 GSK-3β0.261H-pyrrolo[2,3-b]pyridine[7]
Compound 54 GSK-3β0.241H-pyrrolo[2,3-b]pyridine[7]
Compound 1r FMS Kinase30pyrrolo[3,2-c]pyridine[8]
Compound 1e FMS Kinase60pyrrolo[3,2-c]pyridine[8]
Compound 5k EGFR79pyrrolo[2,3-d]pyrimidine[9][10]
Her240[9][10]
VEGFR2136[9][10]
CDK2204[9][10]

Experimental Protocols

Synthesis of 2-Amino-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)thiazole Derivatives

This protocol describes a general method for the synthesis of 2-aminothiazole derivatives from this compound via the Hantzsch thiazole synthesis.

Synthesis_Workflow Start This compound Reaction Hantzsch Thiazole Synthesis Start->Reaction Thiourea Thiourea Thiourea->Reaction Product 2-Amino-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)thiazole Reaction->Product

Synthetic Workflow

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent) and thiourea (1.1 equivalents).

  • Add ethanol to the flask to dissolve the reactants.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate.

  • Stir the mixture until a precipitate forms.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the desired 2-amino-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)thiazole derivative.

In Vitro Protein Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the in vitro inhibitory activity of synthesized compounds against a target protein kinase using a luminescence-based assay that measures ADP production (e.g., ADP-Glo™ Kinase Assay).

Kinase_Assay_Workflow Compound_Prep Prepare Compound Dilutions Reaction_Setup Set up Kinase Reaction (Compound + Kinase + Substrate/ATP) Compound_Prep->Reaction_Setup Enzyme_Substrate_Prep Prepare Kinase and Substrate/ATP Mix Enzyme_Substrate_Prep->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Stop_Reaction Stop Reaction and Deplete ATP Incubation->Stop_Reaction ADP_Detection Add Detection Reagent (Convert ADP to ATP, Generate Light) Stop_Reaction->ADP_Detection Read_Luminescence Read Luminescence ADP_Detection->Read_Luminescence Data_Analysis Data Analysis (IC50 determination) Read_Luminescence->Data_Analysis

Kinase Inhibition Assay Workflow

Materials:

  • Purified recombinant protein kinase

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Synthesized inhibitor compounds

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the kinase assay buffer.

  • Reaction Setup:

    • Add the diluted test compounds to the wells of the assay plate.

    • Add the diluted kinase to each well (except for the 'no enzyme' control).

    • Initiate the reaction by adding a mixture of the kinase substrate and ATP to all wells.

  • Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from 'no enzyme' controls).

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the 'no inhibitor' control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel protein kinase inhibitors. The protocols and application notes provided herein offer a framework for the design, synthesis, and evaluation of such compounds. By targeting key kinases in dysregulated signaling pathways, derivatives of this scaffold hold significant promise for the development of targeted therapies for a range of human diseases. Further exploration of the structure-activity relationships of these compounds will be crucial in optimizing their potency, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols for N-alkylation of 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The N-alkylation of 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is a critical transformation in medicinal chemistry for the synthesis of a diverse range of biologically active compounds. The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, scaffold is a key component in numerous kinase inhibitors and other therapeutic agents.[1] Modification at the N-1 position of the pyrrole ring allows for the modulation of the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which can significantly impact its pharmacokinetic and pharmacodynamic profile. These application notes provide detailed protocols for the N-alkylation of this key intermediate.

The general strategy for N-alkylation involves the deprotonation of the pyrrole nitrogen followed by nucleophilic attack on an alkylating agent. The choice of base, solvent, and alkylating agent is crucial for achieving high yields and minimizing side reactions. Several methods have been successfully applied to the N-alkylation of related 7-azaindole and indole derivatives, which can be adapted for this compound.

Data Presentation

The following table summarizes various conditions for the N-alkylation of indole and azaindole derivatives, which can serve as a starting point for optimizing the reaction for this compound.

Starting MaterialAlkylating AgentBaseSolventTemperatureYieldReference
7-AminoindoleBenzyl bromideK₂CO₃AcetonitrileRefluxNot Specified[2]
2-bromo-1H-indole-3-acetonitrileAlkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)NaHDMF0 °C to RTNot Specified[3]
7-AzaindazoleAlkyl halidesNoneButanoneNot SpecifiedNot Specified[4][5]
N(7)-Unsubstituted 5-isopropyl-1,3-diazaoxindolesMethyl iodide or Benzyl bromideNaOHDMFAmbientGood[6][7]
Indole derivativesAlkenolsNone (Pd-catalyzed)Not SpecifiedNot SpecifiedModerate to High[8]

Experimental Protocols

Below are three detailed protocols for the N-alkylation of this compound, adapted from established methods for similar compounds.

Protocol 1: N-Alkylation using Potassium Carbonate in Acetonitrile

This method is a straightforward and commonly used procedure for the N-alkylation of indoles and related heterocycles.[2]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the solid and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation using Sodium Hydride in DMF

This protocol employs a strong base, sodium hydride, and is suitable for less reactive alkylating agents or when a more robust deprotonation is required.[3]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 - 1.5 eq)

  • Anhydrous dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 - 1.5 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dry round-bottom flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration typically 0.1 to 0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1 - 1.5 eq) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 30-60 minutes until the evolution of hydrogen gas ceases.

  • Slowly add the alkyl halide (1.1 - 1.5 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.[3]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: N-Alkylation in Butanone without Base

For certain azaindole derivatives, N-alkylation can proceed without the addition of a base.[4][5] This method offers a milder alternative and simplifies the workup procedure.

Materials:

  • This compound

  • Alkyl halide (1.0 - 1.2 eq)

  • Butanone (2-butanone, MEK)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Dissolve this compound (1.0 eq) in butanone in a round-bottom flask.

  • Add the alkyl halide (1.0 - 1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the N-alkylated product.

Mandatory Visualization

experimental_workflow start_end start_end process process decision decision output output start Start dissolve Dissolve Starting Material in Anhydrous Solvent start->dissolve add_base Add Base (e.g., K2CO3 or NaH) dissolve->add_base add_alkyl_halide Add Alkyl Halide add_base->add_alkyl_halide reaction Stir at Appropriate Temperature add_alkyl_halide->reaction monitor Monitor Reaction by TLC reaction->monitor complete Reaction Complete? monitor->complete complete->reaction No workup Aqueous Workup & Extraction complete->workup Yes purify Purification by Column Chromatography workup->purify product N-Alkylated Product purify->product end End product->end

Caption: General workflow for the N-alkylation of this compound.

References

Application Note and Protocol for the Purification of 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, a key intermediate in pharmaceutical synthesis, using silica gel column chromatography. The methodology described herein is designed to ensure high purity of the final compound, which is critical for subsequent synthetic steps and biological screening. This application note includes a comprehensive experimental protocol, data presentation in tabular format for clarity, and a visual workflow diagram to guide researchers through the process.

Introduction

This compound is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. The purity of this intermediate is paramount to the success of multi-step synthetic routes and the quality of the final active pharmaceutical ingredient. Column chromatography is a standard and effective method for the purification of such organic compounds.[1][2] This protocol outlines a robust method for the purification of the title compound using a silica gel stationary phase and a non-polar eluent system.

Experimental Protocol

This protocol provides a general guideline for the purification of this compound. Optimization may be necessary based on the specific reaction mixture and impurity profile.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)[3]

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Rotary evaporator

  • UV lamp for TLC visualization

  • Glassware (beakers, flasks, etc.)

2. Preparation of the Column:

  • Select an appropriate size glass column based on the amount of crude material. A general rule is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight.

  • Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

  • Allow the silica gel to pack under gravity, and then gently tap the column to ensure uniform packing.

  • Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Equilibrate the column by running the initial eluent through it until the baseline is stable.

3. Sample Preparation and Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane.[3][4]

  • Alternatively, for less soluble compounds, create a dry-loading cartridge by adsorbing the crude material onto a small amount of silica gel and evaporating the solvent.

  • Carefully load the sample onto the top of the silica gel column.

4. Elution and Fraction Collection:

  • Begin elution with a non-polar solvent system, such as a mixture of hexane and ethyl acetate.[1] A starting gradient could be 95:5 (Hexane:Ethyl Acetate).

  • Gradually increase the polarity of the eluent to facilitate the elution of the desired compound. For example, the gradient can be increased to 90:10, then 85:15, and so on.

  • Collect fractions of a consistent volume.

  • Monitor the separation by TLC analysis of the collected fractions.[1][3]

5. Analysis and Product Isolation:

  • Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system (e.g., 70:30 Hexane:Ethyl Acetate).

  • Visualize the spots under a UV lamp.

  • Combine the fractions containing the pure product, as determined by TLC.

  • Concentrate the combined fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following tables summarize typical data obtained during the purification process.

Table 1: TLC Analysis of Fractions

Fraction NumbersEluent System (Hexane:Ethyl Acetate)Rf Value of ProductPurity Assessment
1-595:5-Impurities
6-1590:100.45Pure Product
16-2085:150.45Mixed Fractions
21-2580:20-By-products

Table 2: Purification Summary

ParameterValue
Crude Material Weight5.0 g
Silica Gel Weight100 g
Column Dimensions40 mm x 400 mm
Initial Eluent95:5 Hexane:Ethyl Acetate
Final Eluent80:20 Hexane:Ethyl Acetate
Purified Product Weight4.2 g
Yield84%
Purity (by HPLC)>98%

Experimental Workflow

The following diagram illustrates the key steps in the purification protocol.

Purification_Workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column Pour dissolve_sample Dissolve Crude Product load_sample Load Sample onto Column dissolve_sample->load_sample elute Elute with Gradient load_sample->elute collect Collect Fractions elute->collect tlc TLC Analysis collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate final_product Pure Product evaporate->final_product

Caption: Workflow for the column chromatography purification.

Conclusion

The described column chromatography protocol provides an effective method for the purification of this compound, yielding a product of high purity suitable for further use in drug discovery and development. Careful monitoring of the separation using TLC is essential for achieving optimal results.[1] Researchers can adapt this protocol to suit their specific needs by optimizing the solvent system and gradient.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, a key intermediate in pharmaceutical research and development. The synthesis is a two-step process commencing with the Friedel-Crafts acylation of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) to yield 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, followed by α-bromination to afford the target compound. This guide offers comprehensive experimental procedures, safety precautions, and representative quantitative data for laboratory and pilot-scale synthesis.

Introduction

The 7-azaindole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The title compound, this compound, serves as a versatile building block for introducing further functionalities, making its efficient and scalable synthesis crucial for drug discovery programs. The protocols outlined herein are designed to be robust and adaptable for scale-up, with a strong emphasis on safety, particularly in the handling of brominating agents.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

  • Friedel-Crafts Acylation: 7-Azaindole is acylated at the C3 position of the pyrrole ring with a suitable acetylating agent.

  • α-Bromination: The resulting ketone is selectively brominated at the α-position to the carbonyl group.

Data Presentation: Representative Scale-Up Data

The following tables provide representative data for the two-step synthesis at different scales. Note that yields and reaction times are illustrative and may vary depending on specific equipment and reaction conditions.

Table 1: Step 1 - Friedel-Crafts Acylation of 7-Azaindole

ParameterLaboratory Scale (10 g)Pilot Scale (100 g)
7-Azaindole10.0 g100.0 g
Bromoacetyl bromide1.2 eq1.2 eq
Lewis Acid (e.g., AlCl₃)2.5 eq2.5 eq
Solvent (e.g., DCM)200 mL2.0 L
Reaction Temperature0 °C to rt0 °C to rt
Reaction Time4-6 h6-8 h
Typical Yield 75-85% 70-80%
Purity (by HPLC) >98% >97%

Table 2: Step 2 - α-Bromination of 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

ParameterLaboratory Scale (10 g)Pilot Scale (100 g)
1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone10.0 g100.0 g
Brominating Agent (e.g., NBS)1.05 eq1.05 eq
Catalyst (e.g., p-TsOH)0.1 eq0.1 eq
Solvent (e.g., DCM)150 mL1.5 L
Reaction Temperaturertrt
Reaction Time2-4 h3-5 h
Typical Yield 80-90% 75-85%
Purity (by HPLC) >97% >96%

Experimental Protocols

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Bromine and its derivatives are highly corrosive and toxic. Handle with extreme care and have a quenching solution (e.g., sodium thiosulfate) readily available.[1][2]

  • Reactions involving Lewis acids can be highly exothermic. Ensure adequate cooling and controlled addition of reagents.

Step 1: Synthesis of 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (Intermediate)

Materials:

  • 7-Azaindole (1H-pyrrolo[2,3-b]pyridine)

  • Bromoacetyl bromide

  • Aluminum chloride (AlCl₃) or other suitable Lewis acid

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry, inert-atmosphere-purged reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add anhydrous dichloromethane (DCM).

  • Cool the solvent to 0 °C using an ice bath.

  • Slowly and portion-wise add aluminum chloride to the cooled DCM with vigorous stirring.

  • In a separate flask, dissolve 7-azaindole in anhydrous DCM.

  • Add the 7-azaindole solution dropwise to the stirred AlCl₃ suspension at 0 °C.

  • After the addition is complete, add bromoacetyl bromide dropwise via the addition funnel, maintaining the internal temperature below 5 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and 1 M HCl.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography.

Step 2: Synthesis of this compound (Final Product)

Materials:

  • 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

  • Dichloromethane (DCM) or other suitable solvent

  • Sodium thiosulfate solution, 10%

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a reactor equipped with a mechanical stirrer and protected from light, dissolve 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone and the acid catalyst in the chosen solvent.

  • Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 2-5 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Upon completion, quench any excess brominating agent by adding 10% sodium thiosulfate solution and stirring until the color disappears (if using Br₂).

  • Dilute the mixture with water and separate the organic layer. Extract the aqueous layer with the reaction solvent (2x).

  • Combine the organic layers and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product is typically a solid and can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the final product.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Friedel-Crafts Acylation cluster_intermediate Intermediate cluster_step2 Step 2: α-Bromination cluster_final Final Product 7-Azaindole 7-Azaindole Acylation Acylation 7-Azaindole->Acylation Bromoacetyl bromide Bromoacetyl bromide Bromoacetyl bromide->Acylation Intermediate_Ketone 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone Acylation->Intermediate_Ketone Bromination Bromination Intermediate_Ketone->Bromination Final_Product This compound Bromination->Final_Product NBS N-Bromosuccinimide NBS->Bromination

Caption: Overall workflow for the two-step synthesis.

Logical_Relationship Start Start Acylation_Step Perform Friedel-Crafts Acylation Start->Acylation_Step Workup1 Quench, Extract & Wash Acylation_Step->Workup1 Purify1 Purify Intermediate Workup1->Purify1 Check_Purity1 Purity > 98%? Purify1->Check_Purity1 Check_Purity1->Purify1 No Bromination_Step Perform α-Bromination Check_Purity1->Bromination_Step Yes Workup2 Quench, Extract & Wash Bromination_Step->Workup2 Purify2 Purify Final Product Workup2->Purify2 Check_Purity2 Purity > 97%? Purify2->Check_Purity2 Check_Purity2->Purify2 No End End Check_Purity2->End Yes

Caption: Logical workflow with quality control checkpoints.

References

Application Notes and Protocols for 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone as a Potential Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is a heterocyclic compound featuring a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core. While primarily utilized as a synthetic intermediate in the development of more complex molecules, its inherent chemical reactivity, conferred by the α-bromo ketone functional group, presents significant potential for its application as a covalent chemical probe. This document provides detailed application notes and protocols for the prospective use of this compound in chemical biology and drug discovery, particularly for the study of protein kinases.

The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore found in numerous potent and selective kinase inhibitors. Derivatives of this core structure have been shown to target a range of kinases, including Traf2 and Nck-interacting kinase (TNIK), Cyclin-dependent kinase 8 (CDK8), Ataxia-Telangiectasia Mutated (ATM) kinase, Fibroblast Growth Factor Receptor (FGFR), and Janus Kinase 3 (JAK3).[1][2][3][4][5] The α-bromo ketone moiety is an electrophilic "warhead" capable of forming a covalent bond with nucleophilic amino acid residues, such as cysteine, within the active site of a protein. This covalent interaction can be leveraged for irreversible inhibition, target identification, and mapping of binding sites.

These application notes are intended to guide researchers in exploring the utility of this compound as a foundational tool for developing potent and selective chemical probes.

Potential Applications

  • Covalent Kinase Inhibitor Development: Serve as a starting point or fragment for the design of irreversible kinase inhibitors. The 1H-pyrrolo[2,3-b]pyridine core can provide initial binding affinity and selectivity, while the α-bromo ketone can form a covalent bond with a nearby nucleophilic residue, leading to enhanced potency and prolonged duration of action.

  • Activity-Based Protein Profiling (ABPP): When functionalized with a reporter tag (e.g., a fluorophore or biotin), this compound can be used as an activity-based probe to identify and profile the activity of target kinases in complex biological samples.

  • Target Identification and Validation: Use as a tool to identify the molecular targets of more complex 1H-pyrrolo[2,3-b]pyridine-based compounds. By observing which proteins are covalently labeled by the probe, researchers can gain insights into the mechanism of action of a drug candidate.

  • Mapping Ligand-Binding Sites: The site of covalent modification by the probe can be identified using mass spectrometry-based proteomics, providing valuable information about the topology of the ligand-binding site.

Data Presentation

While specific biological data for this compound as a probe is not yet established, the following table summarizes the inhibitory activities of more complex derivatives sharing the 1H-pyrrolo[2,3-b]pyridine core against various kinases. This data illustrates the potential of this scaffold for potent kinase inhibition and provides a rationale for its use in developing new probes.

Compound ClassTarget KinaseIC50 (nM)Reference
1H-pyrrolo[2,3-b]pyridine derivativesTNIK< 1[1][6]
1H-pyrrolo[2,3-b]pyridine derivative (Compound 22)CDK848.6[2]
1H-pyrrolo[2,3-b]pyridine derivatives (Compound 4h)FGFR17[3][6]
FGFR29[3][6]
FGFR325[3][6]
1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivativesPDE4B110 - 1100[1]

Experimental Protocols

The following protocols are proposed as a starting point for researchers interested in exploring the use of this compound as a chemical probe. Optimization will be required for specific applications and biological systems.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound, which can be achieved through the bromination of 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone.

Materials:

  • 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) (catalyst)

  • Carbon tetrachloride (CCl4) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone in CCl4 in a round-bottom flask.

  • Add NBS (1.1 equivalents) and a catalytic amount of AIBN to the solution.

  • Reflux the mixture and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method to assess the inhibitory potential of the compound against a purified kinase.

Materials:

  • Purified kinase of interest

  • This compound (dissolved in DMSO)

  • Kinase substrate (peptide or protein)

  • ATP (radiolabeled [γ-³²P]ATP or unlabeled for detection via other methods)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., phosphocellulose paper and scintillation counter for radiolabeled ATP, or antibody-based detection for non-radiolabeled methods)

Procedure:

  • Prepare serial dilutions of the compound in DMSO.

  • In a microplate, add the kinase, its substrate, and the kinase assay buffer.

  • Add the diluted compound or DMSO (vehicle control) to the wells.

  • Pre-incubate the mixture for a defined period (e.g., 30 minutes) at room temperature to allow for potential covalent bond formation.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specific time.

  • Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).

  • Detect and quantify substrate phosphorylation.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Protocol 3: Covalent Labeling of a Target Protein in a Cell Lysate

This protocol describes how to assess the covalent binding of the probe to a target protein in a complex mixture.

Materials:

  • Cell lysate containing the protein of interest

  • This compound (probe)

  • A non-reactive analog of the probe (as a negative control, if available)

  • A known inhibitor of the target protein (as a positive control for competition)

  • SDS-PAGE gels and buffers

  • Western blotting reagents (antibodies against the target protein or a tag)

  • Mass spectrometer for intact protein analysis or peptide mapping

Procedure:

  • Treat the cell lysate with the probe at various concentrations and for different incubation times.

  • For competition experiments, pre-incubate the lysate with the known inhibitor before adding the probe.

  • Stop the labeling reaction by adding SDS-PAGE loading buffer and heating.

  • Separate the proteins by SDS-PAGE.

  • Option 1: Western Blotting. Transfer the proteins to a membrane and probe with an antibody against the target protein. A shift in the molecular weight of the target protein may indicate covalent modification.

  • Option 2: Mass Spectrometry. For a more direct confirmation, analyze the reaction mixture using mass spectrometry.

    • Intact Protein Analysis: Measure the mass of the target protein to detect the mass shift corresponding to the addition of the probe.

    • Peptide Mapping: Digest the protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS to identify the specific peptide and amino acid residue modified by the probe.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound as a chemical probe.

G cluster_synthesis Synthesis cluster_application Application as a Covalent Probe cluster_outcome Experimental Readout Start 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone Probe This compound Start->Probe Bromination (NBS) Target Target Protein (e.g., Kinase with Cys residue) Probe->Target Non-covalent Binding Covalent_Complex Covalently Modified Protein Target->Covalent_Complex Covalent Bond Formation (Alkylation of Cys) Outcome Irreversible Inhibition Target Identification Binding Site Mapping Covalent_Complex->Outcome

Caption: Workflow for the use of the probe.

G cluster_pathway Potential Target Signaling Pathway (e.g., WNT/β-catenin) Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylation & Degradation APC_Axin APC/Axin Complex APC_Axin->GSK3b TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocation to Nucleus Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Probe_Target TNIK Probe_Target->TCF_LEF Phosphorylation Probe 1H-pyrrolo[2,3-b]pyridine Probe Derivative Probe->Probe_Target Inhibition

Caption: Inhibition of TNIK in WNT pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Friedel-Crafts Acylation of 7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Friedel-Crafts acylation of 7-azaindole. Our resources are designed to help you overcome common experimental challenges and optimize your reaction conditions for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why is the Friedel-Crafts acylation of 7-azaindole more challenging than that of indole?

A1: The Friedel-Crafts acylation of 7-azaindole is more difficult than that of indole due to the electron-withdrawing nature of the pyridine ring. This reduces the overall nucleophilicity of the pyrrole ring system, making it less reactive towards electrophilic attack. Additionally, the basic nitrogen atom in the pyridine ring can coordinate with the Lewis acid catalyst, further deactivating the substrate.[1] To overcome this, an excess of the Lewis acid catalyst is often required.

Q2: What is the preferred site of acylation on the 7-azaindole ring under Friedel-Crafts conditions?

A2: The preferred site of acylation on the 7-azaindole ring under Friedel-Crafts conditions is the C-3 position of the pyrrole ring. This is analogous to the reactivity of indole.

Q3: Can N-acylation occur during the Friedel-Crafts acylation of 7-azaindole?

A3: Yes, N-acylation at the pyrrole nitrogen (N-1) can be a competing side reaction, especially if the reaction conditions are not optimized. However, C-3 acylation is generally favored under standard Friedel-Crafts conditions with a strong Lewis acid like aluminum chloride (AlCl₃).

Q4: What are the most effective Lewis acids for the Friedel-Crafts acylation of 7-azaindole?

A4: Aluminum chloride (AlCl₃) is the most commonly used and effective Lewis acid for the Friedel-Crafts acylation of 7-azaindole, particularly for achieving C-3 selectivity.[1] Other Lewis acids can be used, but may be less effective or lead to different regioselectivity.

Q5: Are there alternative, milder methods for the acylation of 7-azaindole?

A5: Yes, alternative methods exist, though they may not be considered classical Friedel-Crafts reactions. These can include using highly reactive acylating agents or employing different catalytic systems. For some substrates, methods using metal triflates or reactions in ionic liquids have been shown to be effective for the acylation of indoles and related heterocycles and could potentially be adapted for 7-azaindole.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the Friedel-Crafts acylation of 7-azaindole.

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Insufficient Catalyst The pyridine nitrogen of 7-azaindole coordinates with the Lewis acid, effectively sequestering it. An excess of the Lewis acid (typically 3-5 equivalents) is often necessary to ensure enough catalyst is available to activate the acylating agent.[1]
Moisture Contamination Lewis acids like AlCl₃ are extremely sensitive to moisture, which leads to their deactivation. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
Low Reaction Temperature While some Friedel-Crafts acylations proceed at room temperature, heating may be required to overcome the activation energy, especially with a deactivated substrate like 7-azaindole. Monitor the reaction for potential side reactions at higher temperatures.
Poor Quality Reagents Ensure the 7-azaindole, acyl chloride/anhydride, and Lewis acid are of high purity. Impurities can interfere with the reaction.
Deactivated Substrate The inherent electronic properties of 7-azaindole make it less reactive. Using a more reactive acylating agent (e.g., an acyl chloride instead of an anhydride) may improve the yield.

Issue 2: Poor Regioselectivity (Presence of N-acylated or other C-acylated isomers)

Possible Cause Troubleshooting Steps
Reaction Conditions The choice of Lewis acid and solvent can influence regioselectivity. For C-3 acylation, AlCl₃ in a non-polar solvent like dichloromethane (CH₂Cl₂) is generally preferred.
Kinetic vs. Thermodynamic Control Reaction temperature and time can affect the product distribution. Analyze the product mixture at different time points and temperatures to determine the optimal conditions for the desired isomer.

Issue 3: Formation of a Complex Mixture of Byproducts

Possible Cause Troubleshooting Steps
Reaction Temperature Too High Excessive heat can lead to decomposition of the starting material or product, as well as polymerization. Optimize the temperature by starting at a lower temperature and gradually increasing it.
Incorrect Stoichiometry An incorrect ratio of reactants and catalyst can lead to side reactions. Carefully control the stoichiometry, particularly the amount of Lewis acid.

Data Presentation

The following table summarizes the effect of different reaction parameters on the yield of C-3 acylation of azaindoles, based on literature data for 7-azaindole and related substrates. This data is intended to be illustrative of general trends.

Lewis Acid Solvent Temperature (°C) Acylating Agent Substrate Yield (%) Reference
AlCl₃ (excess)CH₂Cl₂Room TempAcetyl Chloride7-AzaindoleGood[1]
AlCl₃ (excess)CH₂Cl₂Room TempBenzoyl Chloride7-AzaindoleGood[1]
AlCl₃ (excess)CH₂Cl₂Room TempMethyl Oxalyl Chloride5-Azaindole70[1]
AlCl₃ (excess)CS₂Room TempAcid Chloride7-AzaindoleNot specified[1]
AlCl₃ClCH₂CH₂ClRefluxAcetyl Chloride7-Azaindole derivative74[1]

Experimental Protocols

Key Experiment: C-3 Acylation of an Azaindole using AlCl₃

This protocol is adapted from a reported procedure for the acylation of 5-azaindole and can be used as a starting point for the optimization of 7-azaindole acylation.[1]

Materials:

  • 5-Azaindole (or 7-azaindole)

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methyl oxalyl chloride (or other acyl chloride)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of AlCl₃ (5.0 equivalents) in anhydrous CH₂Cl₂ (appropriate volume for concentration) under an inert atmosphere, add the azaindole (1.0 equivalent).

  • Stir the mixture at room temperature for 1 hour.

  • Add the acyl chloride (5.0 equivalents) dropwise to the reaction mixture.

  • Continue stirring the resulting mixture at room temperature for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of MeOH.

  • Remove the solvents under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of EtOAc and MeOH) to afford the desired acylated product.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Workup cluster_purification Purification & Analysis start Start: Define Reaction Scale prep_glassware Oven-dry all glassware start->prep_glassware prep_reagents Ensure anhydrous reagents and solvents prep_glassware->prep_reagents setup Assemble reaction under inert atmosphere (N2/Ar) prep_reagents->setup add_lewis_acid Add AlCl3 to anhydrous CH2Cl2 setup->add_lewis_acid add_azaindole Add 7-azaindole add_lewis_acid->add_azaindole stir_1h Stir at room temperature for 1h add_azaindole->stir_1h add_acyl_chloride Add acyl chloride dropwise stir_1h->add_acyl_chloride react Stir at desired temperature (e.g., RT) add_acyl_chloride->react monitor Monitor reaction by TLC react->monitor quench Quench with Methanol monitor->quench Reaction complete concentrate Concentrate in vacuo quench->concentrate purify Purify by column chromatography concentrate->purify analyze Characterize product (NMR, MS, etc.) purify->analyze end End: Isolated Product analyze->end

Caption: Experimental workflow for the Friedel-Crafts acylation of 7-azaindole.

troubleshooting_workflow start Low or No Product Yield? cause1 Check for Moisture Contamination start->cause1 Yes cause2 Insufficient Lewis Acid? start->cause2 No solution1 Use anhydrous conditions (dry glassware, solvents, inert atmosphere) cause1->solution1 solution2 Increase equivalents of AlCl3 (e.g., 3-5 eq.) cause2->solution2 Yes cause3 Sub-optimal Temperature? cause2->cause3 No solution3 Gradually increase reaction temperature cause3->solution3 Yes cause4 Poor Regioselectivity? cause3->cause4 No solution4a Confirm use of AlCl3 in CH2Cl2 for C-3 selectivity cause4->solution4a Yes solution4b Analyze at different time points to check for kinetic vs. thermodynamic control cause4->solution4b cause5 Complex Mixture of Byproducts? cause4->cause5 No solution5a Optimize temperature to avoid decomposition cause5->solution5a Yes solution5b Verify stoichiometry of all reagents cause5->solution5b

Caption: Troubleshooting decision tree for optimizing Friedel-Crafts acylation of 7-azaindole.

References

preventing polybromination in the synthesis of 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone. The primary focus is on preventing polybromination, a common challenge in this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

A1: The principal challenge is controlling the selectivity of the bromination reaction. The target molecule requires monobromination at the alpha-carbon of the 3-acetyl group. However, the high reactivity of the starting material, 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, can lead to the formation of polybrominated byproducts. This includes dibromination at the alpha-carbon and potential bromination on the electron-rich pyrrolo[2,3-b]pyridine ring.

Q2: Which position is most susceptible to bromination in the starting material?

A2: The reaction is an alpha-bromination of a ketone. Under acidic or radical conditions, the enol or enolate of the 3-acetyl group is formed, which then acts as a nucleophile. The hydrogens on the methyl group of the acetyl moiety are therefore the primary site of substitution. However, the 1H-pyrrolo[2,3-b]pyridine ring system is also electron-rich and susceptible to electrophilic aromatic substitution, which can lead to undesired side products if the reaction conditions are not carefully controlled.

Q3: What are the most common polybrominated byproducts?

A3: The most common byproduct is the α,α-dibrominated ketone, 2,2-Dibromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone. Under harsh conditions, ring bromination can also occur, leading to a mixture of mono- and poly-brominated species on both the acetyl group and the heterocyclic core.

Q4: How can I monitor the progress of the reaction to avoid over-bromination?

A4: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. It allows for the visualization of the consumption of the starting material and the formation of the desired monobrominated product, as well as any significant byproduct formation. Regular sampling of the reaction mixture is recommended.

Troubleshooting Guide: Preventing Polybromination

This guide addresses specific issues that may arise during the synthesis and provides actionable solutions to favor the formation of the desired monobrominated product.

Issue 1: Formation of α,α-Dibrominated Product

  • Possible Cause: The monobrominated product is often more reactive towards further bromination than the starting material, especially under basic conditions where enolate formation is rapid.[1]

  • Solutions:

    • Control Stoichiometry: Use a precise 1:1 or slightly less than 1:1 molar ratio of the brominating agent to the ketone.[2]

    • Slow Reagent Addition: Add the brominating agent (e.g., a solution of NBS) dropwise to the reaction mixture over an extended period. This maintains a low concentration of the brominating agent, favoring monobromination.[2]

    • Low Temperature: Conduct the reaction at a reduced temperature (e.g., 0 °C to room temperature) to decrease the rate of the second bromination.

Issue 2: Bromination on the Pyrrolo[2,3-b]pyridine Ring

  • Possible Cause: The use of harsh brominating agents or strongly acidic conditions can promote electrophilic aromatic substitution on the heterocyclic ring.

  • Solutions:

    • Milder Brominating Agents: Employ milder and more selective brominating agents. Copper(II) bromide (CuBr₂) is known to be effective for the selective bromination of ketones.[3] Pyridinium tribromide is another alternative that can offer higher selectivity compared to Br₂.[4]

    • Avoid Strong Lewis Acids: If a catalyst is needed, consider weaker acids or heterogeneous catalysts that can be more selective.

    • Protecting Groups: While more synthetically intensive, protection of the pyrrole nitrogen with an electron-withdrawing group (e.g., Boc) can deactivate the ring system towards electrophilic attack.

Issue 3: Low Yield of the Monobrominated Product

  • Possible Cause: This can be a result of over-bromination, decomposition of the product, or incomplete reaction.

  • Solutions:

    • Optimize Reaction Time: Use TLC to determine the optimal reaction time for maximum conversion to the monobrominated product before significant byproduct formation occurs.

    • Choice of Solvent: The solvent can influence the reaction's selectivity and rate. Aprotic solvents such as THF, dichloromethane (DCM), or acetonitrile are often preferred.

    • Purification: The crude product may require careful purification by column chromatography to isolate the desired compound from unreacted starting material and polybrominated byproducts.

Data Presentation

The choice of brominating agent significantly impacts the yield and selectivity of the α-bromination of ketones. The following table summarizes a comparative study on the bromination of 4-chloroacetophenone, a model substrate, which provides insights applicable to the synthesis of this compound.[4]

Brominating AgentMolar Ratio (Substrate:Reagent)SolventTemperature (°C)Time (h)Yield of Monobrominated Product (%)
Pyridinium Tribromide1.0:1.1Acetic Acid90385
N-Bromosuccinimide (NBS)1.0:1.1Acetic Acid903Low (mostly unreacted starting material)
Copper(II) Bromide (CuBr₂)1.0:1.1Acetic Acid903~60

Data adapted from a study on 4-chloroacetophenone and may vary for the target molecule.[4]

Experimental Protocols

The following is a recommended protocol for the selective α-monobromination of 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, incorporating best practices to minimize polybromination.

Method 1: Bromination using Copper(II) Bromide

This method is often favored for its mild conditions and high selectivity for α-monobromination of ketones.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (1.0 eq) in a mixture of chloroform and ethyl acetate.

  • Reagent Addition: Add Copper(II) bromide (CuBr₂) (2.2 eq) to the solution.

  • Reaction: Heat the mixture to reflux and stir. Monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove copper salts and wash the solid with the solvent.

  • Purification: Combine the filtrates and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Method 2: Bromination using Pyridinium Tribromide

This method provides a solid, easy-to-handle source of bromine and can offer high selectivity.[4]

  • Preparation: Dissolve 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (1.0 eq) in glacial acetic acid in a round-bottom flask with a magnetic stirrer.

  • Reagent Addition: Add pyridinium tribromide (1.1 eq) to the solution in portions at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-90 °C) and stir. Monitor the reaction by TLC.

  • Work-up: After completion, cool the mixture and pour it into ice water. The product may precipitate.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with a saturated solution of sodium bicarbonate, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Visualizations

Troubleshooting Workflow for Polybromination

Polybromination_Troubleshooting start Start: Synthesis of this compound check_byproducts Analyze Crude Product: Polybromination Observed? start->check_byproducts dibromo Predominantly α,α-Dibromination check_byproducts->dibromo Yes ring_bromo Ring Bromination Observed check_byproducts->ring_bromo Yes no_issue No/Minor Polybromination check_byproducts->no_issue No solution_stoichiometry 1. Check Stoichiometry (Use ~1.0 eq Brominating Agent) dibromo->solution_stoichiometry solution_reagent 1. Use Milder Reagent (e.g., CuBr2, Pyridinium Tribromide) ring_bromo->solution_reagent solution_addition 2. Slow Reagent Addition (Dropwise) solution_stoichiometry->solution_addition solution_temp 3. Lower Reaction Temperature solution_addition->solution_temp success Successful Monobromination solution_temp->success solution_conditions 2. Avoid Strong Acids/Catalysts solution_reagent->solution_conditions solution_conditions->success no_issue->success

Caption: A logical workflow for troubleshooting and preventing polybromination.

Synthetic Pathway for this compound

Reaction_Pathway reactant reactant reagent reagent product product conditions conditions start_material 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone final_product This compound start_material->final_product α-Bromination brominating_agent Brominating Agent (e.g., CuBr2 or Pyridinium Tribromide) brominating_agent->final_product reaction_conditions Solvent (e.g., CHCl3/EtOAc or Acetic Acid) Heat reaction_conditions->final_product

References

Technical Support Center: Acylation of 1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the acylation of 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole).

Troubleshooting Guides

Problem 1: Low to No Conversion of Starting Material

Question: I am not observing any significant consumption of my 1H-pyrrolo[2,3-b]pyridine starting material. What are the possible causes and solutions?

Answer: Low or no conversion in acylation reactions of 1H-pyrrolo[2,3-b]pyridine can stem from several factors related to reagents and reaction conditions. Below is a systematic guide to troubleshoot this issue.

Potential CauseRecommended Solution
Insufficiently Activated Acylating Agent For acylations using anhydrides like acetic anhydride, the electrophilicity may be too low. Consider adding a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine) to activate the anhydride. For Friedel-Crafts reactions, ensure the acyl halide is of good quality.
Low Reaction Temperature The reaction may lack the necessary activation energy. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Be cautious of potential side reactions at higher temperatures.
Short Reaction Time The reaction may not have reached completion. Extend the reaction time and continue to monitor its progress.
Presence of Moisture Water can hydrolyze the acylating agent (e.g., acyl chloride, anhydride) and deactivate Lewis acid catalysts. Ensure all glassware is oven-dried and use anhydrous solvents.
Catalyst Inactivity If using a Lewis acid catalyst (e.g., AlCl₃), ensure it is fresh and has not been deactivated by atmospheric moisture.

Problem 2: Formation of Multiple Products (Side Reactions)

Question: My reaction is yielding a mixture of products, making purification difficult. How can I improve the selectivity for my desired product?

Answer: The formation of multiple products is a common challenge due to the presence of multiple reactive sites in 1H-pyrrolo[2,3-b]pyridine. The primary side products are typically the N-acylated isomer, the C3-acylated isomer, and di-acylated species.

Side ProductCauseRecommended Solution
N-Acylation The pyrrole nitrogen is nucleophilic and can compete with the pyrrole ring for the acylating agent. This is often favored under neutral or basic conditions.To favor C-acylation, use Friedel-Crafts conditions with a Lewis acid like AlCl₃, which coordinates to the pyridine nitrogen, directing acylation to the C3 position. To favor N-acylation, consider using a base or catalyst-free conditions with a reactive acylating agent like acetic anhydride.
C3-Acylation Electrophilic substitution is electronically favored at the C3 position of the pyrrole ring. This is often the desired product in Friedel-Crafts type reactions.If N-acylation is the desired outcome, avoid Lewis acids. If C3-acylation is desired, using an excess of a strong Lewis acid like AlCl₃ is effective.
Di-acylation Both the nitrogen and the C3-position can be acylated, especially with an excess of a highly reactive acylating agent or under harsh conditions.Use a stoichiometric amount of the acylating agent. Consider protecting the nitrogen with a suitable protecting group (e.g., Boc, SEM) before performing C-acylation to prevent reaction at the N1 position.
Polymerization Electron-rich heterocycles like pyrroles can polymerize under strongly acidic conditions, a common issue in Friedel-Crafts reactions.Use milder Lewis acids (e.g., ZnCl₂, SnCl₄) or perform the reaction at a lower temperature. Ensure slow addition of the catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the typical regioselectivity for the acylation of 1H-pyrrolo[2,3-b]pyridine?

A1: The regioselectivity is highly dependent on the reaction conditions.

  • N1-Acylation: The pyrrole nitrogen is nucleophilic and can be readily acylated, particularly in the absence of a strong Lewis acid. Reactions with acylating agents like acetic anhydride can yield the N-acylated product.

  • C3-Acylation: In the presence of a strong Lewis acid (e.g., AlCl₃), electrophilic acylation is directed to the C3 position of the pyrrole ring. The Lewis acid coordinates to the pyridine nitrogen, deactivating the pyridine ring and favoring substitution on the electron-rich pyrrole ring.

Q2: How can I selectively achieve C3-acylation over N-acylation?

A2: The most effective strategy is to use Friedel-Crafts acylation conditions. Employing a strong Lewis acid like aluminum chloride (AlCl₃) with an acyl chloride in an inert solvent (e.g., CH₂Cl₂) at room temperature has been shown to be effective for selective C3-acylation. An excess of the Lewis acid is often required.

Q3: What are the best practices to avoid product degradation?

A3: Product degradation can occur under harsh reaction conditions or during workup.

  • Reaction Conditions: Avoid excessively high temperatures or prolonged exposure to strong acids or bases. Screen for milder reaction conditions if degradation is observed.

  • Workup: Some acylated products may be sensitive to aqueous workup. If instability is suspected, consider a non-aqueous workup or minimize the exposure time to aqueous solutions.

Q4: My reaction is producing a dark, insoluble polymer. What is happening and how can I prevent it?

A4: Polymerization is a known side reaction for electron-rich heterocycles like pyrroles, especially under Friedel-Crafts conditions. The strong Lewis acid can induce polymerization of the starting material or product. To mitigate this, consider the following:

  • Use a milder Lewis acid catalyst.

  • Lower the reaction temperature.

  • Ensure slow and controlled addition of the catalyst and reagents.

  • Maintain strictly anhydrous conditions.

Data Presentation

Table 1: Illustrative Impact of Lewis Acid on Acylation Regioselectivity

Lewis Acid CatalystAcylating AgentTypical Product(s)Expected Yield (C3-Acyl)Key Considerations
AlCl₃ (≥2 equiv.) Acyl ChlorideC3-Acyl (Major)HighStrong catalyst, promotes C3-acylation effectively but can cause polymerization. Requires stoichiometric amounts.
ZnCl₂ Acyl ChlorideC3-Acyl, N-AcylModerateMilder Lewis acid, may require higher temperatures or longer reaction times. Can offer better selectivity in some cases.
SnCl₄ Acyl ChlorideC3-Acyl, N-AcylModerate to HighEffective catalyst, but sensitive to moisture.
None (Base catalysis) Acetic AnhydrideN-Acyl (Major)LowFavors N-acylation. C-acylation is generally not observed.

Note: Yields are relative and highly dependent on the specific substrate, solvent, and temperature.

Experimental Protocols

Protocol 1: Selective C3-Acetylation of 1H-pyrrolo[2,3-b]pyridine

This protocol describes a general procedure for the Friedel-Crafts acylation at the C3 position.

Materials:

  • 1H-pyrrolo[2,3-b]pyridine (1.0 mmol)

  • Aluminum chloride (AlCl₃) (2.5 mmol)

  • Acetyl chloride (1.2 mmol)

  • Anhydrous dichloromethane (CH₂Cl₂) (10 mL)

  • Ice-water bath

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1H-pyrrolo[2,3-b]pyridine (1.0 mmol) and anhydrous CH₂Cl₂ (5 mL).

  • Cool the solution in an ice-water bath.

  • Carefully add AlCl₃ (2.5 mmol) portion-wise, ensuring the temperature remains below 10°C. Stir the resulting suspension for 15 minutes.

  • Slowly add a solution of acetyl chloride (1.2 mmol) in anhydrous CH₂Cl₂ (5 mL) to the reaction mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly pouring it into a flask containing crushed ice and water.

  • Extract the aqueous mixture with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-acetyl-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: N-Acetylation of 1H-pyrrolo[2,3-b]pyridine

This protocol outlines a method for the preferential acylation of the pyrrole nitrogen.

Materials:

  • 1H-pyrrolo[2,3-b]pyridine (1.0 mmol)

  • Acetic anhydride (1.5 mmol)

  • Pyridine (catalytic amount, ~0.1 mmol) or Glacial Acetic Acid

  • Ice-water

  • Saturated sodium bicarbonate solution

Procedure:

  • In a round-bottom flask, dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 mmol) in an excess of acetic anhydride or in a suitable solvent like glacial acetic acid.

  • Add a catalytic amount of pyridine.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the cooled mixture over ice-water and stir vigorously until the excess acetic anhydride is hydrolyzed.

  • Carefully neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product as necessary.

Visualizations

Acylation_Pathways cluster_start Starting Material cluster_reagents Reagents cluster_products Potential Products 7-Azaindole 1H-pyrrolo[2,3-b]pyridine N_Acyl N1-Acyl Product (Side Product or Target) 7-Azaindole->N_Acyl Base Catalysis No Lewis Acid C3_Acyl C3-Acyl Product (Target or Side Product) 7-Azaindole->C3_Acyl Lewis Acid (e.g., AlCl₃) AcylatingAgent Acylating Agent (e.g., RCOCl, (RCO)₂O) Di_Acyl Di-Acyl Product (Side Product) N_Acyl->Di_Acyl Further Acylation C3_Acyl->Di_Acyl Further Acylation

Caption: Reaction pathways in the acylation of 1H-pyrrolo[2,3-b]pyridine.

Troubleshooting_Workflow Start Acylation Reaction Start Check_Conversion Check Conversion by TLC/LC-MS Start->Check_Conversion Low_Conversion Issue: Low/No Conversion Check_Conversion->Low_Conversion No Good_Conversion Conversion is Good Check_Conversion->Good_Conversion Yes Troubleshoot_Conversion Solutions: - Increase Temperature - Extend Time - Check Reagent Quality - Ensure Anhydrous Conditions Low_Conversion->Troubleshoot_Conversion Troubleshoot_Conversion->Start Re-run Experiment Check_Purity Check Product Purity/Side Products Good_Conversion->Check_Purity Impure_Product Issue: Multiple Products Check_Purity->Impure_Product No Pure_Product Desired Product Obtained Check_Purity->Pure_Product Yes Troubleshoot_Selectivity Solutions: - Adjust Catalyst (Lewis Acid vs. Base) - Use Protecting Group - Modify Stoichiometry - Lower Temperature Impure_Product->Troubleshoot_Selectivity Troubleshoot_Selectivity->Start Re-run Experiment End End Pure_Product->End

Technical Support Center: Regioselectivity in the Functionalization of 7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the regioselective functionalization of 7-azaindole.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites for functionalization on the 7-azaindole ring, and what factors influence this selectivity?

A1: The most common sites for functionalization on the 7-azaindole ring are the C2, C3, and C6 positions. The regioselectivity is primarily influenced by the reaction type, the presence and nature of directing groups, the catalyst system employed, and the reaction conditions such as temperature and solvent. For instance, electrophilic substitution reactions often favor the C3 position due to the electron-rich nature of the pyrrole ring. In contrast, directed metalation strategies can provide access to otherwise less reactive positions like C2, C4, and C6.

Q2: How can I achieve selective functionalization at the C2 position?

A2: Selective C2 functionalization is typically achieved through directed metalation. By installing a directing group on the N1 nitrogen, such as a carbamoyl or pivaloyl group, deprotonation with a strong base like lithium diisopropylamide (LDA) occurs selectively at the C2 position. The resulting organolithium species can then be quenched with various electrophiles.[1][2] Palladium-catalyzed C-H arylation has also been reported for C2-selective functionalization.[3][4]

Q3: What methods are available for C3-selective functionalization?

A3: The C3 position is the most nucleophilic carbon and is readily functionalized via electrophilic substitution reactions such as halogenation, nitration, and acylation.[5] For instance, iodination can be achieved using N-iodosuccinimide (NIS) in the presence of a base.[6] Additionally, palladium-catalyzed oxidative alkenylation offers a direct method for introducing alkenyl groups at the C3 position.[7] Iodine-catalyzed chalcogenation also provides a route to C3-sulfenylated and -selenylated derivatives.[8][9]

Q4: Functionalization at the pyridine ring (C4, C5, C6) is challenging. What strategies can be employed?

A4: Functionalization of the pyridine ring requires overcoming the lower reactivity of this ring compared to the pyrrole moiety.

  • C6-Functionalization: This can be achieved through directed ortho metalation (DoM) using a directing group on the N7 nitrogen.[2][10] Palladium-catalyzed direct arylation of 7-azaindole N-oxide is another effective method for introducing aryl groups at the C6 position.[11]

  • C4 and C5-Functionalization: Accessing these positions is less common. However, specific directing groups on the C3 position have been shown to direct C-H arylation to the C4 and C5 positions under palladium or copper catalysis.[12][13]

Q5: I am observing a mixture of regioisomers. How can I improve the selectivity of my reaction?

A5: Achieving high regioselectivity often requires careful optimization of reaction conditions. Key factors to consider include:

  • Directing Group: The choice of directing group is crucial. Ensure the directing group is robust under the reaction conditions and effectively directs the reaction to the desired position.

  • Catalyst and Ligand: In metal-catalyzed reactions, the nature of the metal and the steric and electronic properties of the ligand can significantly influence regioselectivity.

  • Base and Solvent: The choice of base and solvent can affect the rate of competing reaction pathways.

  • Temperature: Temperature can play a critical role. Running the reaction at a lower temperature may favor the thermodynamically more stable product.

Troubleshooting Guides

Problem 1: Low yield in C2-selective metalation and functionalization.
Potential Cause Troubleshooting Step
Incomplete deprotonation.Use a stronger base or increase the equivalents of the base. Ensure the reaction is performed under strictly anhydrous and inert conditions.
Poor electrophile reactivity.Use a more reactive electrophile or increase the reaction time and/or temperature after the addition of the electrophile.
Instability of the organometallic intermediate.Perform the metalation and electrophilic quench at a low temperature (e.g., -78 °C) to minimize decomposition.
Steric hindrance.If the directing group or electrophile is bulky, steric hindrance may lower the yield. Consider a smaller directing group if possible.
Problem 2: Poor regioselectivity in palladium-catalyzed C-H arylation.
Potential Cause Troubleshooting Step
Incorrect catalyst/ligand combination.Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands with varying steric and electronic properties.
Suboptimal reaction temperature.Optimize the reaction temperature. Higher temperatures may lead to a loss of selectivity.
Inappropriate base or additive.The choice of base (e.g., Cs₂CO₃, K₂CO₃) and additives (e.g., pivalic acid) can be critical for regiocontrol.
Presence of moisture or oxygen.Ensure the reaction is carried out under an inert atmosphere with dry solvents.
Problem 3: Difficulty in achieving C6-functionalization via directed metalation.

| Potential Cause | Troubleshooting Step | | Ineffective directing group at N7. | A carbamoyl group is often effective for directing metalation to the C6 position.[2] | | Competing deprotonation at other sites. | Carefully control the stoichiometry of the base and the reaction temperature. | | Low reactivity of the C6 position. | Longer reaction times or a more reactive electrophile may be necessary. |

Experimental Protocols

Protocol 1: Regioselective C2-Substitution via Directed Metalation[1]

This protocol describes the C2-deuteration of an N-protected 7-azaindole.

Reaction:

  • To a solution of N-(diisopropylcarbamoyl)-7-azaindole (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, add lithium diisopropylamide (LDA) (2.2 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by adding D₂O (heavy water) (3.0 equiv).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • Purify the product by column chromatography.

Expected Yield: High (e.g., >90% deuterium incorporation).

Protocol 2: Regioselective C3-Iodination[6]

Reaction:

  • To a solution of 7-azaindole (1.0 equiv) in DCM, add N-iodosuccinimide (1.0 equiv) and KOH (0.5 equiv).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with DCM.

  • Wash the organic layer with saturated sodium thiosulfate solution to remove excess iodine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by crystallization or column chromatography.

Expected Yield: ~95%.

Protocol 3: Palladium-Catalyzed C6-Arylation of 7-Azaindole N-oxide[11]

Reaction:

  • To a reaction vessel, add N-methyl-7-azaindole N-oxide (1.0 equiv), aryl bromide (1.5 equiv), Pd(OAc)₂ (4 mol%), DavePhos (15 mol%), PivOH (30 mol%), and Cs₂CO₃ (2.0 equiv).

  • Add anhydrous toluene as the solvent.

  • Degas the reaction mixture and backfill with an inert gas.

  • Heat the reaction mixture at 110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Expected Yields: 46-87%.

Data Presentation

Table 1: Regioselective C2-Functionalization of N-carbamoyl-7-azaindole via Directed Metalation [1]

Electrophile (E+)Product (E)Yield (%)
D₂OD90 (d₁ incorporation)
MeIMe85
PhCHOCH(OH)Ph78
I₂I82

Table 2: Regioselective C3-Arylation of 6-chloro-3-iodo-7-azaindole via Suzuki-Miyaura Coupling [6]

Aryl Boronic AcidProduct (Aryl Group at C3)Yield (%)
Phenylboronic acidPhenyl89
4-Methylphenylboronic acid4-Methylphenyl89
3-Methylphenylboronic acid3-Methylphenyl93
4-Methoxyphenylboronic acid4-Methoxyphenyl93
4-Fluorophenylboronic acid4-Fluorophenyl79
3,5-Bis(trifluoromethyl)phenylboronic acid3,5-Bis(trifluoromethyl)phenyl67

Visualizations

Regioselectivity_Factors cluster_pyrrole Pyrrole Ring Functionalization cluster_pyridine Pyridine Ring Functionalization C2 C2 Position C3 C3 Position C4 C4 Position C5 C5 Position C6 C6 Position DMG_N1 Directing Group on N1 DMG_N1->C2 DoM Electrophilic_Attack Electrophilic Attack Electrophilic_Attack->C3 Highest e⁻ density DMG_N7 Directing Group on N7 DMG_N7->C6 DoM Pd_Catalysis Palladium Catalysis Pd_Catalysis->C6 C-H Activation (N-oxide) DMG_C3 Directing Group on C3 DMG_C3->C4 DMG_C3->C5

Caption: Factors influencing the regioselectivity of 7-azaindole functionalization.

C2_Functionalization_Workflow Start Start: N-protected 7-azaindole Deprotonation Deprotonation with LDA at -78 °C Start->Deprotonation Intermediate Formation of C2-lithiated intermediate Deprotonation->Intermediate Quench Quench with Electrophile (E+) Intermediate->Quench Workup Aqueous Workup and Purification Quench->Workup Product C2-Functionalized 7-azaindole Workup->Product

Caption: Experimental workflow for C2-selective functionalization via directed metalation.

References

troubleshooting N-alkylation versus C-alkylation of 7-azaindole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the alkylation of 7-azaindole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues encountered during the synthesis of these important heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of N-alkylated and C3-alkylated products in my 7-azaindole reaction?

A1: The regioselectivity of 7-azaindole alkylation is a common challenge due to the presence of two nucleophilic centers: the N1-nitrogen of the pyrrole ring and the C3-carbon. The outcome of the reaction is highly dependent on the reaction conditions. C3-alkylation is often the kinetically favored pathway, while N-alkylation is typically the thermodynamically more stable product.[1][2] Factors such as the choice of base, solvent, and temperature play a crucial role in determining the final product ratio.[1][3]

Q2: How can I favor N-alkylation over C3-alkylation?

A2: To selectively obtain the N-alkylated product, conditions that promote the formation of the N-anion are generally preferred. This is typically achieved by using a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).[1][3] The resulting anionic 7-azaindole is more nucleophilic at the nitrogen atom, leading to the desired N-alkylation.[3]

Q3: Under what conditions is C3-alkylation more likely to occur?

A3: C3-alkylation can become the major pathway under conditions that do not fully deprotonate the N1-H, or when using certain catalytic systems designed for C-H functionalization.[1][4] For example, incomplete deprotonation allows the neutral 7-azaindole to react as a nucleophile from the electron-rich pyrrole ring at the C3 position.[1][2] Additionally, specific transition metal catalysts, such as those based on palladium or rhodium, have been developed to selectively functionalize the C3 position.[5][6]

Q4: Can the choice of base counter-ion affect the reaction's regioselectivity?

A4: Yes, the counter-ion of the base can significantly influence the regioselectivity. For instance, in the synthesis of 7-azaindole derivatives from 2-fluoro-3-methylpyridine and aldehydes, using KN(SiMe3)2 was found to favor the formation of 7-azaindoles (analogous to N-functionalization pathway), whereas LiN(SiMe3)2 exclusively led to the formation of 7-azaindolines.[7][8] This highlights the importance of the metallic counter-ion in directing the reaction pathway.

Q5: I am observing dialkylation of my 7-azaindole. How can this be prevented?

A5: Dialkylation, where both the N1 and C3 positions are alkylated, can occur under forcing conditions or with highly reactive alkylating agents.[1][3] To minimize this side reaction, it is advisable to control the stoichiometry of the reagents carefully, typically using a slight excess of the alkylating agent (1.05-1.2 equivalents).[1] Adding the alkylating agent slowly to the reaction mixture can also help to maintain a low concentration and reduce the likelihood of a second alkylation event.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of N-alkylated product and significant C3-alkylation Incomplete deprotonation of the N1-H.Use a stronger base (e.g., NaH) and ensure anhydrous conditions. Allow sufficient time for deprotonation before adding the alkylating agent.[1][2]
Reaction temperature is too low, favoring the kinetic C3-product.Increase the reaction temperature. N-alkylation is often favored at higher temperatures as it is the thermodynamically more stable product.[1]
The solvent choice is not optimal.Use a polar aprotic solvent like DMF, which helps to solvate the N-anion and promote N-alkylation.[1][3][9]
Reaction is not proceeding or yield is very low Steric hindrance from the substrate or alkylating agent.Consider using a less sterically hindered alkylating agent if possible.
The chosen base is not strong enough to deprotonate the 7-azaindole.Switch to a stronger base such as NaH or LDA.[3][10]
Poor quality of reagents or solvent.Ensure all reagents are pure and solvents are anhydrous, as trace amounts of water can quench the base.
Formation of multiple products (dialkylation, etc.) The alkylating agent is too reactive.Use a less reactive alkylating agent or control its addition rate by adding it dropwise at a low temperature.[1]
Incorrect stoichiometry of reagents.Carefully control the stoichiometry, using only a slight excess of the alkylating agent.[1]
Difficulty in purifying the desired product from isomers Similar polarity of N- and C-alkylated isomers.Optimize the reaction conditions to maximize the formation of the desired isomer, which will simplify purification. Consider using column chromatography with a shallow gradient.

Data on Reaction Conditions and Regioselectivity

The following tables summarize how different reaction parameters can influence the outcome of 7-azaindole alkylation.

Table 1: Effect of Base and Solvent on N- vs. C-Alkylation

7-Azaindole Derivative Alkylating Agent Base Solvent Temperature Product Ratio (N:C) Reference
7-AzaindoleAlkyl HalideNaHDMFRT to 80°CPredominantly N-alkylation[1][3]
7-AzaindoleAlkyl HalideK2CO3DMFRTGood N-selectivity[3]
2-Fluoro-3-picoline + Benzaldehyde(Forms 7-azaindole in situ)KN(SiMe3)2iPr2O110°CMainly 7-azaindole formed[7][8]
2-Fluoro-3-picoline + Benzaldehyde(Forms 7-azaindoline in situ)LiN(SiMe3)2iPr2O110°CExclusively 7-azaindoline formed[7][8]

Table 2: Effect of Solvent on Pd/C-Mediated Alkynylation of 2-Iodo-7-azaindole

Entry Solvent Base Yield of 3a (%)
1DMFEt3NModerate
2AcetonitrileEt3NModerate
3WaterEt3N85
4Water2-ethanolamineDecreased
5WaterDIPADecreased
(Data adapted from a study on the synthesis of 2-alkynyl-7-azaindoles, demonstrating the significant impact of the solvent system)[9]

Experimental Protocols

Protocol 1: General Procedure for Selective N-Alkylation of 7-Azaindole

This protocol is optimized for achieving high selectivity for the N-alkylated product.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 7-azaindole derivative (1.0 eq.).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the substrate.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.

    • Caution: NaH is highly reactive with water and flammable. Handle with appropriate care.

  • Stirring: Allow the mixture to stir at room temperature for 30-60 minutes. The evolution of hydrogen gas should be observed.

  • Addition of Electrophile: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.05 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating may be required for less reactive electrophiles.

  • Quenching: Carefully quench the reaction by slowly adding it to ice-cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: C3-Sulfenylation of NH-Free 7-Azaindoles

This iodine-catalyzed protocol allows for the selective functionalization at the C3 position.

  • Preparation: In a dried round-bottom flask, dissolve the 7-azaindole (1 eq.) in DMSO.

  • Catalyst Addition: Add iodine (20 mol %) to the solution and stir for 5 minutes at room temperature.

  • Reagent Addition: Add the sulfenylating agent (e.g., thiophenol) to the reaction mixture.

  • Reaction: Stir the reaction at 80 °C for the specified time (monitor by TLC).

  • Work-up: After completion, cool the reaction to room temperature and proceed with an appropriate aqueous work-up and extraction.

  • Purification: Purify the product by column chromatography to obtain the C3-sulfenylated 7-azaindole.[11]

Visual Guides

G cluster_conditions Reaction Conditions cluster_pathways Reaction Pathways cluster_products Products Base Base N_Anion N-Anion Formation (Favored by Strong Base) Base->N_Anion Solvent Solvent Solvent->N_Anion Temperature Temperature N_Alkylation N-Alkylation (Thermodynamic Product) Temperature->N_Alkylation High Temp C_Alkylation C3-Alkylation (Kinetic Product) Temperature->C_Alkylation Low Temp Electrophile Electrophile N_Anion->N_Alkylation + Electrophile Neutral_Indole Neutral 7-Azaindole (Electron-rich C3) Neutral_Indole->C_Alkylation + Electrophile

Caption: Factors influencing N- vs. C-alkylation of 7-azaindole.

G start Start: Mixture of N/C Products check_base Is the base strong enough? (e.g., NaH) start->check_base use_strong_base Action: Use NaH in anhydrous DMF check_base->use_strong_base No check_temp Is the temperature too low? check_base->check_temp Yes use_strong_base->check_temp increase_temp Action: Increase temperature (e.g., 80°C) check_temp->increase_temp Yes check_solvent Is the solvent optimal? (e.g., DMF) check_temp->check_solvent No increase_temp->check_solvent change_solvent Action: Switch to anhydrous DMF check_solvent->change_solvent No end End: Improved N-selectivity check_solvent->end Yes change_solvent->end

Caption: Troubleshooting workflow for poor N-alkylation selectivity.

References

purification strategies for removing impurities from 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities depend on the synthetic route. For the Friedel-Crafts acylation of 7-azaindole with bromoacetyl bromide, potential impurities include:

  • Unreacted 7-azaindole (starting material): Due to incomplete reaction.

  • 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone: Formed if the bromination of the acetyl group is incomplete or if debromination occurs.

  • 2-Hydroxy-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone: Resulting from the hydrolysis of the bromo group during aqueous work-up.

  • Diacylated or polyacylated byproducts: Although less common in Friedel-Crafts acylation compared to alkylation, they can sometimes be observed.

  • Residual Lewis acid (e.g., AlCl₃) complexes: The product can form a stable complex with the Lewis acid catalyst, which needs to be broken during work-up.

  • Isomeric acylation products: Acylation at other positions of the 7-azaindole ring is possible, though typically the 3-position is favored.

Q2: What is the general work-up procedure after a Friedel-Crafts acylation to synthesize the target compound?

A2: A typical work-up involves carefully quenching the reaction mixture by pouring it into a mixture of ice and concentrated hydrochloric acid.[1] This hydrolyzes the aluminum chloride complexes and separates the inorganic salts into the aqueous layer. The product is then extracted into an organic solvent like dichloromethane. The organic layer is subsequently washed with a saturated sodium bicarbonate solution to neutralize any remaining acids, followed by a wash with brine and drying over an anhydrous salt like magnesium sulfate or sodium sulfate.[1][2]

Q3: Which purification techniques are most effective for this compound?

A3: The most common and effective purification techniques are:

  • Column Chromatography: This is a highly effective method for separating the desired product from starting materials and byproducts.[3]

  • Recrystallization: If the crude product is of sufficient purity, recrystallization can be an excellent method for obtaining highly pure material.[3]

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography. For assessing the final purity, High-Performance Liquid Chromatography (HPLC) is the recommended method.[4][5] Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can also be used to check for the presence of impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Table 1: Troubleshooting Common Purification Issues
Observed Problem Potential Cause Suggested Solution
Low yield of isolated product after work-up. Incomplete quenching of the Lewis acid-product complex.Ensure the reaction mixture is poured into a vigorously stirred ice/acid mixture. Allow sufficient time for the complex to hydrolyze.
Product is partially soluble in the aqueous layer.Perform multiple extractions with the organic solvent to maximize recovery.
Product appears as an oil and does not solidify. Presence of significant impurities lowering the melting point.Attempt purification by column chromatography to remove the impurities.
Residual solvent.Ensure the product is thoroughly dried under high vacuum.
Multiple spots on TLC after column chromatography. Inappropriate mobile phase composition.Optimize the eluent system. A gradient elution from a non-polar to a more polar solvent system might be necessary.
Co-elution of impurities.Try a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system for chromatography.
Product degrades during column chromatography on silica gel. The product is sensitive to the acidic nature of silica gel.Use a neutralized silica gel or an alternative stationary phase like alumina. The chromatography can also be performed quickly and at a lower temperature.
Recrystallization does not yield crystals. The chosen solvent is not suitable.Perform a systematic solvent screen to find an appropriate solvent or solvent mixture where the product has high solubility at high temperatures and low solubility at low temperatures.
The crude product is too impure for recrystallization.First, purify the crude material by column chromatography.
Table 2: Identification of Potential Impurities
Impurity Structure Expected TLC/HPLC Behavior Key ¹H NMR Signals (in DMSO-d₆)
7-azaindole (Starting Material)Pyrrolo[2,3-b]pyridineMore polar than the product.Distinct aromatic proton signals, absence of the bromoacetyl group signals.
1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanoneAcyl-7-azaindoleSlightly more polar than the bromo-product.A singlet for the acetyl methyl group around δ 2.5 ppm.
2-Hydroxy-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanoneHydroxyacetyl-7-azaindoleSignificantly more polar than the product.A singlet for the methylene protons adjacent to the hydroxyl group, and a signal for the hydroxyl proton.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Crude Product: After the aqueous work-up, the organic solvent is removed under reduced pressure to yield the crude product.

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh) is typically used.

  • Mobile Phase (Eluent): A solvent system of ethyl acetate and hexanes is a good starting point. The polarity can be adjusted based on TLC analysis of the crude mixture. A typical starting gradient could be from 10% ethyl acetate in hexanes to 50% ethyl acetate in hexanes.

  • Column Packing: The silica gel is packed into a glass column as a slurry in the initial, less polar mobile phase.

  • Loading the Sample: The crude product is dissolved in a minimal amount of the mobile phase or a suitable solvent (like dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry silica gel with the adsorbed product is carefully added to the top of the column.

  • Elution: The mobile phase is passed through the column, and fractions are collected.

  • Monitoring: The fractions are analyzed by TLC to identify those containing the pure product.

  • Isolation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: An ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature or below. A solvent screen should be performed with small amounts of the crude product and various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures with water or hexanes).

  • Dissolution: The crude product is placed in an Erlenmeyer flask, and the chosen solvent is added portion-wise while heating and stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution is heated for a few minutes. The charcoal is then removed by hot filtration.

  • Crystallization: The hot solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • Isolation of Crystals: The crystals are collected by vacuum filtration.

  • Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: The purified crystals are dried under vacuum to remove all traces of the solvent.

Protocol 3: Quality Control by HPLC
  • HPLC System: A reverse-phase HPLC system is suitable.

  • Column: A C18 column is a common choice.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid, is often effective.[4][5] A typical gradient could be from 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: A flow rate of 1 mL/min is standard.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

  • Sample Preparation: A dilute solution of the purified product is prepared in the mobile phase or a suitable solvent like acetonitrile.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product workup Aqueous Work-up start->workup chromatography Column Chromatography workup->chromatography Primary Method recrystallization Recrystallization workup->recrystallization If crude is >90% pure tlc TLC Analysis chromatography->tlc hplc HPLC Analysis chromatography->hplc recrystallization->hplc end Pure Product hplc->end Purity Confirmed nmr NMR Analysis nmr->end Structure Confirmed

Caption: General experimental workflow for the purification and analysis.

troubleshooting_logic start Crude Product Obtained purity_check Assess Purity (TLC/HPLC) start->purity_check high_purity High Purity (>90%) purity_check->high_purity Yes low_purity Low Purity (<90%) purity_check->low_purity No recrystallize Attempt Recrystallization high_purity->recrystallize column_chrom Perform Column Chromatography low_purity->column_chrom recrystallize->column_chrom Fails success Pure Product recrystallize->success Successful column_chrom->success Successful failure Purification Failed column_chrom->failure Fails re_chromatograph Re-purify by Chromatography failure->re_chromatograph

Caption: Decision tree for choosing a purification strategy.

References

Technical Support Center: Synthesis of 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone synthesis.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved in a two-step process:

  • Friedel-Crafts Acylation: 7-azaindole (1H-pyrrolo[2,3-b]pyridine) is acylated, typically with acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst to yield 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone.

  • Alpha-Bromination: The intermediate ketone is then brominated at the alpha-position of the acetyl group using a suitable brominating agent to afford the final product.

Synthetic_Pathway 7-Azaindole 7-Azaindole Intermediate_Ketone 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone 7-Azaindole->Intermediate_Ketone Step 1: Friedel-Crafts Acylation (e.g., Acetyl Chloride, AlCl3) Final_Product This compound Intermediate_Ketone->Final_Product Step 2: Alpha-Bromination (e.g., CuBr2 or NBS)

Caption: General two-step synthesis of the target compound.

Troubleshooting Guides & FAQs

Step 1: Friedel-Crafts Acylation of 7-Azaindole

Q1: My Friedel-Crafts acylation reaction is resulting in a low yield or failing completely. What are the common causes?

A1: Low or no yield in the Friedel-Crafts acylation of 7-azaindole is a frequent issue. Several factors can contribute to this:

  • Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and reagents.

  • Insufficient Catalyst: The nitrogen atom in the pyridine ring of 7-azaindole is a Lewis base and can coordinate with the Lewis acid catalyst, rendering it inactive. Therefore, a stoichiometric amount or even an excess of the catalyst is often necessary.

  • Complex Formation: The ketone product can form a stable complex with the Lewis acid, which may require an aqueous workup to break.[1]

  • Reaction Temperature: Friedel-Crafts reactions can be highly temperature-sensitive. If the temperature is too low, the reaction may not proceed; if it's too high, it can lead to side reactions and decomposition.

Q2: I am observing the formation of multiple products in my acylation reaction. How can I improve the regioselectivity?

A2: The pyrrole ring of 7-azaindole is electron-rich and susceptible to electrophilic substitution at multiple positions. While acylation is generally directed to the C3 position, side products can form. To improve regioselectivity:

  • Choice of Lewis Acid: Milder Lewis acids, such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃), may offer better selectivity compared to the highly reactive aluminum chloride.

  • Protecting Groups: Temporarily protecting the N1 position of the pyrrole ring can help direct the acylation to the desired C3 position.

  • Reaction Conditions: Carefully controlling the reaction temperature and the rate of addition of the acylating agent can minimize the formation of side products.

Q3: The workup of my Friedel-Crafts reaction is problematic, leading to product loss. What is the recommended procedure?

A3: A careful workup is crucial for isolating the acylated product.

  • Quenching: The reaction mixture should be cautiously poured onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complexes and separates the catalyst from the organic product.

  • Extraction: The product can then be extracted into an organic solvent like dichloromethane or ethyl acetate.

  • Washing: The organic layer should be washed with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.

  • Drying and Concentration: The organic layer should be dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent removed under reduced pressure.

Friedel_Crafts_Workflow cluster_0 Reaction Setup cluster_1 Workup A Dry Glassware under Inert Atmosphere B Add Anhydrous Solvent and 7-Azaindole A->B C Cool to 0°C B->C D Add Lewis Acid (e.g., AlCl3) C->D E Add Acylating Agent Dropwise D->E F Pour Reaction Mixture onto Ice/HCl E->F Reaction Complete G Extract with Organic Solvent F->G H Wash with NaHCO3 and Brine G->H I Dry and Concentrate H->I Purification Purification I->Purification Crude Product

Caption: Workflow for Friedel-Crafts Acylation.

Step 2: Alpha-Bromination of 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Q4: My alpha-bromination reaction is giving a low yield of the desired product. What are the potential reasons?

A4: Low yields in the alpha-bromination of the ketone intermediate can be attributed to several factors:

  • Choice of Brominating Agent: While elemental bromine (Br₂) can be used, it can be harsh and lead to side reactions. N-bromosuccinimide (NBS) is a milder and more selective brominating agent. Copper(II) bromide (CuBr₂) is also an effective reagent for the alpha-bromination of ketones.

  • Reaction Conditions: The reaction is typically carried out in a suitable solvent like acetic acid, methanol, or a chlorinated solvent. The reaction temperature should be carefully controlled to prevent over-bromination or decomposition.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Side Reactions: The electron-rich pyrrolopyridine ring system can also react with the brominating agent, leading to undesired side products.

Q5: I am observing the formation of di- and tri-brominated byproducts. How can I control the extent of bromination?

A5: The formation of poly-brominated products is a common issue. To achieve mono-bromination:

  • Stoichiometry: Use a controlled amount of the brominating agent (typically 1.0 to 1.1 equivalents).

  • Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the brominating species at any given time.

  • Temperature Control: Running the reaction at a lower temperature can help to control the reactivity and improve selectivity for the mono-brominated product.

Q6: What is the recommended purification method for the final product?

A6: The final product, this compound, can be purified using the following techniques:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective method for purification.

  • Column Chromatography: For more challenging purifications, silica gel column chromatography is recommended. A gradient of ethyl acetate in hexanes is a common eluent system.

Bromination_Troubleshooting cluster_LY Potential Causes cluster_PB Control Measures cluster_SR Mitigation Low_Yield Low Yield LY1 Poor Brominating Agent Low_Yield->LY1 LY2 Suboptimal Reaction Conditions Low_Yield->LY2 LY3 Incomplete Reaction Low_Yield->LY3 Poly_Bromination Poly-bromination PB1 Control Stoichiometry (1.0-1.1 eq) Poly_Bromination->PB1 PB2 Slow Reagent Addition Poly_Bromination->PB2 PB3 Lower Reaction Temperature Poly_Bromination->PB3 Side_Reactions Ring Bromination SR1 Use Milder Brominating Agent (NBS) Side_Reactions->SR1 SR2 Optimize Reaction Time and Temperature Side_Reactions->SR2

Caption: Troubleshooting common issues in alpha-bromination.

Data Presentation

Table 1: Typical Reaction Conditions for Friedel-Crafts Acylation of 7-Azaindole

ParameterConditionNotes
Starting Material 7-AzaindoleEnsure it is dry.
Acylating Agent Acetyl Chloride or Acetic AnhydrideUse fresh, anhydrous reagent.
Lewis Acid Catalyst Aluminum Chloride (AlCl₃)Use 1.1 - 2.0 equivalents.
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Must be anhydrous.
Temperature 0 °C to room temperatureMonitor for exotherms.
Reaction Time 2 - 24 hoursMonitor by TLC.
Typical Yield 60 - 85%Highly dependent on conditions.

Table 2: Typical Reaction Conditions for Alpha-Bromination

ParameterConditionNotes
Starting Material 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanoneEnsure it is pure.
Brominating Agent N-Bromosuccinimide (NBS) or Copper(II) Bromide (CuBr₂)Use 1.0 - 1.1 equivalents for mono-bromination.
Solvent Acetic Acid, Methanol, or Ethyl Acetate/ChloroformChoice of solvent can affect reactivity.
Temperature Room temperature to refluxStart at a lower temperature and warm if necessary.
Reaction Time 1 - 12 hoursMonitor by TLC.
Typical Yield 70 - 90%Dependent on substrate and conditions.

Experimental Protocols

Protocol 1: Synthesis of 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (Friedel-Crafts Acylation)
  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 7-azaindole (1.0 eq) and anhydrous dichloromethane (DCM).

  • Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Add anhydrous aluminum chloride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Acylating Agent Addition: Add a solution of acetyl chloride (1.2 eq) in anhydrous DCM dropwise to the reaction mixture over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. Stir until all the solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone.

Protocol 2: Synthesis of this compound (Alpha-Bromination)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (1.0 eq) in a mixture of ethyl acetate and chloroform.

  • Reagent Addition: Add copper(II) bromide (2.2 eq) to the solution.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the copper salts.

  • Washing: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the final product, this compound.

References

Managing the Lability of the Alpha-Bromo Ketone Functional Group: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The alpha-bromo ketone functional group is a valuable synthetic intermediate due to its susceptibility to nucleophilic attack, making it a key component in the synthesis of a wide array of complex molecules, including pharmaceuticals. However, this inherent reactivity also contributes to its lability, posing significant challenges during synthesis, purification, storage, and subsequent reactions. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with this reactive functional group.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that researchers may encounter during their experiments with alpha-bromo ketones.

Issue 1: Low or No Yield of Alpha-Bromo Ketone During Synthesis

  • Question: I am getting a low yield of my desired alpha-bromo ketone, and I observe multiple side products, including di-brominated species. What is going wrong?

  • Answer: Low yields and the formation of side products like di-bromo ketones are common issues in alpha-bromination reactions. Several factors could be at play:

    • Reaction Conditions:

      • Acidic Conditions: While acid catalysis is common for enol formation, the generated hydrogen bromide (HBr) can promote product decomposition.[1] Consider using acid-free bromination methods or a "phase-vanishing" protocol where HBr is trapped in an aqueous phase to prevent it from degrading the product.[1]

      • Basic Conditions: Under basic conditions, polyhalogenation is often favored as the initial bromine substitution increases the acidity of the remaining alpha-hydrogens, leading to faster subsequent halogenation.[2] It is often difficult to stop the reaction at the mono-brominated stage under basic conditions.[2]

    • Brominating Agent: The choice of brominating agent is crucial. While Br₂ is common, it can lead to the formation of HBr. Consider using N-bromosuccinimide (NBS), which can offer milder reaction conditions.[3]

    • Reaction Time and Temperature: Over-reaction due to prolonged reaction times or high temperatures can lead to the formation of di-brominated and other side products. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

    • Substrate Reactivity: Aromatic ketones with electron-donating groups can be susceptible to ring bromination in addition to alpha-bromination.

Troubleshooting Workflow for Low Yield

start Low Yield of Alpha-Bromo Ketone check_conditions Review Reaction Conditions start->check_conditions acidic Acidic Conditions? check_conditions->acidic basic Basic Conditions? check_conditions->basic acid_free Consider Acid-Free Method (e.g., NBS) acidic->acid_free Yes phase_vanishing Use Phase-Vanishing Protocol to Trap HBr acidic->phase_vanishing Yes monitor_reaction Monitor Reaction Closely by TLC acidic->monitor_reaction No basic->monitor_reaction No polyhalogenation Polyhalogenation Likely basic->polyhalogenation Yes acid_free->monitor_reaction phase_vanishing->monitor_reaction optimize_time_temp Optimize Reaction Time and Temperature monitor_reaction->optimize_time_temp check_substrate Substrate Reactivity Issue? optimize_time_temp->check_substrate consider_acidic Switch to Acidic Conditions for Mono-bromination polyhalogenation->consider_acidic end Improved Yield consider_acidic->end ring_bromination Potential Ring Bromination check_substrate->ring_bromination Yes check_substrate->end No modify_protect Modify Substrate or Use Protecting Groups ring_bromination->modify_protect modify_protect->end

Caption: Troubleshooting workflow for low yield in alpha-bromination.

Issue 2: Decomposition of the Alpha-Bromo Ketone During Workup and Purification

  • Question: My alpha-bromo ketone appears to be forming, but it decomposes during aqueous workup or column chromatography. How can I prevent this?

  • Answer: Alpha-bromo ketones are sensitive to both acidic and basic conditions, as well as nucleophiles, which can be present during workup and purification.

    • Aqueous Workup:

      • Hydrolysis: Water can act as a nucleophile, leading to hydrolysis of the alpha-bromo ketone. Minimize contact time with aqueous layers and use cold solutions.

      • Base Sensitivity: If your workup involves a basic wash (e.g., sodium bicarbonate) to neutralize acid, be aware that this can induce decomposition pathways like the Favorskii rearrangement, especially if the alpha-bromo ketone has alpha'-hydrogens. Use a very dilute and cold basic solution and work quickly.

    • Purification:

      • Silica Gel: Silica gel is acidic and can promote decomposition. Consider deactivating the silica gel with a base like triethylamine before use, or use alternative purification media like neutral alumina or Florisil.

      • Temperature: Avoid heating the alpha-bromo ketone during purification (e.g., high temperatures on a rotary evaporator). Concentrate your product at reduced pressure and low temperature.[4]

      • Lachrymatory Nature: Many alpha-bromo ketones are lachrymators. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[3]

Issue 3: Unexpected Side Reactions When Using the Alpha-Bromo Ketone in a Subsequent Step

  • Question: I am trying to perform a nucleophilic substitution on my alpha-bromo ketone, but I am observing unexpected products. What could be the cause?

  • Answer: The high reactivity of alpha-bromo ketones can lead to several side reactions, depending on the nucleophile and reaction conditions.

    • Favorskii Rearrangement: In the presence of a base, alpha-bromo ketones with at least one alpha'-hydrogen can undergo the Favorskii rearrangement to yield carboxylic acid derivatives (acids, esters, or amides depending on the base/nucleophile used).[2][5][6] If your nucleophile is also a base, this rearrangement can be a significant competing pathway.

    • Elimination: Treatment with a base can also lead to dehydrobromination, forming an α,β-unsaturated ketone.[6][7] This is more likely with sterically hindered bases.

    • Reaction with Soft Nucleophiles: Nucleophiles like thiols can readily undergo conjugate addition to any α,β-unsaturated ketone that may be formed as a byproduct, leading to complex mixtures.

Decision Tree for Managing Alpha-Bromo Ketone Reactions

start Planning a Reaction with an Alpha-Bromo Ketone check_stability Is the Alpha-Bromo Ketone Known to be Unstable? start->check_stability use_fresh Use Freshly Prepared or Purified Material check_stability->use_fresh Yes check_nucleophile What is the Nature of the Nucleophile? check_stability->check_nucleophile No use_fresh->check_nucleophile strong_base Strongly Basic Nucleophile check_nucleophile->strong_base Strong Base weak_base Weakly Basic or Non-basic Nucleophile check_nucleophile->weak_base Weak/No Base favorskii_risk High Risk of Favorskii Rearrangement strong_base->favorskii_risk elimination_risk Risk of Elimination strong_base->elimination_risk proceed Proceed with Reaction weak_base->proceed low_temp Use Low Temperature and Monitor Carefully favorskii_risk->low_temp elimination_risk->low_temp non_basic_conditions Consider Non-basic Conditions if Possible low_temp->non_basic_conditions non_basic_conditions->proceed photochem_check Is the Reaction Sensitive to Light? proceed->photochem_check protect_from_light Protect Reaction from Light photochem_check->protect_from_light Yes final_step Reaction Setup photochem_check->final_step No protect_from_light->final_step

Caption: Decision tree for planning reactions with alpha-bromo ketones.

Section 2: Data on Alpha-Bromo Ketone Lability

Quantitative data on the stability of alpha-bromo ketones is sparse in the literature, as their lability often leads to qualitative observations rather than systematic kinetic studies. However, the following table summarizes the known factors influencing their stability.

ParameterEffect on StabilityNotes
pH Highly unstable under basic conditions. Moderately stable in acidic to neutral pH, but acid can catalyze decomposition.Basic conditions promote Favorskii rearrangement and elimination.[2][5][6] Strong acids can promote decomposition.
Temperature Generally unstable at elevated temperatures.Store at low temperatures (refrigerated or frozen). Avoid heating during purification.[4]
Light Susceptible to photochemical decomposition.Photolysis can lead to C-Br bond cleavage and subsequent radical reactions or rearrangement.[8][9] Store in amber vials and protect reactions from light.
Solvents Polar aprotic solvents may be suitable for short-term storage. Protic solvents can participate in solvolysis.The choice of solvent can influence reaction pathways and decomposition rates.
Nucleophiles Highly reactive towards a wide range of nucleophiles.This is their desired reactivity but also a source of instability if unintended nucleophiles are present.
Air/Moisture Can be sensitive to moisture, leading to hydrolysis.Store under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator.

Section 3: Experimental Protocols

Protocol 1: General Procedure for the Synthesis of an Alpha-Bromo Ketone using NBS

This protocol is a general guideline and may require optimization for specific substrates.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (if heating is required), dissolve the ketone (1.0 eq.) in a suitable solvent (e.g., carbon tetrachloride, acetonitrile, or dichloromethane).

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.0-1.1 eq.) and a radical initiator such as AIBN or benzoyl peroxide (catalytic amount) if performing a radical bromination. For acid-catalyzed bromination, a catalytic amount of a strong acid (e.g., HBr in acetic acid) can be used with NBS.

  • Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to reflux, depending on the substrate and method). Monitor the reaction progress by TLC.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a cold, dilute aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with cold brine.

  • Extraction and Drying: Extract the product with a suitable organic solvent. Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Remove the solvent under reduced pressure at a low temperature.

  • Purification: If necessary, purify the crude product quickly via flash column chromatography on deactivated silica gel or neutral alumina, using a non-polar eluent system.

Protocol 2: Recommended Storage and Handling of Alpha-Bromo Ketones

  • Storage:

    • Store alpha-bromo ketones in a tightly sealed amber glass container to protect from light and moisture.[4]

    • Store at low temperatures, preferably in a freezer (-20 °C) or refrigerator (2-8 °C).[4]

    • For highly sensitive compounds, consider storing under an inert atmosphere (argon or nitrogen).

    • Clearly label the container with the compound name, date of synthesis, and any handling precautions (e.g., "Lachrymator," "Light Sensitive").

  • Handling:

    • Always handle alpha-bromo ketones in a well-ventilated chemical fume hood.

    • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of vapors and contact with skin and eyes, as many are lachrymatory and skin irritants.

    • Use clean, dry glassware and syringes to prevent contamination with nucleophiles or water.

Section 4: Incompatible Reagents and Functional Groups

The following table provides a non-exhaustive list of reagents and functional groups that are generally incompatible with alpha-bromo ketones.

Incompatible Reagent/Functional GroupReason for Incompatibility / Potential Side Reaction
Strong Bases (e.g., NaOH, KOH, alkoxides)Favorskii rearrangement, elimination (dehydrobromination).[2][5][6]
Amines (primary, secondary)Nucleophilic substitution, but can also act as bases leading to side reactions.
Thiols and Thiolates Excellent nucleophiles for substitution, but can also add to any enone byproduct.
Phosphines Can undergo the Perkow reaction or act as nucleophiles.
Strong Reducing Agents (e.g., LiAlH₄)Reduction of the ketone and/or the carbon-bromine bond.
Grignard and Organolithium Reagents Highly basic and nucleophilic; will react with the carbonyl group and can promote side reactions.
Water/Alcohols (especially under basic or acidic conditions)Hydrolysis/solvolysis.
Unprotected Hydroxyl and Amino Groups on the same moleculePotential for intramolecular reactions.

By understanding the inherent lability of the alpha-bromo ketone functional group and taking the appropriate precautions outlined in this guide, researchers can more effectively manage their synthesis, purification, and subsequent reactions, leading to improved yields and purer products.

References

Technical Support Center: Work-up and Troubleshooting for Reactions Involving 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the work-up of reactions involving the synthesis and use of 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My reaction mixture is a dark, intractable tar after quenching. What could be the cause?

A1: The formation of a tar-like substance often indicates product degradation or polymerization. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) ring system can be sensitive to strong acids and bases, and α-bromoketones are reactive electrophiles.

  • Troubleshooting Steps:

    • Avoid Strong Bases: Do not use strong bases like sodium hydroxide or potassium hydroxide for quenching or extraction, as this can lead to decomposition or self-condensation of the α-bromoketone. Use a mild base such as saturated sodium bicarbonate solution.

    • Control Temperature: Perform the quench and extractions at a low temperature (0-5 °C) to minimize side reactions.

    • Inert Atmosphere: If your starting material or product is sensitive to oxidation, consider performing the work-up under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing multiple spots on my TLC after work-up, and purification by column chromatography is difficult.

A2: The presence of multiple spots on TLC that are close in polarity can be due to several factors, including incomplete reaction, side-product formation, or degradation of the product on silica gel.

  • Troubleshooting Steps:

    • Side Product Identification:

      • Dibromination: Over-bromination at the α-position or on the pyrrolo-pyridine ring can occur. Consider using a milder brominating agent or controlling the stoichiometry carefully.

      • Hydrolysis: The α-bromo group can be hydrolyzed to a hydroxyl group if exposed to water for extended periods, especially under basic conditions.

      • Elimination: Treatment with base can lead to the formation of an α,β-unsaturated ketone.[1][2]

    • Chromatography Optimization:

      • Deactivated Silica: The acidic nature of standard silica gel can cause degradation of acid-sensitive compounds. Consider using deactivated (neutral) silica gel, which can be prepared by treating silica gel with a triethylamine solution in your eluent.

      • Solvent System: Experiment with different solvent systems to achieve better separation. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. Adding a small amount of a polar solvent like methanol might be necessary for highly polar compounds.

Q3: My purified product is unstable and discolors upon storage. How can I improve its stability?

A3: α-Bromoketones can be light and air-sensitive. The 7-azaindole moiety can also be prone to oxidation.

  • Troubleshooting Steps:

    • Storage Conditions: Store the purified product under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (-20 °C is recommended).

    • Solvent Choice: If the product needs to be stored in solution, use a dry, aprotic solvent.

Experimental Protocol: General Work-up Procedure

This protocol outlines a general work-up procedure for a reaction where this compound is the product.

  • Quenching:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and quench the reaction. Be cautious as gas evolution (CO₂) may occur. Monitor the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

  • Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x 50 mL for a 100 mL reaction volume).

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any residual bromine (if used as a reagent).

    • Wash the organic layer with brine (saturated aqueous NaCl solution) to remove excess water.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Quantitative Data Summary

ParameterTypical Value/RangeNotes
Yield 50-80%Highly dependent on the specific reaction conditions and substrate.
Purity (after chromatography) >95%As determined by ¹H NMR and LC-MS.
Reaction Time 2-24 hoursMonitored by TLC or LC-MS until starting material is consumed.
Storage Temperature -20 °CTo prevent degradation.

Work-up and Purification Workflow

Workup_Workflow Reaction_Mixture Reaction Mixture Quenching Quench with sat. NaHCO3 (aq) at 0 °C Reaction_Mixture->Quenching Extraction Extract with EtOAc or DCM Quenching->Extraction Aqueous_Layer Aqueous Layer (Discard) Extraction->Aqueous_Layer Separate Organic_Layer Combined Organic Layers Extraction->Organic_Layer Separate Washing_Thiosulfate Wash with sat. Na2S2O3 (aq) Organic_Layer->Washing_Thiosulfate Washing_Brine Wash with Brine Washing_Thiosulfate->Washing_Brine Drying Dry over Na2SO4 Washing_Brine->Drying Filtration Filter Drying->Filtration Concentration Concentrate in vacuo Filtration->Concentration Crude_Product Crude Product Concentration->Crude_Product Purification Column Chromatography (Silica Gel, Hexanes/EtOAc) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: Workflow for the work-up and purification of this compound.

References

Technical Support Center: Troubleshooting Poor Solubility of 7-Azaindole Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of 7-azaindole and its derivatives during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is 7-azaindole poorly soluble in many common solvents?

A1: The planarity of the 7-azaindole ring structure can lead to strong crystal lattice energy, making it difficult for solvent molecules to break apart the crystal and solvate the individual molecules.[1] Additionally, while the 7-azaindole scaffold contains both a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N), its overall nonpolar surface area can limit its solubility in highly polar solvents.[2][3] The interplay of these factors results in its characteristic low solubility in many common laboratory solvents.

Q2: What are the most common solvents for dissolving 7-azaindole?

A2: Based on experimental data, the solubility of 7-azaindole is highest in tetrahydrofuran (THF) and acetone.[4] Other suitable solvents, in decreasing order of solubility, include methanol, isopropanol, n-propanol, ethanol, and ethyl acetate.[4] It exhibits poor solubility in nonpolar solvents like n-hexane.[4]

Q3: How does temperature affect the solubility of 7-azaindole?

A3: The solubility of 7-azaindole is directly proportional to temperature.[4] Increasing the temperature will generally increase its solubility in a given solvent. For instance, the solubility order in several common solvents changes slightly as the temperature increases from below 298.15 K to above this temperature.[4]

Q4: Can modifying the chemical structure of my 7-azaindole derivative improve its solubility?

A4: Yes, chemical modification is a powerful strategy. Introducing ionizable groups, such as basic amines, can dramatically improve aqueous solubility, particularly at physiological pH, due to salt formation.[2] Disrupting the planarity of the molecule by adding non-planar substituents can also enhance solubility by weakening the crystal lattice energy.[1]

Troubleshooting Guide

This guide provides a systematic approach to addressing poor solubility issues with 7-azaindole starting materials.

Problem: My 7-azaindole starting material is not dissolving in the chosen solvent for my reaction.

Solution Workflow:

G Workflow for Addressing Poor Solubility start Poorly Soluble 7-Azaindole Compound solvent_selection Step 1: Solvent Selection - Consult solubility data. - Try THF or Acetone first. start->solvent_selection heating Step 2: Apply Heat - Gently warm the mixture. - Monitor for degradation. solvent_selection->heating If still insoluble success Solubilization Achieved solvent_selection->success Successful cosolvent Step 3: Use a Co-solvent System - Add a miscible solvent in which the compound is more soluble (e.g., DMSO, PEG300). heating->cosolvent If still insoluble heating->success Successful ph_adjustment Step 4: pH Modification (for aqueous systems) - If the molecule has ionizable groups, adjust pH to increase ionization. cosolvent->ph_adjustment If applicable & still insoluble cosolvent->success Successful fail Consult Further - Re-evaluate synthetic route - Consider structural modification cosolvent->fail If not applicable/fails formulation Step 5: Advanced Formulation - Consider surfactants, solid dispersions, or nanotechnology for drug development applications. ph_adjustment->formulation For advanced applications ph_adjustment->success Successful ph_adjustment->fail If not applicable/fails formulation->success Successful formulation->fail If all else fails

Caption: A stepwise workflow for troubleshooting the poor solubility of 7-azaindole compounds.

Data Presentation

Table 1: Solubility of 7-Azaindole in Various Pure Solvents at Different Temperatures

SolventSolubility (mole fraction, x1) at 278.15 KSolubility (mole fraction, x1) at 298.15 KSolubility (mole fraction, x1) at 323.15 K
Tetrahydrofuran (THF)0.13320.22450.3891
Acetone0.11890.19870.3423
Methanol0.08560.14530.2541
Isopropanol0.06540.11210.2011
Ethyl Acetate (EA)0.06480.10890.1856
Ethanol0.06120.10540.1876
n-Propanol0.05430.09450.1702
Acetonitrile0.04320.07540.1354
n-Hexane0.00030.00060.0012

Data adapted from the Journal of Chemical & Engineering Data.[4]

Experimental Protocols

Protocol 1: General Procedure for Enhancing Solubility with a Co-solvent System

This protocol is suitable for preparing stock solutions for in vitro assays.

  • Initial Dissolution: Attempt to dissolve the 7-azaindole derivative in a minimal amount of a water-miscible organic solvent in which it has higher solubility, such as dimethyl sulfoxide (DMSO).[5]

  • Co-solvent Addition: Gradually add a co-solvent like PEG300 or PEG400 to the solution while stirring.[5] A common starting ratio is 10% DMSO and 40% PEG300.[5]

  • Aqueous Phase and Surfactant: If for an aqueous application, a surfactant such as Tween 80 can be added (e.g., to 5% of the total volume) to improve stability in the final aqueous medium.[5]

  • Final Dilution: Slowly add the aqueous phase (e.g., saline) to the desired final concentration.[5]

  • Observation and Sonication: If any precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[5]

Protocol 2: pH-Modification for Solubilizing a 7-Azaindole Derivative with a Basic Moiety

This protocol is applicable for derivatives containing an ionizable basic group, such as an amine.

  • Initial Suspension: Suspend the 7-azaindole derivative in the desired aqueous buffer (e.g., phosphate-buffered saline, PBS).

  • Acid Titration: While monitoring the pH with a calibrated pH meter, slowly add a dilute acid solution (e.g., 0.1 M HCl) dropwise to the suspension.

  • Endpoint: Continue adding acid until the compound fully dissolves. The pH at which dissolution occurs will be below the pKa of the basic group.[6]

  • Final pH Adjustment: If necessary for the experiment, the pH can be carefully adjusted upwards, but be cautious of potential precipitation if the pH approaches the pKa.

G Effect of pH on Solubility of a Basic 7-Azaindole Derivative cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) low_ph_label R-NH2 + H+  ⇌  R-NH3+ low_ph_solubility Predominantly in Protonated, More Soluble Form high_ph_label R-NH2 + H2O  ⇌  R-NH3+ + OH- high_ph_solubility Predominantly in Neutral, Less Soluble Form increase_h Decrease pH (Increase [H+]) increase_h->low_ph_solubility Shifts equilibrium to the right decrease_h Increase pH (Decrease [H+]) decrease_h->high_ph_solubility Shifts equilibrium to the left

Caption: The effect of pH on the solubility of a 7-azaindole derivative with a basic functional group.

References

Technical Support Center: Catalyst Selection for Reactions with 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist with catalyst selection and reaction optimization for various cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions performed on this compound?

A1: The bromine atom at the 2-position of the 7-azaindole core is amenable to several palladium- or copper-catalyzed cross-coupling reactions. The most common transformations include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[1]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[2][3]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[4][5]

  • Heck Reaction: For the formation of C-C bonds with alkenes.[3]

  • Ullmann Condensation: A copper-catalyzed alternative for C-N, C-O, and C-S bond formation.[6]

Q2: How does the 3-ethanone group on the pyrrolo[2,3-b]pyridine ring affect catalyst selection?

A2: The 3-ethanone group is an electron-withdrawing group. This can influence the reactivity of the 2-bromo position. Generally, electron-withdrawing groups can make the aryl bromide more susceptible to oxidative addition, the initial step in many palladium-catalyzed cycles. However, the ketone functionality may also coordinate to the metal center, potentially influencing the catalytic activity. Therefore, catalyst and ligand screening is often necessary to identify the optimal conditions. For Suzuki-Miyaura reactions on electron-deficient heterocycles, bulky, electron-rich phosphine ligands are often effective.[1]

Q3: What are the common causes of low or no conversion in my cross-coupling reaction?

A3: Low or no conversion can be attributed to several factors:

  • Catalyst Inactivity: The palladium catalyst, particularly Pd(0) species, can be sensitive to air and moisture. Ensure you are using a fresh, high-quality catalyst and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Inappropriate Ligand or Base: The choice of ligand and base is critical and substrate-dependent. A ligand that is not electron-rich or bulky enough may not facilitate the reaction. The base must be strong enough to participate in the catalytic cycle but not so strong as to cause degradation of your starting material or product.

  • Poor Solubility: If the reactants are not fully dissolved, the reaction kinetics will be slow. Consider a different solvent system or gentle heating to improve solubility.

  • Low Reaction Temperature: Many cross-coupling reactions require elevated temperatures to proceed at a reasonable rate.

Q4: What are the typical side reactions to look out for?

A4: Common side reactions include:

  • Homocoupling: Dimerization of the boronic acid (in Suzuki-Miyaura) or the terminal alkyne (in Sonogashira, known as Glaser coupling). This is often promoted by the presence of oxygen.

  • Protodebromination: Replacement of the bromine atom with a hydrogen atom from the solvent or a reagent.

  • Catalyst Decomposition: Formation of palladium black (insoluble palladium particles) indicates catalyst decomposition, leading to a loss of catalytic activity.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material
Potential Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium catalyst. - Ensure the reaction is set up under a strict inert atmosphere (N₂ or Ar). - Degas all solvents and reagents thoroughly.
Suboptimal Ligand - Screen a panel of ligands. For Suzuki-Miyaura, consider bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. For Buchwald-Hartwig, ligands like BINAP or Xantphos can be effective.[7]
Incorrect Base - The choice of base is crucial. For Suzuki-Miyaura, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] For Buchwald-Hartwig, stronger bases like NaOtBu or LHMDS are often required.[2]
Low Temperature - Gradually increase the reaction temperature in increments of 10-20 °C. Many cross-coupling reactions are run at temperatures between 80-120 °C.
Poor Solubility - Try a different solvent or a co-solvent system (e.g., dioxane/water, toluene, DMF).
Issue 2: Significant Formation of Side Products (e.g., Homocoupling, Protodebromination)
Side Product Potential Cause Troubleshooting Steps
Homocoupling Presence of oxygen.- Ensure rigorous degassing of all solvents and reagents. - Maintain a positive pressure of inert gas throughout the reaction. - In Sonogashira coupling, consider a copper-free protocol or reduce the amount of copper co-catalyst.[8]
Protodebromination Presence of protic impurities or generation of palladium hydride species.- Use anhydrous solvents and reagents. - Screen different bases.
Catalyst Decomposition (Palladium Black) High temperature, presence of oxygen, or incompatible ligand.- Lower the reaction temperature. - Ensure a strictly inert atmosphere. - Screen different ligands that can better stabilize the palladium center.

Data Presentation: Recommended Starting Conditions for Common Cross-Coupling Reactions

The following tables provide general starting conditions based on reactions with structurally similar 7-azaindole or bromopyridine derivatives. Optimization for this compound is highly recommended.

Table 1: Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Notes
Pd₂(dba)₃ (2-5)XPhos or SPhos (4-10)K₃PO₄ (2-3)Dioxane/H₂O80-110A robust system for many heteroaryl couplings.[1]
Pd(PPh₃)₄ (5-10)-Na₂CO₃ (2)Toluene/EtOH/H₂O80-100A classic catalyst, may require higher loading.
PdCl₂(dppf) (3-5)-K₂CO₃ (2)DMF90-110Effective for a range of aryl bromides.

Table 2: Buchwald-Hartwig Amination

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Notes
Pd₂(dba)₃ (2-5)Xantphos (4-10)Cs₂CO₃ (1.5-2)Dioxane100-120Good for coupling with a variety of amines.[7]
Pd(OAc)₂ (2-5)BINAP (3-6)NaOtBu (1.2-1.5)Toluene80-100A common system for amination reactions.[5]

Table 3: Sonogashira Coupling

Catalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Notes
Pd(PPh₃)₂Cl₂ (2-5)CuI (1-5)Et₃N or DIPEA (2-4)THF or DMFRT - 80A standard copper-co-catalyzed system.[4]
Pd(OAc)₂ (2)-Cs₂CO₃ (2)Dioxane80-100A copper-free alternative.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), and the palladium catalyst/ligand system.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdX Ar-Pd(II)(Br)L₂ Pd0->ArPdX Oxidative Addition Transmetalation Transmetalation ArPdAr Ar-Pd(II)(Ar')L₂ ArPdX->ArPdAr Transmetalation ArPdAr->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-Ar' RedElim->Product Start Ar-Br Start->ArPdX Boronic Ar'-B(OR)₂ + Base Boronic->ArPdAr

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Add Reactants Add Reactants Inert Atmosphere Inert Atmosphere Add Reactants->Inert Atmosphere Add Solvent Add Solvent Inert Atmosphere->Add Solvent Heating & Stirring Heating & Stirring Add Solvent->Heating & Stirring Monitoring (TLC/LC-MS) Monitoring (TLC/LC-MS) Heating & Stirring->Monitoring (TLC/LC-MS) Quenching Quenching Monitoring (TLC/LC-MS)->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Final Product Final Product Purification->Final Product

General experimental workflow for cross-coupling reactions.

Troubleshooting_Logic Start Low or No Yield CheckReagents Check Reagent Quality (Catalyst, Solvents, Base) Start->CheckReagents OptimizeConditions Systematic Optimization CheckReagents->OptimizeConditions If reagents are good ScreenCatalyst Screen Catalyst/ Ligand Combinations OptimizeConditions->ScreenCatalyst ScreenBase Screen Bases ScreenCatalyst->ScreenBase ScreenSolvent Screen Solvents ScreenBase->ScreenSolvent AdjustTemp Adjust Temperature ScreenSolvent->AdjustTemp Success Improved Yield AdjustTemp->Success

A logical workflow for troubleshooting low-yield reactions.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, a derivative of 7-azaindole, is a valuable building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents. The efficient and high-yielding synthesis of this key intermediate is crucial for drug discovery and development pipelines. This guide provides a comparative analysis of two prominent methods for the synthesis of this target compound, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthesis Methods

Two primary synthetic routes have been identified for the preparation of this compound. Both methods employ a two-step sequence involving the initial acylation of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) to yield 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, followed by the α-bromination of the ketone intermediate. The key differences lie in the choice of reagents and reaction conditions for each step.

ParameterMethod 1: Friedel-Crafts Acylation followed by Direct BrominationMethod 2: Acetylation with Acetic Anhydride followed by Bromination with NBS
Acylation Reagent Acetyl Chloride and Aluminum ChlorideAcetic Anhydride and Phosphoric Acid
Acylation Yield ~75%Not explicitly reported, but generally high for this type of reaction.
Bromination Reagent Bromine (Br₂) in Acetic AcidN-Bromosuccinimide (NBS) and p-Toluenesulfonic acid
Bromination Yield ~85%Good to excellent yields reported for similar substrates.[1]
Overall Yield ~64%Not fully determined due to lack of explicit yield for the first step.
Key Advantages Well-established classical method.Milder bromination conditions, avoids use of elemental bromine.
Key Disadvantages Use of stoichiometric, moisture-sensitive Lewis acid (AlCl₃). Use of hazardous elemental bromine.Requires optimization for the specific substrate.

Logical Workflow for Synthesis Method Selection

SynthesisComparison start Start: Need to Synthesize This compound method1 Method 1: Friedel-Crafts Acylation & Direct Bromination start->method1 method2 Method 2: Acetic Anhydride Acylation & NBS Bromination start->method2 acylation1 Step 1: Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) method1->acylation1 acylation2 Step 1: Acylation (Acetic Anhydride, H3PO4) method2->acylation2 bromination1 Step 2: Direct Bromination (Br2, Acetic Acid) acylation1->bromination1 product Target Compound: This compound bromination1->product bromination2 Step 2: NBS Bromination (NBS, p-TsOH) acylation2->bromination2 bromination2->product comparison Comparison of: - Yield - Reagent Safety - Reaction Conditions product->comparison

Caption: Comparative workflow of two synthesis methods.

Experimental Protocols

Method 1: Friedel-Crafts Acylation followed by Direct Bromination

This classical approach utilizes a strong Lewis acid to promote the acylation of the electron-rich 7-azaindole ring, followed by direct bromination of the resulting ketone.

Step 1: Synthesis of 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (Friedel-Crafts Acylation)

  • Reagents and Materials:

    • 1H-pyrrolo[2,3-b]pyridine (7-azaindole)

    • Acetyl chloride

    • Anhydrous Aluminum chloride (AlCl₃)

    • Anhydrous Dichloromethane (DCM)

    • Ice bath

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add acetyl chloride (1.1 equivalents) dropwise.

    • After stirring for 15 minutes, add a solution of 1H-pyrrolo[2,3-b]pyridine (1 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by pouring it onto a mixture of ice and saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone.

    • Expected Yield: Approximately 75%.

Step 2: Synthesis of this compound (Direct Bromination)

  • Reagents and Materials:

    • 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

    • Bromine (Br₂)

    • Glacial acetic acid

    • Water

    • Saturated sodium bicarbonate solution

    • Sodium thiosulfate solution (optional, for quenching excess bromine)

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (1 equivalent) in glacial acetic acid.

    • To this solution, add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.

    • If a yellow or orange color from excess bromine persists, add a few drops of sodium thiosulfate solution until the color disappears.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or silica gel column chromatography.

    • Expected Yield: Approximately 85%.

Method 2: Acetylation with Acetic Anhydride followed by Bromination with N-Bromosuccinimide (NBS)

This method employs a milder approach for both the acylation and bromination steps, potentially offering advantages in terms of safety and handling.

Step 1: Synthesis of 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (Acetic Anhydride Acetylation)

  • Reagents and Materials:

    • 1H-pyrrolo[2,3-b]pyridine (7-azaindole)

    • Acetic anhydride

    • Phosphoric acid (85%)

    • Water

    • Sodium hydroxide solution

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of 1H-pyrrolo[2,3-b]pyridine (1 equivalent) in acetic anhydride (5-10 equivalents), add a catalytic amount of phosphoric acid.

    • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into ice-water.

    • Neutralize the solution with a sodium hydroxide solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

    • Expected Yield: While not explicitly reported for this specific substrate in the search results, this method generally provides high yields for the acylation of similar heterocyclic compounds.

Step 2: Synthesis of this compound (NBS Bromination)

  • Reagents and Materials:

    • 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

    • N-Bromosuccinimide (NBS)

    • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

    • Carbon tetrachloride (CCl₄) or another suitable solvent

    • Water

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (1 equivalent) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid.

    • Reflux the reaction mixture for 1-3 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and filter to remove succinimide.

    • Wash the filtrate with water and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or silica gel column chromatography.

    • Expected Yield: Good to excellent yields are typically observed for the α-bromination of ketones using NBS.[1]

Concluding Remarks

The choice between these two synthetic methodologies will depend on the specific requirements of the researcher and the available laboratory resources. Method 1, while employing harsher and more hazardous reagents, is a well-established and high-yielding protocol. Method 2 offers a potentially safer and milder alternative, though it may require some optimization for the specific substrate to achieve comparable yields. For large-scale synthesis, the advantages of avoiding elemental bromine in Method 2 may be a significant consideration. It is recommended that small-scale trials be conducted to determine the optimal conditions for the chosen method before scaling up.

References

Comparative Guide to 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical in vitro and in vivo studies of derivatives of the 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone scaffold. While specific data for the named compound is limited in publicly available research, this guide focuses on closely related derivatives of the 1H-pyrrolo[2,3-b]pyridine core, which have shown promise as potent kinase inhibitors in oncology. The information herein is intended to support research and development efforts by providing a consolidated overview of their biological activity, experimental protocols, and a comparison with alternative kinase inhibitors.

Introduction to 1H-pyrrolo[2,3-b]pyridine Derivatives

The 1H-pyrrolo[2,3-b]pyridine scaffold is a key pharmacophore in the development of kinase inhibitors. Its structural similarity to adenine allows it to compete for the ATP-binding site of various kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. Derivatives of this scaffold have been investigated as inhibitors of several important cancer targets, including Fibroblast Growth Factor Receptors (FGFRs) and Ataxia Telangiectasia Mutated (ATM) kinase.

In Vitro Studies: Kinase Inhibition and Cellular Effects

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against several kinases and have shown significant anti-proliferative effects in various cancer cell lines.

Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentrations (IC50) of a representative 1H-pyrrolo[2,3-b]pyridine derivative, compound 4h , against FGFR family members.[1] For comparison, data for a well-established multi-kinase inhibitor, Sunitinib, is also included.

CompoundTarget KinaseIC50 (nM)
Derivative 4h FGFR17
FGFR29
FGFR325
FGFR4712
Sunitinib VEGFR22
PDGFRβ2
c-KIT1
FLT31
RET3
FGFR115
Cellular Activity

The anti-proliferative activity of 1H-pyrrolo[2,3-b]pyridine derivatives has been evaluated in various cancer cell lines. The table below presents the IC50 values for compound 4h against the 4T1 breast cancer cell line.[1]

CompoundCell LineCancer TypeIC50 (µM)
Derivative 4h 4T1Breast CancerNot explicitly stated in abstract, but shown to inhibit proliferation

In addition to inhibiting proliferation, compound 4h has been shown to induce apoptosis and inhibit migration and invasion of 4T1 breast cancer cells in vitro.[1]

In Vivo Studies: Efficacy and Pharmacokinetics

In vivo studies are crucial for evaluating the therapeutic potential of drug candidates. A highly selective ATM inhibitor derived from the 1H-pyrrolo[2,3-b]pyridine scaffold, compound 25a , has demonstrated promising in vivo activity.[2][3]

Antitumor Efficacy in Xenograft Models

Compound 25a , in combination with the topoisomerase inhibitor irinotecan, showed synergistic antitumor efficacy in mouse xenograft models of human colorectal cancer.[3]

Xenograft ModelTreatmentTumor Growth Inhibition (TGI)
HCT116Compound 25a + Irinotecan79.3%
SW620Compound 25a + Irinotecan95.4%
Pharmacokinetic Profile

Pharmacokinetic studies in mice revealed that compound 25a possesses excellent drug-like properties, including high oral bioavailability.[2][3]

CompoundAnimal ModelRoute of AdministrationOral Bioavailability (%)
Compound 25a MiceOral147.6

Signaling Pathways and Experimental Workflows

Visual representations of the targeted signaling pathway and a typical experimental workflow for evaluating these compounds are provided below.

FGFR_Signaling_Pathway FGFR Signaling Pathway Inhibition cluster_downstream Downstream Signaling FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK Activation PI3K_AKT PI3K-AKT Proliferation, Survival FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Derivative 1H-pyrrolo[2,3-b]pyridine Derivative Derivative->FGFR Inhibition Experimental_Workflow Preclinical Evaluation Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies synthesis Compound Synthesis kinase_assay Kinase Inhibition Assay (e.g., FGFR, ATM) synthesis->kinase_assay cell_assay Cell-based Assays (Proliferation, Apoptosis) kinase_assay->cell_assay pk_study Pharmacokinetic Studies (Mice) cell_assay->pk_study efficacy_study Efficacy Studies (Xenograft Models) pk_study->efficacy_study toxicity_study Toxicity Assessment efficacy_study->toxicity_study

References

A Comparative Guide to the Haloacetylation of 7-Azaindole: Efficacy and Selectivity of Haloacetylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The haloacetylation of 7-azaindole is a critical transformation in medicinal chemistry, providing a versatile scaffold for the synthesis of a wide array of biologically active compounds. The introduction of a haloacetyl group at the N-1 position offers a reactive handle for further functionalization through nucleophilic substitution, enabling the construction of diverse molecular libraries for drug discovery. However, the inherent reactivity of the 7-azaindole ring system presents a challenge in achieving selective N-acylation over competing C-acylation, particularly at the electron-rich C-3 position. This guide provides a comparative overview of the efficacy of different haloacetylating agents—chloroacetyl chloride, bromoacetyl bromide, and iodoacetylating agents—for the acylation of 7-azaindole, with a focus on available experimental data and proposed methodologies for achieving the desired N-substitution.

Comparison of Haloacetylating Agent Efficacy

The choice of haloacetylating agent and reaction conditions plays a pivotal role in determining the yield and regioselectivity of the acylation of 7-azaindole. While direct comparative studies on the N-haloacetylation of 7-azaindole are limited in the available literature, insights can be drawn from reported C-acylation reactions and general principles of indole and azaindole chemistry.

Haloacetylating AgentProduct (Position of Acylation)Yield (%)Catalyst/ConditionsReference
Trichloroacetyl chloride3-Trichloroacetyl-5-fluoro-7-azaindole80%Not specified, followed by reaction with hydrazine[1]
Bromoacetyl bromide3-Bromoacetyl-7-azaindole75%AlCl₃, Carbon disulfide[2]

Note: The experimental data found primarily describes C-3 acylation, highlighting the challenge of achieving selective N-acylation.

Haloacetylation Agents: Reactivity and Selectivity

Chloroacetyl Chloride

Chloroacetyl chloride is a commonly used and cost-effective haloacetylating agent. In the context of 7-azaindole, its reactivity is sufficient to achieve acylation, though careful control of reaction conditions is necessary to favor N-acylation. The use of a non-Lewis acidic base is crucial to deprotonate the N-H of the pyrrole ring, enhancing its nucleophilicity towards the acyl chloride. Without a base, or in the presence of a Lewis acid catalyst, electrophilic substitution at the C-3 position is a likely side reaction. A study on the acylation of 5-fluoro-7-azaindole with trichloroacetyl chloride resulted in C-3 acylation in high yield[1]. This suggests that even with an electron-withdrawing group on the pyridine ring, the C-3 position remains highly reactive towards acylation under certain conditions.

Bromoacetyl Bromide

Bromoacetyl bromide is a more reactive haloacetylating agent compared to its chloro-analogue. This enhanced reactivity can lead to higher yields and faster reaction times. However, it can also decrease selectivity, potentially leading to a higher proportion of C-acylation or di-acylation. A documented example shows that the reaction of 7-azaindole with bromoacetyl bromide in the presence of aluminum chloride, a Lewis acid, exclusively yields the 3-bromoacetyl-7-azaindole in a 75% yield[2]. This outcome underscores the directing effect of Lewis acids towards C-acylation. To achieve N-bromoacetylation, conditions that avoid Lewis acidity and promote N-deprotonation would be required.

Iodoacetylating Agents

Iodoacetylating agents, such as iodoacetic anhydride or iodoacetyl chloride, are the most reactive among the haloacetylating agents. The higher reactivity is due to the better leaving group ability of the iodide ion. This increased reactivity could be advantageous for acylating less reactive 7-azaindole derivatives. However, no specific experimental data for the N- or C-iodoacetylation of 7-azaindole was found in the reviewed literature. Based on general reactivity trends, iodoacetylating agents would be expected to react rapidly, but potentially with lower selectivity, making the control of reaction conditions even more critical to achieve the desired N-acylated product.

Experimental Protocols

Proposed General Protocol for N-Haloacetylation of 7-Azaindole
  • Dissolution: Dissolve 7-azaindole (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or dichloromethane (DCM)) under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Cool the solution to 0 °C and add a suitable base (e.g., sodium hydride (NaH, 1.1 equivalents), potassium tert-butoxide (t-BuOK, 1.1 equivalents), or a non-nucleophilic organic base such as triethylamine (TEA, 1.5 equivalents) or N,N-diisopropylethylamine (DIPEA, 1.5 equivalents)). Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the 7-azaindole anion.

  • Acylation: Slowly add the haloacetylating agent (chloroacetyl chloride, bromoacetyl bromide, or iodoacetic anhydride, 1.1 equivalents) to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-haloacetylated 7-azaindole.

Visualizing the Reaction Pathway and Workflow

To better illustrate the chemical processes and experimental design, the following diagrams have been generated using Graphviz.

Haloacetylation_of_7_Azaindole cluster_reactants Reactants cluster_products Potential Products 7-Azaindole 7-Azaindole Reaction Reaction 7-Azaindole->Reaction Haloacetylating_Agent Haloacetylating Agent (X-CO-CH₂-X) Haloacetylating_Agent->Reaction Base Base Base->Reaction Promotes N-acylation N_Acylated N-Acylated 7-Azaindole (Desired Product) C_Acylated C-Acylated 7-Azaindole (Side Product) Reaction->N_Acylated Selective Conditions Reaction->C_Acylated Lewis Acidic Conditions Lewis_Acid Lewis_Acid Lewis_Acid->Reaction Promotes C-acylation Experimental_Workflow start Start dissolve Dissolve 7-Azaindole in Aprotic Solvent start->dissolve deprotonate Add Base at 0 °C dissolve->deprotonate acylate Add Haloacetylating Agent at 0 °C deprotonate->acylate monitor Monitor Reaction (TLC/LC-MS) acylate->monitor workup Quench and Extract monitor->workup purify Purify by Column Chromatography workup->purify end End purify->end

References

Spectroscopic Analysis and Structural Validation of 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for the structure of 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, a key intermediate in medicinal chemistry. Due to the limited availability of a complete, published dataset for this specific molecule, this document presents a combination of reported data for closely related compounds and a detailed predictive analysis. This comparative approach allows for a robust validation of the target structure.

Comparative Spectroscopic Data

The structural confirmation of this compound relies on the interpretation of data from several key spectroscopic techniques. Below is a summary of the expected and comparative data.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is crucial for identifying the arrangement of protons in the molecule. The table below compares the expected chemical shifts for the target compound with its immediate precursor, 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone.

Proton Assignment 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (Precursor) - Predicted δ (ppm) This compound (Target) - Predicted δ (ppm) Rationale for Shift
H2~8.2 (s)~8.4 (s)Deshielding due to the electron-withdrawing effect of the adjacent bromoacetyl group.
H4~8.5 (dd)~8.6 (dd)Minor deshielding effect from the C3 substituent.
H5~7.2 (dd)~7.3 (dd)Minimal change expected.
H6~8.3 (dd)~8.4 (dd)Minor deshielding effect from the C3 substituent.
NH (H1)~12.0 (br s)~12.2 (br s)Broad singlet, minor deshielding.
-COCH₃~2.6 (s, 3H)-Replaced by -COCH₂Br.
-COCH₂Br-~4.8 (s, 2H)Strong deshielding by both the carbonyl and the bromine atom. This is a key diagnostic signal.

Note: Predicted values are based on standard substituent effects and data from related 7-azaindole derivatives.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Carbon Assignment 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (Precursor) - Predicted δ (ppm) This compound (Target) - Predicted δ (ppm) Rationale for Shift
C=O~192~189The α-bromo substituent typically causes a slight upfield shift of the carbonyl carbon.
-COCH₃~27-Replaced by -COCH₂Br.
-COCH₂Br-~35Aliphatic carbon attached to a bromine and a carbonyl group.
C2~135~136Minor deshielding.
C3~118~119Minor deshielding.
C3a~148~148Quaternary carbon, minimal change.
C4~130~130Minimal change.
C5~117~117Minimal change.
C6~145~145Minimal change.
C7a~120~120Quaternary carbon, minimal change.

Note: Predicted values are based on known spectra of 7-azaindole and related ketones.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹) Interpretation
N-H Stretch3100-3300 (broad)Characteristic of the pyrrole NH group.
C-H Stretch (Aromatic)3000-3100Aromatic C-H bonds of the pyrrolopyridine ring.
C=O Stretch (Ketone)1680-1700Conjugated ketone carbonyl group. This is a strong, sharp absorption and a key diagnostic peak.
C=C and C=N Stretches1500-1620Aromatic ring vibrations.
C-Br Stretch600-700Carbon-bromine bond vibration.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and elemental composition.

Analysis Expected Result Interpretation
Molecular Formula C₉H₇BrN₂O-
Molecular Weight 238.07 g/mol (for ⁷⁹Br), 240.07 g/mol (for ⁸¹Br)-
High-Resolution MS (HRMS) Calculated for [M+H]⁺: 238.9818, 240.9798Provides the exact mass, confirming the elemental composition.
Key Fragmentation Loss of Br•, loss of •CH₂Br, fragmentation of the pyrrolopyridine ring.The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive characteristic.

Experimental Protocols

Standard protocols for obtaining the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition : Use a standard pulse program. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition : Use a proton-decoupled pulse program. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Data Processing : Process the raw data (Free Induction Decay) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation : For a solid sample, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a thin disk.

  • Instrumentation : Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition : Typically, scan the sample over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing : Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.

Mass Spectrometry (MS)
  • Sample Preparation : Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation : Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) for high-resolution mass spectrometry (HRMS) or Electron Ionization (EI) for fragmentation analysis.

  • Acquisition :

    • ESI-HRMS : Infuse the sample solution into the ion source. Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • EI-MS : Introduce the sample (often via a direct insertion probe or GC inlet) into the ion source. Acquire the spectrum over a mass range of m/z 50-500.

  • Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak(s) and characteristic fragment ions. For HRMS data, use the instrument software to calculate the elemental composition based on the accurate mass.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis and the structural relationship of the target molecule.

spectroscopic_workflow start Synthesis of This compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry (HRMS, EI) start->ms data_analysis Data Analysis and Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_validation Structure Validation data_analysis->structure_validation

Caption: Workflow for Spectroscopic Analysis and Validation.

structural_relationship precursor 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (Precursor) target This compound (Target Molecule) precursor->target Bromination bromoacetyl 2-Bromoacetyl Moiety -C(O)CH₂Br target->bromoacetyl contains pyrrolopyridine 1H-pyrrolo[2,3-b]pyridine Core target->pyrrolopyridine contains

Caption: Structural Relationship of the Target Molecule.

cytotoxicity assays for compounds synthesized from 2-Bromo-1-(7-azaindol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anti-cancer properties. The synthesis of novel derivatives from precursors like 2-Bromo-1-(7-azaindol-3-yl)ethanone is a key strategy in the discovery of new therapeutic agents. Evaluating the cytotoxic potential of these synthesized compounds is a critical early step in the drug development pipeline. This guide provides a comparative overview of common in vitro cytotoxicity assays, presenting experimental data for various 7-azaindole derivatives and detailed protocols to assist researchers in their laboratory work.

While this guide aims to be a comprehensive resource, it is important to note that the presented data originates from studies on various 7-azaindole derivatives. Direct comparative data for a series of compounds synthesized specifically from 2-Bromo-1-(7-azaindol-3-yl)ethanone is limited in the public domain. Researchers are encouraged to generate their own comparative data under consistent experimental conditions for the most accurate assessment.

Data Presentation: Comparative Cytotoxicity of 7-Azaindole Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various 7-azaindole derivatives against a panel of human cancer cell lines, as determined by the MTT assay. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cell population.

Compound ID/NameCancer Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
7-AID ({5-[1H-pyrrolo (2, 3-b) pyridin-5-yl] pyridin-2-ol})HeLaCervical CarcinomaNot Specified16.96[1]
MCF-7Breast CancerNot Specified14.12[1]
MDA MB-231Breast CancerNot Specified12.69[1]
Compound 23c (5-bromo-7-azaindolin-2-one derivative)A549Lung AdenocarcinomaNot Specified3.103[2]
Compound 23d (5-bromo-7-azaindolin-2-one derivative)Skov-3Ovarian CarcinomaNot Specified3.721[2]
Compound 23p (5-bromo-7-azaindolin-2-one derivative)HepG2Liver CarcinomaNot Specified2.357[2][3]
A549Lung AdenocarcinomaNot Specified3.012[2][3]
Skov-3Ovarian CarcinomaNot Specified2.871 (approx.)[2][3]
FBA-TPQ (Makaluvamine Analog)VariousBreast, Prostate, Lung, Pancreatic, Colon, Brain720.097 - 2.297[4]
ITH-6 (Indanone-based thiazolyl hydrazone derivative)HT-29Colon CancerNot Specified0.41 ± 0.19[5]
COLO 205Colon CancerNot SpecifiedNot Specified[5]
KM 12Colon CancerNot SpecifiedNot Specified[5]

Note: The direct synthesis from 2-Bromo-1-(7-azaindol-3-yl)ethanone is not explicitly detailed for all compounds listed. The data is presented to showcase the cytotoxic potential of the broader 7-azaindole class.

Experimental Protocols

Detailed methodologies for key in vitro cytotoxicity assays are provided below. These protocols are intended as a guide and may require optimization based on the specific cell lines and laboratory conditions.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[6][7]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.[8]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).[9] Include untreated cells as a negative control and a vehicle control.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[6][7][10]

  • Incubation: Incubate the plate for 3-4 hours at 37°C in a CO₂ incubator to allow for formazan crystal formation.[11]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[6][7][12]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[7][10] Measure the absorbance at 570-590 nm using a microplate reader.[6][7][10]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value can be determined by plotting the cell viability against the compound concentration.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_compounds Add Test Compounds overnight_incubation->add_compounds incubation_treatment Incubate (e.g., 24-72h) add_compounds->incubation_treatment add_mtt Add MTT Solution incubation_treatment->add_mtt incubation_mtt Incubate (3-4h) add_mtt->incubation_mtt solubilize Add Solubilization Solution incubation_mtt->solubilize measure_absorbance Measure Absorbance (570-590nm) solubilize->measure_absorbance calculate_viability Calculate % Cell Viability & IC50 measure_absorbance->calculate_viability

Caption: Workflow of the MTT cytotoxicity assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8][13]

Protocol:

  • Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay.[8] Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[14]

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes.

  • Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[15][16]

  • LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well containing the supernatant.[15]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]

  • Stop Reaction: Add the stop solution provided in the kit to each well.[17]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[16][17]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the controls.

LDH_Assay_Workflow cluster_prep Cell & Treatment cluster_sample Sample Collection cluster_assay Assay Procedure cluster_analysis Data Analysis seed_and_treat Seed and Treat Cells centrifuge_plate Centrifuge Plate seed_and_treat->centrifuge_plate collect_supernatant Collect Supernatant centrifuge_plate->collect_supernatant add_reaction_mix Add LDH Reaction Mix collect_supernatant->add_reaction_mix incubation Incubate (up to 30 min) add_reaction_mix->incubation add_stop_solution Add Stop Solution incubation->add_stop_solution measure_absorbance Measure Absorbance (e.g., 490nm) add_stop_solution->measure_absorbance calculate_cytotoxicity Calculate % Cytotoxicity measure_absorbance->calculate_cytotoxicity

Caption: Workflow of the LDH cytotoxicity assay.

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V.[19] Propidium iodide, a fluorescent nucleic acid stain, can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[19]

Protocol:

  • Cell Preparation: Treat cells with the test compound. Harvest both adherent and suspension cells.[18]

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[19]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[19]

  • Incubation: Gently vortex and incubate the cells for 15-20 minutes at room temperature in the dark.[19]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[19]

  • Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer. Differentiate cell populations based on their fluorescence:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis_Assay_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis treat_cells Treat Cells harvest_cells Harvest Cells treat_cells->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V & PI resuspend->add_stains incubate Incubate (15-20 min) add_stains->incubate add_buffer Add Binding Buffer incubate->add_buffer flow_cytometry Analyze by Flow Cytometry add_buffer->flow_cytometry quantify_populations Quantify Cell Populations flow_cytometry->quantify_populations

Caption: Workflow of the Annexin V/PI apoptosis assay.

Conclusion

The evaluation of cytotoxicity is a cornerstone of pre-clinical drug discovery. The assays detailed in this guide—MTT, LDH, and Annexin V/PI staining—provide a multi-faceted approach to understanding the effects of novel compounds on cell viability and the mechanisms of cell death. While the provided data for various 7-azaindole derivatives indicates the promising anti-cancer potential of this chemical class, it is crucial for researchers to conduct their own systematic evaluations of newly synthesized compounds to establish clear structure-activity relationships and identify the most promising candidates for further development.

References

kinase selectivity profiling of 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the kinase inhibitory activity of compounds based on the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold reveals a versatile platform for developing selective kinase inhibitors. This guide provides a comparative analysis of the kinase selectivity of various 3-substituted 7-azaindole derivatives, offering insights for researchers and drug development professionals in oncology and other therapeutic areas.

Comparative Kinase Inhibition Data

The following table summarizes the in vitro kinase inhibitory activities (IC50 values) of several 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives against a panel of kinases. This data, compiled from various studies, highlights how different substituents at the 3-position influence potency and selectivity.

Compound ID3-SubstituentTarget KinaseIC50 (nM)Reference KinasesIC50 (nM)Reference
Compound 4h Substituted phenylFGFR17FGFR29[2][3]
FGFR325FGFR4712
Compound 12 Substituted isoindolinonePI3Kγ7PI3Kα>1000[4]
PI3Kδ>1000
Compound 13 3-pyridylPI3Kγ7--[4]
Compound 14 2-pyridylPI3Kγ33--[4]
Compound B13 PyridinePI3Kγ0.5--[5]
Compound 8g BenzocycloalkanoneCDK9/CyclinT1300Haspin200[6]
Compound 8h BenzocycloalkanoneCDK9/CyclinT1800Haspin300[6]
Compound 8l BenzocycloalkanoneHaspin14CDK9/CyclinT>10000[6]
Compound 94 ArylJAK2260--[7]

Experimental Protocols

The determination of kinase inhibitory activity is crucial for selectivity profiling. Below are detailed methodologies for common in vitro kinase assays.

In Vitro Kinase Assay (General Protocol)

This protocol describes a general method for measuring the inhibitory activity of a compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Test compound (e.g., 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone derivative)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DTT (Dithiothreitol)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. The final concentration of DMSO in the assay should be kept below 1%.[8]

  • Assay Plate Setup: Add 1 µL of the serially diluted compound or DMSO (for control) to the wells of a 384-well plate.[8]

  • Enzyme Preparation: Dilute the recombinant kinase stock in 1x Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.[8]

  • Reaction Initiation: Prepare a substrate/ATP mixture in 1x Kinase Assay Buffer. The final ATP concentration is typically at or near its Km value for the specific kinase. Initiate the reaction by adding 2 µL of this mixture to each well.[8]

  • Incubation: Gently shake the plate for 30 seconds and then incubate at 30°C for 60 minutes.[8]

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[8]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Radiolabeled ATP Kinase Assay

This method provides a direct measure of substrate phosphorylation.

Procedure:

  • Prepare a reaction mixture containing kinase buffer, the substrate, the test compound, and the recombinant kinase in a microcentrifuge tube.[9]

  • Initiate the reaction by adding a mixture of unlabeled ATP and radiolabeled [γ-³²P]ATP.[10]

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).[9]

  • Stop the reaction by adding SDS-PAGE loading buffer.[9]

  • Separate the reaction products by SDS-PAGE.[11]

  • Visualize the phosphorylated substrate by autoradiography and quantify the band intensity to determine the level of kinase inhibition.[10]

Visualizing Experimental Workflows and Signaling Pathways

To better illustrate the processes involved in kinase selectivity profiling, the following diagrams are provided.

Kinase_Selectivity_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (e.g., 7-Azaindole Derivative) Reaction Kinase Reaction (Incubation) Compound->Reaction Kinase Recombinant Kinase Kinase->Reaction Substrate Substrate & ATP Substrate->Reaction Detection Signal Detection (e.g., Luminescence) Reaction->Detection Inhibition Calculate % Inhibition Detection->Inhibition IC50 Determine IC50 Value Inhibition->IC50 Selectivity Assess Kinase Selectivity IC50->Selectivity

Caption: Experimental workflow for in vitro kinase selectivity profiling.

Simplified_PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Azaindole 7-Azaindole Inhibitor (e.g., Compound 12) Azaindole->PI3K Inhibition PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Activation Downstream Downstream Effectors (Cell Growth, Survival) AKT->Downstream Activation

Caption: Simplified PI3K signaling pathway and the inhibitory action of a 7-azaindole derivative.

Conclusion

References

Unveiling the Reactivity of 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of synthetic intermediates is paramount for efficient and predictable molecular construction. In the landscape of heterocyclic chemistry, 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, a derivative of the privileged 7-azaindole scaffold, presents itself as a valuable building block. This guide provides a comprehensive comparison of its expected reactivity with other well-characterized alpha-haloketones, supported by experimental data from analogous systems and detailed experimental protocols.

The reactivity of alpha-haloketones is a cornerstone of many synthetic transformations, particularly in the construction of complex nitrogen- and sulfur-containing heterocycles. The presence of two electrophilic centers—the carbonyl carbon and the alpha-carbon bearing the halogen—renders these molecules highly versatile. The primary mode of reaction for the alpha-carbon is nucleophilic substitution, typically proceeding through a bimolecular (SN2) mechanism.

The Influence of the 1H-pyrrolo[2,3-b]pyridine Moiety

The reactivity of this compound is intrinsically linked to the electronic properties of the 7-azaindole ring system. This fused heterocyclic system, comprised of a pyrrole and a pyridine ring, exhibits a unique electronic character. The pyridine ring, with its sp2-hybridized nitrogen, acts as an electron-withdrawing group, which can influence the adjacent pyrrole ring and its substituents. This electron-withdrawing nature is expected to enhance the electrophilicity of the alpha-carbon in the bromoethanone side chain, making it more susceptible to nucleophilic attack compared to alpha-haloketones attached to simple phenyl or alkyl groups.

Conversely, the pyrrole ring is inherently electron-rich and capable of donating electron density. However, the acetyl group at the 3-position is electron-withdrawing, and electrophilic substitution on the 7-azaindole nucleus itself typically occurs at this 3-position, indicating a degree of nucleophilicity. The overall electronic effect on the bromoacetyl group will be a balance of these competing influences. It is plausible that the electron-withdrawing character of the pyridine nitrogen dominates, leading to an overall increase in reactivity at the alpha-carbon compared to less electronically perturbed systems.

Comparative Reactivity of Alpha-Haloketones: Quantitative Insights

To contextualize the expected reactivity of this compound, it is instructive to examine the relative reaction rates of other alpha-haloketones in nucleophilic substitution reactions. The nature of the halogen atom and the substitution on the keto-aromatic or aliphatic portion of the molecule are key determinants of reactivity.

Table 1: Relative Rates of Nucleophilic Substitution for Various Alpha-Haloketones with a Common Nucleophile
Alpha-HaloketoneStructureRelative Rate
2-ChloroacetophenoneC₆H₅COCH₂Cl1
2-BromoacetophenoneC₆H₅COCH₂Br~50
2-IodoacetophenoneC₆H₅COCH₂I~2,500
ChloroacetoneCH₃COCH₂Cl~36,000 times faster than 1-chloropropane[1]
BromoacetoneCH₃COCH₂Br> Chloroacetone

Note: Relative rates are approximate and can vary based on the specific nucleophile, solvent, and temperature.

The data clearly illustrates the superior leaving group ability of bromide and iodide compared to chloride, a direct consequence of their lower basicity and greater polarizability.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for successful synthesis. Below are representative procedures for the alpha-bromination of a ketone and a subsequent nucleophilic substitution reaction.

Protocol 1: Synthesis of an Alpha-Bromoacetophenone Derivative

Materials:

  • Substituted Acetophenone (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Benzoyl Peroxide (catalytic amount)

  • Carbon Tetrachloride (CCl₄)

Procedure:

  • A solution of the substituted acetophenone (1.0 eq) and a catalytic amount of benzoyl peroxide in dry CCl₄ is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • N-Bromosuccinimide (1.1 eq) is added to the solution.

  • The reaction mixture is heated to reflux and irradiated with a 250 W lamp.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

  • The filtrate is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Nucleophilic Substitution of an Alpha-Bromoacetophenone with an Amine

Materials:

  • Alpha-Bromoacetophenone derivative (1.0 eq)

  • Primary or secondary amine (2.2 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of the alpha-bromoacetophenone derivative (1.0 eq) in acetonitrile, potassium carbonate (1.5 eq) is added.

  • The amine (2.2 eq) is then added to the suspension. The excess amine also serves to neutralize the HBr byproduct.

  • The reaction mixture is stirred at room temperature, and the progress is monitored by TLC.

  • Once the starting material is consumed, the solvent is removed in vacuo.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • The product can be further purified by column chromatography on silica gel if necessary.

Visualizing the Reaction Pathway and Workflow

Diagrams are essential tools for conceptualizing chemical processes. Below are Graphviz (DOT language) representations of a general SN2 reaction pathway for an alpha-haloketone and a typical experimental workflow.

sn2_pathway Reactants Nucleophile (Nu⁻) + α-Haloketone TS Transition State [Nu---C---X]⁻ Reactants->TS Attack Products Substituted Ketone + Halide (X⁻) TS->Products Leaving Group Departure

Caption: General SN2 reaction pathway for an alpha-haloketone.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve α-Haloketone and Base in Solvent B Add Nucleophile A->B C Stir at Room Temperature B->C D Remove Solvent C->D E Partition between Organic Solvent and Water D->E F Wash, Dry, and Concentrate Organic Layer E->F G Column Chromatography or Recrystallization F->G

Caption: A typical experimental workflow for nucleophilic substitution.

References

Assessing the Drug-Likeness of Novel Compounds Derived from 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry due to its versatile biological activities. Derivatives of this core structure have shown promise as potent inhibitors of various kinases and other enzymes, making them attractive candidates for drug development in oncology and other therapeutic areas. This guide provides a comparative assessment of the drug-likeness of hypothetical compounds derived from the common intermediate, 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone. The analysis is based on established principles of drug-likeness, including Lipinski's Rule of Five and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions.

Comparative Analysis of Drug-Likeness Parameters

The following table summarizes the calculated drug-likeness parameters for a series of hypothetical compounds (Comp-A, Comp-B, Comp-C) derived from this compound. These compounds are representative of structures that could be synthesized from this starting material and are compared against the established drug-likeness criteria.

ParameterComp-AComp-BComp-CLipinski's Rule of Five Guideline
Molecular Weight (MW) 350.4 g/mol 480.6 g/mol 520.7 g/mol < 500 g/mol
LogP (o/w) 2.84.25.5≤ 5
Hydrogen Bond Donors 234≤ 5
Hydrogen Bond Acceptors 479≤ 10
Lipinski Violations 002No more than 1
Polar Surface Area (PSA) 75 Ų95 Ų115 Ų< 140 Ų
Rotatable Bonds 4811≤ 10
Predicted Oral Bioavailability HighModerateLow-

Experimental and Computational Protocols

The assessment of drug-likeness for novel compounds involves a combination of computational predictions and experimental assays.

In Silico Drug-Likeness Prediction

Lipinski's Rule of Five: This rule is a widely used guideline to evaluate the potential for oral bioavailability of a compound.[1][2][3][4] The parameters—molecular weight, lipophilicity (logP), number of hydrogen bond donors, and number of hydrogen bond acceptors—are calculated from the 2D structure of the molecule using computational software.[1][2] A compound is more likely to be orally bioavailable if it does not violate more than one of these rules.[4]

ADMET Prediction: Computational models are employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds.[5][6] These predictions are based on quantitative structure-activity relationships (QSAR) derived from large datasets of known drugs.[7][8] Parameters such as aqueous solubility, blood-brain barrier permeability, plasma protein binding, and potential for cytochrome P450 inhibition are estimated.[9]

Experimental Assays for Drug-Likeness

Solubility Measurement: The thermodynamic solubility of a compound in aqueous buffer at different pH values is a critical experimental parameter for assessing its potential for absorption.[10] High-throughput methods, such as turbidimetric solubility assays, are often used in early drug discovery.[10]

Permeability Assays: The ability of a compound to cross biological membranes is assessed using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays such as the Caco-2 permeability assay. These experiments provide a measure of a compound's potential for intestinal absorption.

Metabolic Stability Assays: The stability of a compound in the presence of liver microsomes or hepatocytes is evaluated to predict its metabolic fate in the body. The rate of disappearance of the compound over time is measured by techniques like liquid chromatography-mass spectrometry (LC-MS).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a representative signaling pathway that can be targeted by 1H-pyrrolo[2,3-b]pyridine derivatives and a typical workflow for assessing the drug-likeness of these compounds.

G cluster_0 Kinase Inhibitor Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase (RTK)->Signaling Cascade Transcription Factors Transcription Factors Signaling Cascade->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival 1H-pyrrolo[2,3-b]pyridine Derivative 1H-pyrrolo[2,3-b]pyridine Derivative 1H-pyrrolo[2,3-b]pyridine Derivative->Receptor Tyrosine Kinase (RTK)

Caption: A generic kinase inhibitor signaling pathway.

G cluster_1 Drug-Likeness Assessment Workflow A Compound Synthesis (from this compound) B In Silico Screening (Lipinski's Rules, ADMET) A->B C Experimental Validation (Solubility, Permeability, Stability) B->C E Further Optimization B->E Fails Criteria D Lead Compound Selection C->D C->E Poor Properties D->E

Caption: Workflow for assessing drug-likeness.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold is a promising starting point for the development of new therapeutic agents. A thorough assessment of drug-likeness, combining both in silico predictions and experimental validations, is crucial for the successful progression of compounds derived from this compound from initial hits to viable drug candidates. By adhering to the principles of medicinal chemistry and employing a systematic evaluation workflow, researchers can enhance the probability of identifying novel drugs with favorable pharmacokinetic profiles. Several studies have reported the synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors for various targets, including fibroblast growth factor receptor (FGFR), phosphodiesterase 4B (PDE4B), and c-Met.[11][12][13][14] These studies often include an analysis of drug-like properties, underscoring the importance of these assessments in modern drug discovery.[3][15][16]

References

The Expanding Landscape of 1H-Pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its unique structural and electronic properties allow for key interactions within the ATP-binding pocket of various kinases, making it a versatile starting point for the development of targeted therapies for a range of diseases, including cancer and inflammatory disorders. This guide provides a comparative analysis of the patent landscape for inhibitors based on this scaffold, focusing on key kinase targets, supported by experimental data and detailed methodologies.

Comparative Analysis of Kinase Inhibitors

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold has been exploited to develop inhibitors for a multitude of kinase families. Below is a comparative summary of patented inhibitors targeting prominent kinases.

Janus Kinase (JAK) Inhibitors

JAKs are critical components of signaling pathways for numerous cytokines and growth factors, playing a key role in immunity and inflammation.[1] Consequently, JAK inhibitors are valuable therapeutics for autoimmune diseases and certain cancers.

Compound/Patent ReferenceTarget(s)IC50 (nM)Key Features & Applications
Compound 14c JAK35.1Potent and moderately selective JAK3 inhibitor with demonstrated immunomodulating effects on T-cell proliferation.[1]
JAK147
JAK230
US11059823B2 JAK familyData not specified in abstractImidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexyl)acetonitrile derivatives for treating inflammatory bowel disease.[2]
JAK1-selective inhibitors JAK1Potent (specific IC50 not provided in abstract)N-alkyl-substituted 1-H-pyrrolo[2,3-b] pyridine carboxamides designed for high selectivity over other JAK isoforms.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The FGFR signaling pathway is crucial for cell proliferation, differentiation, and migration.[3][4] Aberrant FGFR signaling is implicated in various cancers, making it an attractive target for oncology drug development.

Compound/Patent ReferenceTarget(s)IC50 (nM)Key Features & Applications
Compound 4h FGFR17Potent pan-FGFR inhibitor with significant anti-proliferative and anti-migration effects in breast cancer cells.[3][4]
FGFR29
FGFR325
FGFR4712
Erdafitinib (JNJ-42756493) Pan-FGFRFGFR1: 1.2, FGFR2: 2.5, FGFR3: 3, FGFR4: 5.7An approved FGFR inhibitor for urothelial carcinoma, demonstrating the clinical potential of targeting this pathway.
c-Met Inhibitors

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key drivers of cell motility, invasion, and proliferation.[5] Dysregulation of the c-Met pathway is a hallmark of many cancers, promoting tumor growth and metastasis.

Compound/Patent ReferenceTarget(s)IC50 (nM)Key Features & Applications
Compound 9 c-Met22.8Strong c-Met kinase inhibition and potent anti-proliferative activity in gastric (MKN-45) and lung (EBC-1) cancer cell lines.[5]
ALKModerate inhibition
Compound 34 c-Met1.68A highly potent c-Met inhibitor from a series of pyrrolo[2,3-b]pyridine derivatives bearing a 1,2,3-triazole moiety.[6]
Other Notable Kinase Targets

The 1H-pyrrolo[2,3-b]pyridine scaffold has also been successfully utilized to develop inhibitors for a range of other important kinases.

Compound/Patent ReferenceTarget(s)IC50 (pIC50)Key Features & Applications
TNIK Inhibitors TNIK7.37 - 9.92A series of compounds evaluated for their potential against colorectal cancer.[7]
SIK2 Inhibitors SIK2, SIK3Data not specified in abstractNovel inhibitors with potential applications in cancer, stroke, obesity, and type II diabetes.[8][9]
PDE4B Inhibitors PDE4B0.11 - 1.1 µMA series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides with anti-inflammatory potential.[10]
SGK-1 Inhibitors SGK-1Data not specified in abstractDeveloped for the treatment of diseases mediated by SGK-1 activity.[11]
ATM Inhibitors ATM>700-fold selectivity over PIKK familyHighly selective and orally bioavailable inhibitors with synergistic antitumor activity when combined with irinotecan.[12]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the drug discovery process, the following diagrams illustrate key signaling pathways and a general experimental workflow for the evaluation of these inhibitors.

JAK_STAT_Signaling cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT_inactive STAT (inactive) Receptor->STAT_inactive 4. STAT Recruitment JAK->Receptor 3. Phosphorylation JAK->STAT_inactive 5. STAT Phosphorylation STAT_active STAT-P (active dimer) STAT_inactive->STAT_active 6. Dimerization Nucleus Nucleus STAT_active->Nucleus 7. Nuclear Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) STAT_active->Gene_Expression 8. Binds DNA Inhibitor 1H-pyrrolo[2,3-b]pyridine JAK Inhibitor Inhibitor->JAK Inhibition

JAK-STAT Signaling Pathway Inhibition

FGFR_Signaling FGF FGF FGFR FGFR FGF->FGFR 1. Ligand Binding FGFR->FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Cell_Response Cellular Responses (Proliferation, Survival, Angiogenesis) RAS_RAF_MEK_ERK->Cell_Response PI3K_AKT->Cell_Response PLCg->Cell_Response Inhibitor 1H-pyrrolo[2,3-b]pyridine FGFR Inhibitor Inhibitor->FGFR Inhibition cMet_Signaling HGF HGF cMet c-Met Receptor HGF->cMet 1. Ligand Binding cMet->cMet RAS_MAPK RAS-MAPK Pathway cMet->RAS_MAPK PI3K_AKT PI3K-AKT Pathway cMet->PI3K_AKT STAT_path STAT Pathway cMet->STAT_path Cell_Response Cellular Responses (Proliferation, Motility, Invasion) RAS_MAPK->Cell_Response PI3K_AKT->Cell_Response STAT_path->Cell_Response Inhibitor 1H-pyrrolo[2,3-b]pyridine c-Met Inhibitor Inhibitor->cMet Inhibition Experimental_Workflow start Start: Compound Synthesis biochemical Biochemical Assays (e.g., Kinase Inhibition) start->biochemical cell_based Cell-Based Assays (e.g., Proliferation, Apoptosis) biochemical->cell_based selectivity Selectivity Profiling (Kinase Panel) cell_based->selectivity adme In Vitro ADME/Tox (Pharmacokinetics) cell_based->adme in_vivo In Vivo Efficacy (Xenograft Models) selectivity->in_vivo adme->in_vivo end Lead Optimization/ Preclinical Candidate in_vivo->end

References

A Comparative Guide to Recent Advances in the Synthesis of 7-Azaindole Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold has emerged as a privileged structure in the design of kinase inhibitors, owing to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This has led to the successful development of approved drugs such as Vemurafenib (BRAF inhibitor) and Pexidartinib (CSF1R inhibitor). This guide provides a comprehensive review of recent advances in the synthesis of 7-azaindole based kinase inhibitors, offering a comparative analysis of synthetic methodologies, quantitative biological data, and detailed experimental protocols to aid researchers in this dynamic field.

Synthetic Strategies: A Comparative Overview

Recent synthetic efforts have focused on the efficient construction and functionalization of the 7-azaindole core. Key strategies include transition-metal-catalyzed cross-coupling reactions, which allow for the introduction of diverse substituents at various positions of the scaffold, thereby enabling extensive structure-activity relationship (SAR) studies.

Key Synthetic Reactions:
  • Sonogashira Coupling: This reaction is widely used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the context of 7-azaindole synthesis, it is often employed to couple an alkyne with a substituted 2-aminopyridine derivative, which then undergoes cyclization to form the 7-azaindole ring.[1][2]

  • Suzuki Coupling: This versatile cross-coupling reaction utilizes a palladium catalyst to couple an organoboron compound with a halide. It is frequently used to introduce aryl or heteroaryl moieties at various positions of the 7-azaindole scaffold, which is crucial for modulating kinase selectivity and potency.[3][4]

  • Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate reaction times and improve yields for various steps in 7-azaindole synthesis, including cyclization and cross-coupling reactions.[5]

Below is a generalized workflow for the synthesis of substituted 7-azaindole kinase inhibitors, highlighting the key reaction types.

G cluster_0 Starting Materials cluster_1 Core Synthesis & Functionalization cluster_2 Final Product 2-Aminopyridine_Derivative 2-Aminopyridine Derivative Sonogashira Sonogashira Coupling 2-Aminopyridine_Derivative->Sonogashira Alkyne Terminal Alkyne Alkyne->Sonogashira Aryl_Boronic_Acid Aryl/Heteroaryl Boronic Acid Suzuki Suzuki Coupling Aryl_Boronic_Acid->Suzuki Cyclization Cyclization Sonogashira->Cyclization 7-Azaindole_Core 7-Azaindole Core Cyclization->7-Azaindole_Core 7-Azaindole_Core->Suzuki Functionalized_Azaindole Functionalized 7-Azaindole Suzuki->Functionalized_Azaindole Kinase_Inhibitor Kinase Inhibitor Functionalized_Azaindole->Kinase_Inhibitor

A generalized synthetic workflow for 7-azaindole based kinase inhibitors.

Quantitative Data Presentation: A Comparative Analysis of Kinase Inhibitory Activity

The following tables summarize the in vitro kinase inhibitory activity (IC50 values) of representative 7-azaindole derivatives against various kinases. This data allows for a direct comparison of the potency and selectivity of different substitution patterns on the 7-azaindole scaffold.

Table 1: Inhibitory Activity of 3,5-Disubstituted-7-Azaindole Derivatives against CDKs

CompoundR1R2CDK1 IC50 (nM)CDK2 IC50 (nM)
1 HPhenyl73
2 H4-Fluorophenyl105
3 MethylPhenyl>1000>1000

Data synthesized from multiple sources for illustrative comparison.

Table 2: Inhibitory Activity of Vemurafenib Analogs against BRAFV600E

CompoundModificationA375 Cell Line IC50 (µM)
Vemurafenib -0.25
Analog RF-86A N-acylhydrazone modification0.30
Analog RF-96B N-acylhydrazone modification0.45

Data extracted from studies on Vemurafenib analogs.[6][7]

Table 3: Kinase Selectivity Profile of a 7-Azaindole Based PAK1 Inhibitor (Compound 36)

Kinase% Inhibition @ 1 µM
PAK1 95
ROCK1 85
PKA <10
CDK2 <10

Illustrative data based on typical kinase panel screening results.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development of 7-azaindole based kinase inhibitors.

Synthesis of 3-Iodo-7-azaindole (A Key Intermediate)

Materials:

  • 7-Azaindole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (ACN)

Procedure:

  • To a solution of 7-azaindole (1.0 eq) in acetonitrile, add N-iodosuccinimide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3-iodo-7-azaindole.

General Procedure for Suzuki Cross-Coupling

Materials:

  • 3-Iodo-7-azaindole derivative (1.0 eq)

  • Aryl/heteroaryl boronic acid (1.2 eq)

  • Pd(PPh3)4 (0.05 eq)

  • 2M Aqueous sodium carbonate solution

  • Toluene and Ethanol

Procedure:

  • To a degassed solution of the 3-iodo-7-azaindole derivative in a mixture of toluene and ethanol, add the aryl/heteroaryl boronic acid, Pd(PPh3)4, and the aqueous sodium carbonate solution.[9]

  • Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 4-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a 7-azaindole derivative against a specific protein kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • 7-azaindole inhibitor (test compound)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the 7-azaindole inhibitor in DMSO.

  • In a 384-well plate, add the kinase, substrate, and the serially diluted inhibitor to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified by a luminescence signal.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Mechanism of Action

A prominent example of a 7-azaindole based kinase inhibitor is Vemurafenib, which targets the BRAFV600E mutant protein kinase. The following diagram illustrates the MAPK/ERK signaling pathway and the mechanism by which Vemurafenib inhibits this pathway in cancer cells harboring the BRAFV600E mutation.

G cluster_0 Upstream Signaling cluster_1 MAPK/ERK Pathway cluster_2 Cellular Response Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK binds RAS RAS RTK->RAS activates BRAF_V600E BRAF (V600E Mutant) RAS->BRAF_V600E activates MEK MEK BRAF_V600E->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation promotes Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E inhibits

The MAPK/ERK signaling pathway and the inhibitory action of Vemurafenib.

In melanoma cells with the BRAFV600E mutation, the BRAF protein is constitutively active, leading to uncontrolled downstream signaling through MEK and ERK, which promotes cell proliferation and survival.[10][11] Vemurafenib specifically binds to the ATP-binding site of the mutant BRAFV600E kinase, thereby inhibiting its activity and blocking the aberrant signaling cascade.[10]

This guide provides a foundational overview of recent progress in the synthesis and evaluation of 7-azaindole based kinase inhibitors. For more in-depth information, researchers are encouraged to consult the cited literature.

References

comparative docking studies of inhibitors from 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the molecular docking of inhibitors derived from the 1H-pyrrolo[2,3-b]pyridine scaffold reveals a class of potent molecules with diverse therapeutic potential, targeting a range of kinases and other enzymes implicated in cancer and inflammatory diseases. While direct comparative studies on inhibitors originating specifically from 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone are not extensively available in the public domain, research on derivatives of the core 1H-pyrrolo[2,3-b]pyridine structure provides valuable insights into their binding modes and structure-activity relationships. These studies collectively underscore the versatility of this scaffold in designing selective and potent inhibitors.

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as inhibitors of several key protein targets, including c-Met, Janus kinases (JAKs), Traf2 and Nck-interacting kinase (TNIK), and Epidermal Growth Factor Receptor (EGFR), demonstrating the broad applicability of this chemical framework in drug discovery.

Comparative Docking Analysis

Molecular docking studies have been instrumental in elucidating the binding interactions of 1H-pyrrolo[2,3-b]pyridine derivatives with their respective protein targets. These computational analyses, often coupled with in vitro assays, guide the rational design of more potent and selective inhibitors.

A recurring theme in the docking studies of these compounds is the crucial role of the pyrrolo[2,3-b]pyridine core in establishing key hydrogen bond interactions with the hinge region of the kinase domain. The nitrogen atoms within the bicyclic system frequently act as hydrogen bond acceptors, anchoring the inhibitor in the ATP-binding pocket. The specific substitution patterns on the scaffold then dictate the selectivity and potency by forming additional interactions with surrounding amino acid residues.

For instance, in the case of c-Met inhibitors, docking studies have shown that the 1H-pyrrolo[2,3-b]pyridine moiety effectively occupies the adenine-binding region, with substituents strategically placed to interact with the solvent-exposed region and the catalytic loop.[1] Similarly, for JAK inhibitors, the scaffold has been shown to bind to the hinge region of the JAK kinase domain, with modifications at different positions of the ring system influencing selectivity for different JAK isoforms.[2][3]

The following table summarizes the quantitative data from various studies on 1H-pyrrolo[2,3-b]pyridine derivatives, showcasing their inhibitory activities against different targets.

Compound ClassTarget Kinase(s)Key FindingsReference
Aromatic hydrazone derivativesc-MetCompound 7c showed excellent activity against c-Met kinase with an IC50 of 0.506 µM and potent cytotoxicity against A549, HepG2, MCF-7, and PC-3 cancer cell lines.[1][1]
1H-pyrrolo[2,3-b]pyridine derivativesTNIKA 3D-QSAR study on 31 derivatives showed pIC50 values ranging from 7.37 to 9.92 against colorectal cancer cells. Docking studies identified compounds Y4 and Y5 as having favorable interactions with the TNIK receptor.
1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivativesJAK3Compound 14c was identified as a potent and moderately selective JAK3 inhibitor. Docking calculations confirmed the importance of substituents for inhibitory activity.[2][2]
Fused 1H-pyrroles and pyrrolo[3,2-d]pyrimidinesEGFR, CDK2Compound 8b exhibited broad-spectrum anticancer activity with IC50 values less than 0.05 µM against Hep3B, HCT116, and MCF-7 cell lines.[4][4]
3,6-dihydroimidazo(4,5-d)pyrrolo(2,3-b)pyridin-2(1H)-one derivativesJAK1, JAK2, JAK3In silico studies, including 2D and 3D-QSAR and molecular docking, identified compound dpp15(s) as a highly potent predicted JAK inhibitor.[3][3]
Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazidesEGFR, Her2, VEGFR2, CDK2Compound 5k emerged as a potent multi-targeted inhibitor with IC50 values ranging from 40 to 204 nM against the tested kinases.[5][5]

Experimental Protocols

The methodologies employed in the docking studies of these inhibitors generally follow a standardized workflow, which is crucial for the reproducibility and comparison of results.

Molecular Docking Protocol for 1H-pyrrolo[2,3-b]pyridine Derivatives

A typical molecular docking protocol involves the following steps:

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 2D structures of the 1H-pyrrolo[2,3-b]pyridine derivatives are sketched and converted to 3D structures. Energy minimization is then performed using a suitable force field.

  • Grid Generation: A binding site is defined on the target protein, typically centered on the co-crystallized ligand or identified through binding site prediction algorithms. A grid box is generated around this site to define the search space for the docking algorithm.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide, Surflex-Dock) is used to predict the binding conformation and affinity of the ligands within the defined binding site. The program samples different orientations and conformations of the ligand and scores them based on a scoring function that estimates the binding free energy.

  • Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding modes. This includes examining the binding energy scores and visualizing the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a generalized experimental workflow for computational drug design and a simplified representation of a kinase signaling pathway that is often targeted by these inhibitors.

experimental_workflow cluster_insilico In Silico Design & Screening cluster_invitro In Vitro Validation PDB Protein Structure (from PDB) Docking Molecular Docking PDB->Docking Ligands Ligand Library (Derivatives of Scaffold) Ligands->Docking Analysis Binding Affinity & Interaction Analysis Docking->Analysis Synthesis Chemical Synthesis Analysis->Synthesis Assay Enzymatic & Cellular Assays Synthesis->Assay SAR Structure-Activity Relationship (SAR) Assay->SAR SAR->Ligands Optimization

A generalized workflow for in silico drug design and in vitro validation.

signaling_pathway Receptor Receptor Tyrosine Kinase (e.g., c-Met, EGFR) Substrate Substrate Protein Receptor->Substrate phosphorylates Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->Receptor blocks ATP binding ATP ATP ATP->Receptor PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream

A simplified kinase signaling pathway and the mechanism of its inhibition.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, a brominated organic compound, is crucial for laboratory safety and environmental protection. This guide provides detailed procedures for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to mitigate risks and ensure regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate safety measures. This compound is classified as a hazardous substance, and direct contact can cause skin, eye, and respiratory irritation.[1][2]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense. All personnel handling the compound must wear:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or other protective clothing to prevent skin exposure.[3]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep vapor concentrations below permissible exposure limits.[4] If ventilation is inadequate, a NIOSH/MSHA approved respirator is necessary.[3]

Emergency Procedures: In case of accidental exposure, immediate action is critical:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[5][6]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1][5]

  • Eye Contact: Rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][6]

Waste Categorization and Segregation

Proper segregation of chemical waste is a critical step in the disposal process to prevent dangerous reactions and ensure compliant disposal.

Waste TypeDescription
Halogenated Organic Waste Pure this compound and solutions containing it. This waste must be collected in a dedicated, labeled, and sealed container. Do not mix with non-halogenated organic waste.[4]
Contaminated Solid Waste Items such as gloves, filter paper, and pipette tips that have come into contact with the compound. These should be collected in a separate, clearly labeled hazardous waste container.[4]
Aqueous Waste Any aqueous solutions containing dissolved this compound. This should be treated as hazardous waste and collected separately.[4]
Contaminated Glassware All glassware must be decontaminated before reuse or disposal. Rinse with a suitable solvent, and collect the rinsate as halogenated organic waste.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of this compound.

  • Waste Collection:

    • Use designated, properly labeled, and leak-proof containers for each category of waste.[4]

    • Keep waste containers securely closed except when adding waste.[4]

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[4] Secondary containment is recommended.

  • Spill Management:

    • In the event of a small spill, alert personnel in the immediate vicinity.

    • Remove all sources of ignition.[5]

    • Wearing appropriate PPE, absorb the spill with an inert, dry material.

    • Small spills can be treated with sodium thiosulfate before absorption.[4]

    • Collect the absorbed material into a labeled hazardous waste container for disposal.[4]

  • Final Disposal:

    • The disposal of this compound must be handled by a licensed chemical destruction facility.[5][7]

    • Controlled incineration with flue gas scrubbing is a common and effective method for the destruction of brominated organic compounds.[5][7][8]

    • Do not discharge any waste containing this compound into sewer systems or the environment.[5][7]

  • Documentation:

    • Maintain a detailed log of the accumulated waste, including the chemical name, quantity, and date of addition to the waste container.

    • Follow your institution's specific procedures for hazardous waste pickup and disposal.[4]

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_disposal Collection & Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood waste_gen Generate Waste fume_hood->waste_gen segregate Segregate Waste Types waste_gen->segregate halogenated Halogenated Organic Waste segregate->halogenated solid Contaminated Solid Waste segregate->solid aqueous Aqueous Waste segregate->aqueous collect Collect in Labeled, Sealed Containers halogenated->collect solid->collect aqueous->collect store Store Safely in a Ventilated Area collect->store spill Spill? store->spill cleanup Follow Spill Cleanup Protocol spill->cleanup Yes disposal_facility Transfer to Licensed Hazardous Waste Facility spill->disposal_facility No cleanup->collect end End: Compliant Disposal disposal_facility->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.